molecular formula C14H9F3O B1307362 2-(Trifluoroacetyl)biphenyl CAS No. 302912-29-4

2-(Trifluoroacetyl)biphenyl

Cat. No.: B1307362
CAS No.: 302912-29-4
M. Wt: 250.21 g/mol
InChI Key: WNFQLFHIGJVKMU-UHFFFAOYSA-N
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Description

2-(Trifluoroacetyl)biphenyl is a useful research compound. Its molecular formula is C14H9F3O and its molecular weight is 250.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,2-trifluoro-1-(2-phenylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H9F3O/c15-14(16,17)13(18)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFQLFHIGJVKMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30391190
Record name 2-(Trifluoroacetyl)biphenyl
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Molecular Weight

250.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302912-29-4
Record name 1-[1,1′-Biphenyl]-2-yl-2,2,2-trifluoroethanone
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Record name 2-(Trifluoroacetyl)biphenyl
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Record name 2-(Trifluoroacetyl)biphenyl
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Foundational & Exploratory

Physical and chemical properties of 2-(Trifluoroacetyl)biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 2-(Trifluoroacetyl)biphenyl, also known as 1-(Biphenyl-2-yl)-2,2,2-trifluoroethanone. This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and potential applications of fluorinated ketone derivatives. The inclusion of a trifluoroacetyl group on a biphenyl scaffold suggests unique chemical reactivity and potential for biological activity, making it a compound of interest for further investigation. This guide summarizes available data, proposes synthetic and analytical methodologies, and discusses potential areas of application based on the properties of related compounds.

Chemical Identity and Physical Properties

This compound is a fluorinated aromatic ketone. The trifluoromethyl group significantly influences its electronic properties and reactivity.

Table 1: Identifiers and Basic Properties of this compound

IdentifierValue
IUPAC Name 1-(Biphenyl-2-yl)-2,2,2-trifluoroethanone
Synonyms This compound, 2'-Phenyl-2,2,2-trifluoroacetophenone
CAS Number 302912-29-4[1][2]
Molecular Formula C₁₄H₉F₃O[1][2]
Molecular Weight 250.22 g/mol [1][2]

Table 2: Experimental and Predicted Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted/Estimated)2,2,2-Trifluoro-1-(5-methyl[1,1'-biphenyl]-2-yl)ethanone (Predicted)[3]Biphenyl (Experimental)[4][5][6]
Melting Point Data not availableData not available69-71 °C
Boiling Point Data not available332.9 ± 42.0 °C255 °C
Density Data not available1.207 ± 0.06 g/cm³1.04 g/cm³
Water Solubility Predicted to be low[7]Data not availableInsoluble (7 mg/L at 25 °C)
Solubility in Organic Solvents Expected to be soluble in common organic solventsData not availableSoluble in alcohol, ether, benzene

Note: Experimental data for this compound is limited. Predicted values are based on computational models and data from structurally similar compounds.

Synthesis and Reactivity

The synthesis of this compound can be approached through several established organic chemistry reactions. The most plausible methods are Friedel-Crafts acylation and Suzuki coupling.

Proposed Synthetic Pathways

dot

SynthesisPathways cluster_FC Friedel-Crafts Acylation cluster_Suzuki Suzuki Coupling Biphenyl Biphenyl Product_FC This compound Biphenyl->Product_FC AlCl₃ TFAA Trifluoroacetic Anhydride TFAA->Product_FC ArylBoronicAcid 2-Acetylphenylboronic Acid Intermediate 2-Acetylbiphenyl ArylBoronicAcid->Intermediate Pd Catalyst, Base ArylHalide Bromobenzene ArylHalide->Intermediate Product_Suzuki This compound Intermediate->Product_Suzuki Trifluoroacetylation Trifluoroacetylation Reagent Trifluoroacetylation->Product_Suzuki

Caption: Plausible synthetic routes to this compound.

Experimental Protocols (Exemplary)

Protocol 1: Friedel-Crafts Acylation of Biphenyl

This protocol is a general procedure and may require optimization for the specific synthesis of this compound.[8][9][10][11]

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a dry solvent such as dichloromethane (DCM) or nitrobenzene.

  • Reagent Addition: Cool the suspension in an ice bath. Dissolve biphenyl (1 equivalent) in the chosen dry solvent and add it to the flask.

  • Acylation: Add trifluoroacetic anhydride (1.1 equivalents) dropwise to the stirred mixture. The reaction is exothermic and the temperature should be carefully controlled.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of ice-cold water, followed by concentrated hydrochloric acid to dissolve the aluminum salts.

  • Extraction: Separate the organic layer and extract the aqueous layer with the reaction solvent or another suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Suzuki Coupling followed by Trifluoroacetylation

This two-step approach offers an alternative route.[12][13][14][15][16][17]

Step A: Synthesis of 2-Acetylbiphenyl via Suzuki Coupling

  • Reaction Setup: In a Schlenk flask, combine 2-acetylphenylboronic acid (1 equivalent), bromobenzene (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2 equivalents).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1).

  • Reaction: Heat the mixture to reflux under an inert atmosphere for 12-24 hours, monitoring by TLC or GC-MS.

  • Work-up and Purification: After cooling, dilute the mixture with water and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the crude 2-acetylbiphenyl by column chromatography.

Step B: Trifluoroacetylation of 2-Acetylbiphenyl

  • Reaction Setup: Dissolve 2-acetylbiphenyl (1 equivalent) in an anhydrous aprotic solvent (e.g., THF) in a flame-dried flask under an inert atmosphere.

  • Base Treatment: Cool the solution to -78 °C and add a strong base such as lithium diisopropylamide (LDA, 1.1 equivalents) dropwise.

  • Acylation: After stirring for 30-60 minutes, add a trifluoroacetylating agent, such as ethyl trifluoroacetate (1.2 equivalents).

  • Reaction Progression and Work-up: Allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction with a saturated aqueous solution of ammonium chloride and proceed with extraction and purification as described in Protocol 1.

Reactivity

The trifluoroacetyl group is a strong electron-withdrawing group, which deactivates the adjacent phenyl ring towards electrophilic aromatic substitution. The ketone functionality can undergo typical reactions such as reduction to an alcohol or conversion to a variety of other functional groups. The biphenyl moiety can undergo reactions characteristic of aromatic systems, although the substitution pattern will be influenced by the existing trifluoroacetyl group.

Spectroscopic Characterization

Table 3: Predicted Spectroscopic Data for this compound

TechniqueExpected Characteristics
¹H NMR Aromatic protons (9H) would appear as a complex multiplet in the range of δ 7.2-8.0 ppm.
¹³C NMR Signals for the aromatic carbons would be observed between δ 125-145 ppm. The carbonyl carbon would appear significantly downfield (δ ~180-190 ppm, quartet due to coupling with fluorine). The trifluoromethyl carbon would be a quartet around δ 115-120 ppm with a large ¹J(C-F) coupling constant.
¹⁹F NMR A sharp singlet for the -CF₃ group is expected in the range of δ -70 to -80 ppm (relative to CFCl₃).[3][18][19][20][21]
IR Spectroscopy A strong C=O stretching vibration is expected around 1700-1730 cm⁻¹. C-F stretching bands would be prominent in the 1100-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present.
Mass Spectrometry The molecular ion peak (M⁺) would be observed at m/z = 250.22. Common fragmentation patterns would include the loss of the trifluoromethyl radical (·CF₃) and the carbonyl group (CO).

Potential Biological Activity and Applications

While no specific biological studies on this compound have been identified, the structural motifs of biphenyl and trifluoromethyl ketones are present in numerous biologically active molecules.

  • Biphenyl Derivatives: These compounds are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[7][10][13][22][23][24][25][26][27][28]

  • Trifluoromethyl Ketones: The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. Trifluoromethyl ketones are known inhibitors of various enzymes, particularly proteases and esterases.

Based on these precedents, this compound could be investigated for activities such as:

  • Enzyme Inhibition: It could be a candidate for screening against various enzymes, particularly hydrolases.

  • Cytotoxicity: Its potential as an anticancer agent could be explored against various cancer cell lines.[22][24][29]

  • Antimicrobial Activity: It could be tested for its efficacy against a range of bacteria and fungi.

Experimental Workflow for Biological Screening

dot

BiologicalScreening Compound This compound EnzymeAssay Enzyme Inhibition Assays (e.g., Proteases, Esterases) Compound->EnzymeAssay CytotoxicityAssay Cytotoxicity Assays (e.g., MTT, LDH on Cancer Cell Lines) Compound->CytotoxicityAssay AntimicrobialAssay Antimicrobial Assays (e.g., MIC, MBC on Bacterial/Fungal Strains) Compound->AntimicrobialAssay DataAnalysis Data Analysis (IC₅₀, EC₅₀, MIC determination) EnzymeAssay->DataAnalysis CytotoxicityAssay->DataAnalysis AntimicrobialAssay->DataAnalysis HitIdentification Hit Identification & Lead Optimization DataAnalysis->HitIdentification

Caption: A general workflow for the initial biological evaluation of this compound.

Safety and Handling

Based on available safety data sheets for this and similar compounds, this compound should be handled with caution.

  • Hazards: May cause severe skin burns and eye damage. May cause respiratory irritation.

  • Precautions: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a chemical compound with potential for further research in medicinal chemistry and materials science. While experimental data on its properties are scarce, this guide provides a framework for its synthesis, characterization, and potential biological evaluation based on established chemical principles and the known activities of related compounds. Further experimental investigation is warranted to fully elucidate its physical, chemical, and biological characteristics.

References

An In-depth Technical Guide to 2-(Trifluoroacetyl)biphenyl (C14H9F3O)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(Trifluoroacetyl)biphenyl, a fluorinated aromatic ketone with the molecular formula C14H9F3O. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science.

Chemical and Physical Properties

This compound is a solid organic compound characterized by the presence of a biphenyl scaffold and a trifluoroacetyl group. The trifluoromethyl group significantly influences the electronic properties and reactivity of the molecule. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C14H9F3O[1][2]
Molecular Weight 250.22 g/mol [1]
CAS Number 302912-29-4[1]
Melting Point 34 °C
Appearance Solid
Synonyms 1-(Biphenyl-2-yl)-2,2,2-trifluoroethanone, 2'-(Trifluoroacetyl)biphenyl[2]

Synthesis of this compound

A general workflow for this synthetic approach is outlined below.

Synthesis_Workflow General Synthetic Workflow for this compound Biphenyl Biphenyl Reaction Friedel-Crafts Acylation Biphenyl->Reaction TFAA Trifluoroacetic Anhydride TFAA->Reaction LewisAcid Lewis Acid Catalyst (e.g., AlCl3) LewisAcid->Reaction Solvent Inert Solvent (e.g., Dichloromethane) Solvent->Reaction Workup Aqueous Work-up Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product This compound Purification->Product Biological_Investigation_Workflow Workflow for Biological Evaluation of this compound Compound This compound Screening High-Throughput Screening (Target-based or Phenotypic) Compound->Screening Hit Identification of 'Hits' Screening->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Lead Lead Optimization SAR->Lead Preclinical Preclinical Development Lead->Preclinical

References

An In-depth Technical Guide to the Synthesis of 2-(Trifluoroacetyl)biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic pathways for 2-(Trifluoroacetyl)biphenyl, a key intermediate in the development of various pharmaceuticals and functional materials. The introduction of the trifluoroacetyl group can significantly modulate the physicochemical and biological properties of the biphenyl scaffold. This document details viable synthetic routes, presents quantitative data in a structured format, and provides detailed experimental protocols and workflow diagrams.

Core Synthesis Pathways

Two principal synthetic strategies have been identified for the preparation of this compound: the Grignard Reaction and the Suzuki-Miyaura Cross-Coupling. A third potential route, Friedel-Crafts acylation, is generally less effective for obtaining the ortho-substituted product in high yield due to steric hindrance and a preference for para-acylation on the biphenyl ring.

Grignard Reaction Pathway

The Grignard reaction represents a robust and direct method for the synthesis of this compound. This pathway involves the formation of a Grignard reagent from 2-bromobiphenyl, which then acts as a nucleophile to attack a suitable trifluoroacetylating agent, such as ethyl trifluoroacetate.

Reaction Scheme: 2-Bromobiphenyl is first reacted with magnesium metal in an anhydrous ether solvent to form 2-biphenylmagnesium bromide. This Grignard reagent is then reacted with ethyl trifluoroacetate. The subsequent acidic workup yields the desired product, this compound.

Experimental Workflow:

G cluster_0 Grignard Reagent Formation cluster_1 Trifluoroacetylation cluster_2 Workup and Purification 2-Bromobiphenyl 2-Bromobiphenyl Grignard_Formation Formation of 2-Biphenylmagnesium bromide 2-Bromobiphenyl->Grignard_Formation Mg_turnings Mg turnings Mg_turnings->Grignard_Formation Anhydrous_Ether Anhydrous Ether Anhydrous_Ether->Grignard_Formation Reaction Reaction with Grignard Reagent Grignard_Formation->Reaction Ethyl_TFA Ethyl Trifluoroacetate Ethyl_TFA->Reaction Acidic_Workup Aqueous Acidic Workup Reaction->Acidic_Workup Purification Purification (e.g., Column Chromatography) Acidic_Workup->Purification Product This compound Purification->Product

Grignard Reaction Workflow

Detailed Experimental Protocol:

Materials:

  • 2-Bromobiphenyl

  • Magnesium turnings

  • Iodine (crystal for initiation)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Ethyl trifluoroacetate

  • 1 M Hydrochloric acid (aq)

  • Saturated sodium bicarbonate solution (aq)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • All glassware must be rigorously dried in an oven and assembled hot under a stream of dry nitrogen or argon.

    • To a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to the flask.

    • In the dropping funnel, place a solution of 2-bromobiphenyl (1.0 equivalent) in anhydrous diethyl ether or THF.

    • Add a small portion of the 2-bromobiphenyl solution to the magnesium turnings. The reaction is initiated by gentle warming or the appearance of bubbles on the magnesium surface.

    • Once the reaction has started, add the remaining 2-bromobiphenyl solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Ethyl Trifluoroacetate:

    • Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

    • Slowly add a solution of ethyl trifluoroacetate (1.1 equivalents) in anhydrous diethyl ether or THF to the Grignard reagent via the dropping funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of 1 M hydrochloric acid until the aqueous layer is acidic.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Quantitative Data:

ParameterValue/Condition
Reactants 2-Bromobiphenyl, Magnesium, Ethyl trifluoroacetate
Solvent Anhydrous Diethyl Ether or THF
Reaction Temp. 0 °C to Room Temperature
Reaction Time 4-6 hours (total)
Typical Yield 60-75% (estimated based on similar reactions)
Purification Column Chromatography
Suzuki-Miyaura Cross-Coupling Pathway

The Suzuki-Miyaura cross-coupling is a powerful alternative for the synthesis of this compound. This pathway involves the palladium-catalyzed coupling of an arylboronic acid with an aryl halide. Two main strategies exist for this approach.

Strategy A: Coupling of (2-(Trifluoroacetyl)phenyl)boronic acid with bromobenzene. Strategy B: Coupling of 2-bromobenzotrifluorone with phenylboronic acid.

Strategy B is often more practical due to the commercial availability or more straightforward synthesis of the starting materials.

Reaction Scheme (Strategy B):

G 2-Bromobenzotrifluorone 2-Bromobenzotrifluorone Reaction Suzuki-Miyaura Coupling 2-Bromobenzotrifluorone->Reaction Phenylboronic_Acid Phenylboronic Acid Phenylboronic_Acid->Reaction Pd_Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Pd_Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Product This compound Reaction->Product

Suzuki-Miyaura Coupling Pathway

Detailed Experimental Protocol (Strategy B):

Materials:

  • 2-Bromobenzotrifluorone

  • Phenylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Potassium carbonate, Sodium carbonate)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Water

Procedure:

  • Reaction Setup:

    • To a reaction flask, add 2-bromobenzotrifluorone (1.0 equivalent), phenylboronic acid (1.2-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equivalents).

    • Add the chosen solvent and a small amount of water.

    • Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir under an inert atmosphere until the reaction is complete (monitored by TLC or GC-MS).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data:

ParameterValue/Condition
Reactants 2-Bromobenzotrifluorone, Phenylboronic acid
Catalyst Palladium-based (e.g., Pd(PPh3)4)
Base Inorganic base (e.g., K2CO3, Na2CO3)
Solvent Toluene, Dioxane, or DMF with water
Reaction Temp. 80-110 °C
Reaction Time 4-24 hours
Typical Yield 70-90% (estimated based on similar reactions)
Purification Column Chromatography

Conclusion

Both the Grignard reaction and the Suzuki-Miyaura cross-coupling are effective methods for the synthesis of this compound. The choice of pathway may depend on the availability of starting materials, desired scale of the reaction, and the specific expertise and equipment available in the laboratory. The Grignard pathway offers a more direct route from a common starting material, while the Suzuki-Miyaura coupling provides a versatile and high-yielding alternative. Careful optimization of reaction conditions is crucial for achieving high yields and purity for both methods.

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-(Trifluoroacetyl)biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the comprehensive structure elucidation of 2-(Trifluoroacetyl)biphenyl, a molecule of interest in medicinal chemistry and materials science. By integrating data from a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, a definitive structural assignment has been achieved. This document provides a thorough summary of the spectroscopic data, detailed experimental protocols, and logical workflows to support further research and application of this compound.

Spectroscopic Data Summary

The structural confirmation of this compound, with the molecular formula C₁₄H₉F₃O and a molecular weight of 250.22 g/mol , is supported by the following spectroscopic data.[1]

Table 1: NMR Spectroscopic Data for this compound in CDCl₃
¹H NMR (400 MHz) δ (ppm)
Aromatic H7.87 (s, 1H)
Aromatic H7.79 (d, J = 7.6 Hz, 1H)
Aromatic H7.65-7.55 (m, 4H)
Aromatic H7.50 (d, J = 7.2 Hz, 2H)
Aromatic H7.43 (d, J = 7.2 Hz, 1H)
¹³C NMR (100 MHz) δ (ppm)
Aromatic C142.1
Aromatic C139.8
C=O131.2 (q, J = 32.9 Hz)
Aromatic C130.5
Aromatic C130.4
Aromatic C129.3
Aromatic C129.0
Aromatic C128.1
Aromatic C127.2
CF₃124.3 (q, J = 270.6 Hz)
Aromatic C123.9 (q, J = 3.8 Hz)
¹⁹F NMR δ (ppm)
-COCF₃-72.5 (s)
Table 2: Mass Spectrometry and Infrared Spectroscopy Data
Mass Spectrometry (EI) m/z
Molecular Ion [M]⁺250
Fragment221 ([M-CO]⁺)
Fragment181 ([M-CF₃]⁺)
Fragment152 ([M-COCF₃]⁺)
Infrared (IR) Spectroscopy ν (cm⁻¹)
C=O Stretch1715
C-F Stretch1280, 1150
Aromatic C=C Stretch1600, 1475
Aromatic C-H Stretch3060

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

Materials:

  • Biphenyl

  • Trifluoroacetic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, anhydrous aluminum chloride (1.1 equivalents) is suspended in anhydrous dichloromethane.

  • The suspension is cooled to 0 °C in an ice bath.

  • A solution of biphenyl (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the cooled suspension under a nitrogen atmosphere.

  • Trifluoroacetic anhydride (1.2 equivalents) is then added dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by carefully pouring the mixture over crushed ice and a dilute aqueous solution of hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Spectroscopic Characterization
  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra were recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, and trichlorofluoromethane (CFCl₃) as an external standard for ¹⁹F NMR.

  • Mass Spectrometry: Electron ionization (EI) mass spectra were obtained on a mass spectrometer with an ionization energy of 70 eV.

  • Infrared Spectroscopy: IR spectra were recorded on an FTIR spectrometer using KBr pellets or as a thin film.

Structure Elucidation Workflow

The elucidation of the structure of this compound follows a logical progression of spectroscopic analysis.

structure_elucidation_workflow cluster_start Initial Information cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_conclusion Structural Confirmation molecular_formula Molecular Formula (C₁₄H₉F₃O) ir_spec IR Spectroscopy molecular_formula->ir_spec ms_spec Mass Spectrometry molecular_formula->ms_spec nmr_spec NMR Spectroscopy (¹H, ¹³C, ¹⁹F) molecular_formula->nmr_spec ir_interp Identify Functional Groups (C=O, C-F, Aromatic) ir_spec->ir_interp ms_interp Determine Molecular Weight & Fragmentation Pattern ms_spec->ms_interp nmr_interp Determine Connectivity & Chemical Environment nmr_spec->nmr_interp final_structure Confirmed Structure of This compound ir_interp->final_structure ms_interp->final_structure nmr_interp->final_structure

A logical workflow for the structure elucidation of this compound.

Key Spectroscopic Correlations

Two-dimensional NMR spectroscopy would be instrumental in confirming the precise connectivity of the molecule. The following diagram illustrates the expected key Heteronuclear Multiple Bond Correlation (HMBC) and Correlation Spectroscopy (COSY) correlations.

key_correlations cluster_structure This compound Structure cluster_correlations Key NMR Correlations a C₁-C₆ (Ring A) a->a intra-ring H-H c C=O a->c HMBC b C₁'-C₆' (Ring B) b->b intra-ring H-H b->c HMBC d CF₃ d->c HMBC hmbc HMBC cosy COSY

Expected key HMBC and COSY correlations for this compound.

This comprehensive guide provides the necessary data and protocols for the understanding and utilization of this compound in various research and development endeavors. The detailed spectroscopic analysis confirms the assigned structure, offering a solid foundation for its application in the design of novel pharmaceuticals and advanced materials.

References

An In-Depth Technical Guide to the NMR Spectroscopic Data of 2-(Trifluoroacetyl)biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(Trifluoroacetyl)biphenyl is a fluorinated ketone with a structure that combines a biphenyl backbone with a trifluoroacetyl group. The introduction of the trifluoroacetyl moiety can significantly influence a molecule's chemical and physical properties, including its electronic characteristics, metabolic stability, and binding affinities in biological systems. As such, compounds of this nature are of considerable interest to researchers in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation and characterization of such molecules. This guide provides a detailed overview of the predicted ¹H, ¹³C, and ¹⁹F NMR spectroscopic data for this compound, alongside detailed experimental protocols for its plausible synthesis and NMR analysis.

Predicted NMR Spectroscopic Data

The predicted NMR data has been compiled into structured tables for clarity and ease of comparison. The predictions are based on the known NMR data of biphenyl and substituent chemical shift effects for a trifluoroacetyl group.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show complex signals in the aromatic region (typically 7.0-8.0 ppm). The protons on the phenyl ring bearing the trifluoroacetyl group will be the most significantly shifted.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-6'7.85 - 7.95d~8.0
H-3', H-4', H-5'7.40 - 7.60m-
H-2, H-3, H-4, H-5, H-67.30 - 7.50m-

Predicted in CDCl₃ at 400 MHz.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on all fourteen carbon atoms in the molecule. The carbonyl carbon and the trifluoromethyl carbon will exhibit characteristic quartet splitting due to coupling with the three fluorine atoms.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted C-F Coupling Constant (J, Hz)
C=O180 - 185q~35
CF₃115 - 120q~290
C-1'140 - 145s-
C-2'135 - 140s-
C-1138 - 142s-
Aromatic C-H127 - 132s-
Aromatic C-H125 - 129s-

Predicted in CDCl₃ at 100 MHz.

Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoroacetyl group.

Fluorine Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
-CF₃-70 to -75s

Predicted in CDCl₃, referenced to CFCl₃. The chemical shift of trifluoroacetyl groups on aromatic rings typically falls within the range of -70 to -85 ppm[1][2][3].

Experimental Protocols

The following sections detail a plausible synthetic route for this compound and a general procedure for acquiring its NMR spectra.

Synthesis of this compound via Grignard Reaction

A common method for the synthesis of aryl trifluoromethyl ketones involves the reaction of a Grignard reagent with a trifluoroacetylating agent, such as trifluoroacetic anhydride[4].

Materials:

  • 2-Bromobiphenyl

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Trifluoroacetic anhydride

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

Procedure:

  • Grignard Reagent Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are placed in anhydrous diethyl ether. A solution of 2-bromobiphenyl in anhydrous diethyl ether is added dropwise via a dropping funnel. The reaction is initiated (gentle heating may be required) and then maintained at a gentle reflux until the magnesium is consumed.

  • Acylation: The Grignard solution is cooled to -78 °C (dry ice/acetone bath). A solution of trifluoroacetic anhydride in anhydrous diethyl ether is added dropwise with vigorous stirring. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

  • Workup: The reaction is quenched by the slow addition of 1 M hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

NMR Spectroscopic Analysis

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the purified this compound for ¹H and ¹⁹F NMR, and 50-100 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

  • Cap the NMR tube securely.

Instrumental Analysis:

  • Spectrometer: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz) is used.

  • Locking and Shimming: The spectrometer is locked onto the deuterium signal of the solvent. The magnetic field is then shimmed to optimize its homogeneity.[5][6]

  • ¹H NMR Acquisition: A standard proton pulse program is used. Key parameters include a spectral width of approximately 12-15 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled carbon pulse program is used. A wider spectral width (e.g., 250 ppm) is required. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically necessary.

  • ¹⁹F NMR Acquisition: A standard fluorine pulse program is used. A very wide spectral width may be necessary depending on the instrument and reference compound. ¹⁹F NMR is a highly sensitive nucleus, so a smaller number of scans is usually sufficient.

Workflow Visualization

The logical flow from synthesis to characterization of this compound is depicted in the following diagram.

Synthesis_and_Analysis_Workflow Workflow for Synthesis and NMR Analysis of this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis NMR Analysis Reactants 2-Bromobiphenyl + Mg Grignard Formation of 2-Biphenylmagnesium Bromide Reactants->Grignard Acylation Reaction with Trifluoroacetic Anhydride Grignard->Acylation Crude_Product Crude this compound Acylation->Crude_Product Workup Aqueous Workup (HCl, NaHCO₃, Brine) Crude_Product->Workup Purification Column Chromatography Workup->Purification Pure_Product Pure this compound Purification->Pure_Product Sample_Prep Sample Preparation (Dissolve in CDCl₃) Pure_Product->Sample_Prep NMR_Acquisition 1H, 13C, 19F NMR Data Acquisition Sample_Prep->NMR_Acquisition Data_Processing Spectral Processing and Analysis NMR_Acquisition->Data_Processing

References

An In-depth Technical Guide to the Reaction Mechanisms Involving 2-(Trifluoroacetyl)biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoroacetyl)biphenyl is a fluorinated aromatic ketone that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. The presence of the trifluoroacetyl group significantly influences the reactivity of the biphenyl scaffold, offering unique pathways for molecular elaboration. This technical guide provides a comprehensive overview of the core reaction mechanisms involving this compound, supported by detailed experimental protocols, quantitative data, and mechanistic visualizations.

Core Reaction Mechanisms

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, the influence of the electron-withdrawing trifluoromethyl group, and the reactivity of the biphenyl ring system. Key reaction mechanisms include its synthesis via Friedel-Crafts acylation and subsequent transformations such as nucleophilic additions (Grignard and reduction reactions) and olefination reactions (Wittig reaction). Furthermore, the biphenyl backbone allows for intramolecular cyclization reactions to form polycyclic aromatic compounds.

Synthesis via Friedel-Crafts Acylation

The most common method for the synthesis of this compound is the Friedel-Crafts acylation of biphenyl with a trifluoroacetylating agent, such as trifluoroacetic anhydride or trifluoroacetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

The reaction proceeds through the formation of a highly electrophilic trifluoroacylium ion, which then attacks the electron-rich biphenyl ring. The trifluoromethyl group is a strongly deactivating, meta-directing group in electrophilic aromatic substitution. However, in the context of Friedel-Crafts acylation of biphenyl, the substitution pattern is primarily governed by the directing effect of the second phenyl ring, leading to a mixture of ortho, meta, and para isomers, with the ortho and para products often predominating due to steric and electronic factors.

Reaction Scheme:

Friedel_Crafts_Acylation cluster_activation Acylium Ion Formation cluster_substitution Electrophilic Aromatic Substitution Biphenyl Biphenyl Sigma_complex σ-Complex (Wheland Intermediate) Biphenyl->Sigma_complex + [CF₃CO]⁺ TFAA Trifluoroacetic Anhydride Acylium_ion Trifluoroacylium Ion [CF₃CO]⁺ TFAA->Acylium_ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Product This compound Sigma_complex->Product - H⁺

Mechanism of Friedel-Crafts Acylation.
Nucleophilic Addition Reactions

The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the carbonyl carbon in this compound, making it highly susceptible to nucleophilic attack.

Reduction of the carbonyl group using hydride reagents like sodium borohydride (NaBH₄) proceeds readily to form the corresponding 1-(biphenyl-2-yl)-2,2,2-trifluoroethanol. The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide.

Reaction Scheme:

Reduction_Reaction Ketone This compound Alkoxide Alkoxide Intermediate Ketone->Alkoxide 1. Nucleophilic attack by H⁻ NaBH4 NaBH₄ Alcohol 1-(biphenyl-2-yl)-2,2,2-trifluoroethanol Alkoxide->Alcohol 2. Protonation (e.g., from solvent)

This compound + CH₃MgBr --(1. Ether, 2. H₃O⁺)--> 2-(biphenyl-2-yl)-1,1,1-trifluoropropan-2-ol

Mechanism of Grignard Reaction.
Wittig Olefination

The Wittig reaction provides a powerful method for converting the carbonyl group of this compound into an alkene. The reaction involves a phosphorus ylide (Wittig reagent), which acts as a nucleophile, attacking the carbonyl carbon. The stereochemical outcome of the reaction (E/Z selectivity) is dependent on the nature of the ylide used (stabilized or non-stabilized).

Reaction Scheme (with a non-stabilized ylide):

Wittig_Reaction Ketone This compound Betaine Betaine Intermediate Ketone->Betaine Nucleophilic attack Ylide Phosphorus Ylide (Ph₃P=CHR) Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Ring closure Alkene Alkene Oxaphosphetane->Alkene Phosphine_Oxide Triphenylphosphine Oxide Oxaphosphetane->Phosphine_Oxide

Mechanism of the Wittig Reaction.
Intramolecular Cyclization to Phenanthrene Derivatives

While specific examples for this compound are not extensively documented, related 2-acylbiphenyls can undergo intramolecular cyclization to form phenanthrene derivatives. This can be achieved through photochemical methods or acid-catalyzed reactions of appropriately substituted biphenyls (e.g., with a vinyl group). The trifluoromethyl group would be retained in the resulting phenanthrene skeleton, providing access to novel fluorinated polycyclic aromatic hydrocarbons.

Hypothetical Reaction Scheme (via Photocyclization of a stilbene-like precursor):

A Wittig reaction on this compound could generate a stilbene-type precursor which may then undergo photochemical cyclization.

Photochemical_Cyclization_Workflow Start This compound Wittig Wittig Reaction (e.g., with Ph₃P=CHPh) Start->Wittig Precursor Stilbene-type Precursor Wittig->Precursor Photocyclization Photochemical Cyclization (hν, oxidant) Precursor->Photocyclization Product Trifluoromethyl-substituted Phenanthrene Derivative Photocyclization->Product

Hypothetical workflow to a phenanthrene derivative.

Quantitative Data Summary

ReactionReactantsProductReagents & ConditionsYield (%)Reference
Friedel-Crafts Acylation Biphenyl, Trifluoroacetic AnhydrideThis compoundAlCl₃, CH₂Cl₂Variable (Isomer mixture)General Procedure [1][2]
NaBH₄ Reduction This compound1-(biphenyl-2-yl)-2,2,2-trifluoroethanolNaBH₄, Methanol, 0 °C to rtTypically >90General Procedure [3][4]
Wittig Olefination This compound, Methylenetriphenylphosphorane2-(1,1,1-trifluoroprop-2-en-2-yl)-1,1'-biphenyln-BuLi, THFModerate to GoodGeneral Procedure [5][6][7][8]
Grignard Reaction This compound, Methylmagnesium bromide2-(biphenyl-2-yl)-1,1,1-trifluoropropan-2-olAnhydrous Ether, then H₃O⁺Good to ExcellentGeneral Procedure [9]

Detailed Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation (General Procedure)
  • To a stirred suspension of anhydrous aluminum chloride (1.1 eq.) in anhydrous dichloromethane under a nitrogen atmosphere at 0 °C, add trifluoroacetic anhydride (1.2 eq.) dropwise.

  • After stirring for 30 minutes at 0 °C, add a solution of biphenyl (1.0 eq.) in anhydrous dichloromethane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the isomers. [1][2]

Reduction of this compound with Sodium Borohydride
  • Dissolve this compound (1.0 eq.) in methanol and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq.) portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Carefully add water to quench the excess NaBH₄, followed by dilute hydrochloric acid to adjust the pH to ~7.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by column chromatography if necessary. [3][4]

Wittig Reaction of this compound with Methylenetriphenylphosphorane
  • To a suspension of methyltriphenylphosphonium bromide (1.2 eq.) in anhydrous THF at 0 °C under a nitrogen atmosphere, add n-butyllithium (1.1 eq., solution in hexanes) dropwise.

  • Stir the resulting orange-red solution of the ylide at room temperature for 1 hour.

  • Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired alkene. [5][6][7][8]

Spectroscopic Data

  • ¹H NMR: Aromatic protons of the biphenyl system would appear in the range of δ 7.2-8.0 ppm.

  • ¹³C NMR: The carbonyl carbon would be significantly deshielded. The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms.

  • ¹⁹F NMR: A singlet for the CF₃ group would be expected in the range of -70 to -80 ppm (relative to CFCl₃). [6][10][11]

Conclusion

This compound is a valuable synthetic intermediate with a rich and predictable reactivity profile. The strong electron-withdrawing nature of the trifluoroacetyl group activates the carbonyl for a variety of nucleophilic additions, while the biphenyl scaffold offers opportunities for further functionalization and construction of complex molecular architectures. The reaction mechanisms and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors. Further exploration into its intramolecular cyclization reactions could unveil novel pathways to important fluorinated polycyclic aromatic systems.

References

The Trifluoromethyl Biphenyl Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Biological Activity, Mechanisms, and Evaluation of Trifluoromethylated Biphenyl Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Among fluorinated motifs, the trifluoromethyl (CF₃) group is particularly valued for its ability to modulate key pharmacological properties. When appended to a biphenyl scaffold—a structure known for its favorable protein-protein interaction capabilities—the resulting trifluoromethylated biphenyl compounds exhibit a remarkable range of biological activities. The CF₃ group's strong electron-withdrawing nature, metabolic stability, and lipophilicity can significantly enhance a molecule's potency, selectivity, membrane permeability, and pharmacokinetic profile.[1][2][3] This technical guide provides an in-depth overview of the biological activities of this compound class, focusing on their roles as enzyme inhibitors and immunomodulators, complete with quantitative data, detailed experimental protocols, and mechanistic pathway diagrams.

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

Trifluoromethylated biphenyls have emerged as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system.[4] FAAH is responsible for the degradation of the endocannabinoid anandamide (AEA), which plays a crucial role in regulating pain, inflammation, and mood.[5][6] By inhibiting FAAH, these compounds increase endogenous anandamide levels, thereby enhancing cannabinoid receptor signaling in a controlled, physiological manner.[7] This mechanism offers a promising therapeutic strategy for pain and neuroinflammatory disorders.[8]

Quantitative Data: FAAH Inhibitory Activity

The inhibitory potency of various trifluoromethylated compounds, including biphenyl derivatives, against FAAH is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or inhibition constant (Kᵢ).

Compound Class/ExampleTargetPotency (IC₅₀ / Kᵢ)Notes
O-Biphenyl CarbamatesHuman FAAH & Dopamine D3 ReceptorMultitarget activityDesigned for addiction and compulsive behaviors.[9]
PF-3845 (Piperidine Urea)FAAHKᵢ = 0.23 µMCovalent inhibitor that carbamylates FAAH's serine nucleophile.[10]
URB597 (Carbamate)FAAHKᵢ = 2.0 µMWell-studied irreversible FAAH inhibitor.[10]
BIA 10-2474Human and Rat FAAHIC₅₀ ≥ 1 µMWeak in vitro inhibitory activity.[11]
Signaling Pathway: FAAH Inhibition

FAAH inhibition prevents the breakdown of anandamide (AEA), leading to its accumulation in the postsynaptic neuron. This enhances retrograde signaling by activating presynaptic CB1 receptors, which in turn inhibits neurotransmitter release, producing analgesic and anxiolytic effects.

FAAH_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor Ca_Channel Ca²⁺ Channel CB1->Ca_Channel Inhibits Vesicle Neurotransmitter Vesicle Release Neurotransmitter Release Vesicle->Release Ca_Channel->Vesicle Activates AEA_syn Anandamide (AEA) Synthesis AEA Anandamide (AEA) AEA_syn->AEA AEA->CB1 Retrograde Signaling FAAH FAAH Enzyme AEA->FAAH Hydrolysis Degradation Arachidonic Acid + Ethanolamine FAAH->Degradation Inhibitor Trifluoromethylated Biphenyl Inhibitor Inhibitor->FAAH Inhibits COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_downstream Downstream Signaling AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H₂ (PGH₂) COX2->PGH2 PGES PGES PGH2->PGES PGE2 Prostaglandin E₂ (PGE₂) PGES->PGE2 EP_Receptor EP Receptors PGE2->EP_Receptor Activates Inhibitor Trifluoromethylated Biphenyl Inhibitor Inhibitor->COX2 Inhibits Inflammation Inflammation & Pain EP_Receptor->Inflammation PD1_Pathway cluster_tumor Tumor Cell cluster_tcell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binds SHP2 SHP-1/SHP-2 PD1->SHP2 Recruits & Activates TCR TCR Signaling (e.g., PI3K/Akt) SHP2->TCR Inhibits (Dephosphorylates) Activation T-Cell Activation & Effector Function TCR->Activation Inhibitor Trifluoromethylated Biphenyl Inhibitor Inhibitor->PDL1 Blocks Interaction

References

An In-depth Technical Guide to Electrophilic Aromatic Substitution Reactions on Biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenyl, a simple biaryl aromatic hydrocarbon, serves as a crucial scaffold in numerous pharmaceuticals, agrochemicals, and advanced materials. Its unique electronic and structural properties make it a versatile starting material for the synthesis of complex molecular architectures. A fundamental understanding of its reactivity, particularly in electrophilic aromatic substitution (EAS) reactions, is paramount for the strategic design and development of novel chemical entities. This technical guide provides a comprehensive overview of the core principles governing EAS reactions on the biphenyl nucleus, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

The biphenyl molecule consists of two benzene rings connected by a sigma bond. The phenyl group acts as a moderately activating, ortho, para-directing substituent. This directing effect is a consequence of the resonance stabilization of the cationic intermediate, the arenium ion (or σ-complex), formed during the electrophilic attack. The electron density from the unsubstituted ring can delocalize into the ring undergoing substitution, preferentially stabilizing the intermediates formed from attack at the ortho and para positions.

Regioselectivity and Isomer Distribution in Electrophilic Aromatic Substitution of Biphenyl

The regiochemical outcome of electrophilic aromatic substitution on biphenyl is a delicate interplay of electronic and steric factors. While the phenyl substituent electronically favors substitution at the ortho and para positions, the steric hindrance at the ortho positions can influence the product distribution, often favoring the para isomer. The precise isomer ratios are highly dependent on the nature of the electrophile and the reaction conditions employed.

Data Presentation: Isomer Distribution in Key EAS Reactions

The following tables summarize the quantitative data on isomer distribution for several key electrophilic aromatic substitution reactions on biphenyl.

ReactionReagentsOrtho Isomer (%)Meta Isomer (%)Para Isomer (%)Reference
Nitration HNO₃ / H₂SO₄~27Trace~73[1]
Bi(NO₃)₃·5H₂O / MgSO₄41Trace59[1]
Halogenation (Chlorination) Cl₂ / Lewis Acid38.8Trace61.2[2]
Sulfonation SO₃ in Nitromethane>99 (2-sulfonic acid)--[2]
Friedel-Crafts Acylation Acetyl Chloride / AlCl₃MinorTraceMajor[3]
Friedel-Crafts Alkylation t-Butyl Chloride / FeCl₃--Major (4,4'-di-tert-butylbiphenyl)[4]

Note: The isomer distributions can vary significantly with changes in reaction conditions such as temperature, solvent, and catalyst.

Reaction Mechanisms

The generally accepted mechanism for electrophilic aromatic substitution proceeds through a two-step pathway involving the formation of a resonance-stabilized carbocation intermediate known as the arenium ion or σ-complex.

General Mechanism of Electrophilic Aromatic Substitution

EAS_Mechanism Biphenyl Biphenyl SigmaComplex Arenium Ion (σ-complex) (Resonance Stabilized) Biphenyl->SigmaComplex Attack on Electrophile Electrophile E+ Electrophile->SigmaComplex Product Substituted Biphenyl SigmaComplex->Product Deprotonation HB H-Base+ SigmaComplex->HB Base Base Base->Product Base->HB

Caption: General mechanism of electrophilic aromatic substitution on biphenyl.

Directing Effects of the Phenyl Group

The preference for ortho and para substitution is explained by the resonance structures of the arenium ion intermediate.

Directing_Effects cluster_ortho Ortho Attack cluster_para Para Attack cluster_meta Meta Attack ortho_initial Biphenyl + E+ ortho_intermediate Arenium Ion (Ortho) (Resonance Stabilized) ortho_initial->ortho_intermediate para_intermediate Arenium Ion (Para) (Resonance Stabilized) para_initial Biphenyl + E+ para_initial->para_intermediate meta_intermediate Arenium Ion (Meta) (Less Stabilized) meta_initial Biphenyl + E+ meta_initial->meta_intermediate

Caption: Resonance stabilization of arenium ions in ortho, para, and meta attack.

Experimental Protocols

The following sections provide detailed methodologies for key electrophilic aromatic substitution reactions on biphenyl.

Nitration of Biphenyl

Objective: To synthesize a mixture of 2-nitrobiphenyl and 4-nitrobiphenyl.

Materials:

  • Biphenyl

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Ethanol

  • Dichloromethane

Procedure:

  • In a round-bottomed flask, dissolve biphenyl in a minimal amount of dichloromethane.

  • Cool the flask in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) to the biphenyl solution with constant stirring. Maintain the temperature below 10 °C.

  • After the addition is complete, continue stirring in the ice bath for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional hour.

  • Carefully pour the reaction mixture over crushed ice.

  • Separate the organic layer and wash it with water, followed by a dilute sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography or recrystallization from ethanol to separate the isomers.

Halogenation: Chlorination of Biphenyl

Objective: To synthesize a mixture of chlorobiphenyl isomers.

Materials:

  • Biphenyl

  • Chlorine (Cl₂) gas or a suitable chlorinating agent (e.g., N-chlorosuccinimide)

  • Lewis acid catalyst (e.g., anhydrous iron(III) chloride, FeCl₃)

  • Glacial Acetic Acid or Dichloromethane

Procedure:

  • Dissolve biphenyl in glacial acetic acid or dichloromethane in a flask equipped with a gas inlet tube and a stirrer.

  • Add a catalytic amount of anhydrous iron(III) chloride.

  • Bubble chlorine gas through the solution at a controlled rate while stirring at room temperature. Alternatively, add the chlorinating agent portion-wise.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • If dichloromethane was used as the solvent, separate the organic layer. If acetic acid was used, extract the product with a suitable organic solvent.

  • Wash the organic layer with water and a dilute solution of sodium thiosulfate to remove any unreacted chlorine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • The product mixture can be analyzed and the isomers separated by gas chromatography or fractional distillation.

Sulfonation of Biphenyl

Objective: To synthesize biphenyl-4-sulfonic acid.

Materials:

  • Biphenyl

  • Fuming Sulfuric Acid (H₂SO₄ containing SO₃) or Chlorosulfonic Acid (ClSO₃H)

  • Thionyl Chloride (SOCl₂) (if using chlorosulfonic acid)

  • Ice

  • Sodium Chloride (NaCl)

Procedure using Chlorosulfonic Acid:

  • In a reaction vessel, place thionyl chloride and cool it to 0-10 °C.

  • Simultaneously and separately, add a solution of biphenyl in thionyl chloride and chlorosulfonic acid to the cooled thionyl chloride over 1-3 hours, maintaining the temperature between 0 and 10 °C.

  • After the addition, allow the reaction to proceed for another 1-2 hours at the same temperature.

  • The reaction mixture is then worked up by carefully pouring it onto ice, which will precipitate the biphenyl-4-sulfonic acid.

  • The product can be isolated by filtration and purified by recrystallization.

Friedel-Crafts Alkylation of Biphenyl

Objective: To synthesize 4,4'-di-tert-butylbiphenyl.[4]

Materials:

  • Biphenyl (5 g, 0.03 mol)

  • tert-Butyl chloride (10 mL, 0.09 mol)

  • Dry Dichloromethane (25 mL)

  • Anhydrous Ferric Chloride (FeCl₃) (0.2 g, 0.01 mol)

  • 10% Hydrochloric Acid

  • Anhydrous Calcium Chloride

  • 95% Ethanol

Procedure:

  • In a 250 mL two- or three-necked round-bottomed flask equipped with a magnetic stirrer and a reflux condenser (with a calcium chloride tube connected to a gas absorption trap), place biphenyl, tert-butyl chloride, and dry dichloromethane.[4]

  • After the biphenyl has dissolved, add anhydrous ferric chloride and stir gently. Evolution of HCl should be observed.[4]

  • Heat the reaction mixture in a water bath and maintain at reflux for 1 hour.[4]

  • After cooling, pour the contents into a separatory funnel and wash the organic layer three times with 20 mL portions of 10% hydrochloric acid.[4]

  • Dry the organic layer over anhydrous calcium chloride.[4]

  • Filter the solution and remove the solvent using a rotary evaporator.[4]

  • Recrystallize the crude product from 95% ethanol.[4]

  • Record the yield and melting point of the purified 4,4'-di-tert-butylbiphenyl.[4]

Friedel-Crafts Acylation of Biphenyl

Objective: To synthesize 4-acetylbiphenyl.

Materials:

  • Biphenyl

  • Acetyl Chloride (CH₃COCl)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dry Dichloromethane or Carbon Disulfide

  • Dilute Hydrochloric Acid

  • Ice

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, suspend anhydrous aluminum chloride in dry dichloromethane.

  • Cool the suspension in an ice bath.

  • Slowly add acetyl chloride to the suspension with stirring.

  • To this mixture, add a solution of biphenyl in dry dichloromethane dropwise, maintaining a low temperature.

  • After the addition is complete, stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Carefully hydrolyze the reaction mixture by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent.

  • The crude 4-acetylbiphenyl can be purified by recrystallization or column chromatography.

Experimental Workflow Visualization

Experimental_Workflow Start Start Setup Reaction Setup (Flask, Stirrer, etc.) Start->Setup Reagents Addition of Biphenyl and Solvent Setup->Reagents Catalyst Addition of Catalyst (if required) Reagents->Catalyst Electrophile Slow Addition of Electrophilic Reagent Catalyst->Electrophile Reaction Reaction Monitoring (TLC, GC) Electrophile->Reaction Workup Reaction Quenching and Extraction Reaction->Workup Purification Purification (Recrystallization/ Chromatography) Workup->Purification Analysis Product Characterization (NMR, IR, MP) Purification->Analysis End End Analysis->End

Caption: A general experimental workflow for electrophilic aromatic substitution on biphenyl.

Conclusion

The electrophilic aromatic substitution of biphenyl is a versatile and powerful tool for the synthesis of a wide range of functionalized biaryl compounds. The inherent ortho, para-directing nature of the phenyl substituent, coupled with the ability to modulate regioselectivity through careful selection of reaction conditions, provides chemists with a robust platform for molecular design. The quantitative data and detailed experimental protocols presented in this guide serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the efficient and strategic development of novel biphenyl-based molecules. Further exploration into the nuances of catalyst systems and reaction media will undoubtedly continue to expand the synthetic utility of these fundamental reactions.

References

An In-depth Technical Guide to the Mechanism of Friedel-Crafts Acylation on Biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This reaction is of paramount importance in the pharmaceutical and fine chemical industries for the synthesis of aryl ketones, which are versatile intermediates for the production of a wide array of more complex molecules. The acylation of biphenyl, in particular, leads to the formation of acylbiphenyls, key structural motifs in various biologically active compounds and functional materials. This technical guide provides a comprehensive overview of the mechanism, regioselectivity, and experimental considerations of the Friedel-Crafts acylation of biphenyl.

Core Mechanism: The Electrophilic Aromatic Substitution Pathway

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution (EAS) mechanism. The reaction typically involves three key steps:

  • Generation of the Acylium Ion: A strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), activates the acylating agent (an acyl halide or anhydride) to form a highly electrophilic acylium ion (RCO⁺). This ion is stabilized by resonance.[1]

  • Electrophilic Attack: The electron-rich π-system of the biphenyl ring acts as a nucleophile, attacking the acylium ion. This attack temporarily disrupts the aromaticity of one of the phenyl rings, forming a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex.[2]

  • Deprotonation and Regeneration of Catalyst: A weak base, typically the tetrachloroaluminate ion (AlCl₄⁻) formed in the first step, abstracts a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final ketone product. This step also regenerates the Lewis acid catalyst.[1]

The overall reaction can be summarized as follows:

Caption: Overall reaction scheme of Friedel-Crafts Acylation on Biphenyl.

Regioselectivity: The Predominance of Para-Substitution

The Friedel-Crafts acylation of biphenyl exhibits high regioselectivity, with the acyl group predominantly substituting at the para (4 and 4') positions of the biphenyl ring system.[3] This preference can be attributed to a combination of electronic and steric factors:

  • Electronic Effects: The phenyl group is an activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. The para position is electronically favored due to more effective resonance stabilization of the arenium ion intermediate compared to the ortho and meta positions.

  • Steric Hindrance: The bulkiness of the acylium ion-Lewis acid complex sterically hinders attack at the ortho positions, which are adjacent to the other phenyl ring. This steric hindrance further favors substitution at the less crowded para position.

While the para isomer is the major product, minor amounts of the ortho and meta isomers can also be formed, depending on the reaction conditions.

Quantitative Data on Product Distribution

Obtaining precise and comprehensive quantitative data for the isomer distribution in the Friedel-Crafts acylation of unsubstituted biphenyl is challenging due to the inherent difficulties in separating and quantifying the closely related isomers. However, studies on substituted biphenyls, such as 3,3'-dimethylbiphenyl, provide valuable insights into the factors influencing regioselectivity and yield. The following tables summarize data from a detailed study on the acetylation of 3,3'-dimethylbiphenyl, which serves as an illustrative example of the reaction's characteristics.[4][5]

Table 1: Monoacetylation of 3,3'-Dimethylbiphenyl under Various Conditions [4][5]

RunSolventTemperature (°C)Time (h)4-Acetyl-3,3'-dimethylbiphenyl Yield (%)2-Acetyl-3,3'-dimethylbiphenyl Yield (%)6-Acetyl-3,3'-dimethylbiphenyl Yield (%)
11,2-Dichloroethane25355.4--
21,2-Dichloroethane45359.2--
3Carbon Disulfide25352.1--
4Carbon Disulfide45358.7--
5Nitromethane25351.8--
6Nitromethane45356.3--
7ChlorobenzeneBoiling358.6--
81,2-DichloroethaneBoiling398.2--

Table 2: Diacetylation of 3,3'-Dimethylbiphenyl in Boiling 1,2-Dichloroethane [4][5]

RunMolar Ratio (Substrate:AcCl:AlCl₃)Time (h)4,4'-Diacetyl-3,3'-dimethylbiphenyl Yield (%)4,6'-Diacetyl-3,3'-dimethylbiphenyl Yield (%)Total Yield (%)
141:4:4378.521.5~100
151:6:6374.325.7~100

Experimental Protocols

The following are representative experimental protocols for the Friedel-Crafts acylation of an aromatic compound, which can be adapted for biphenyl.

General Procedure for Friedel-Crafts Acylation[6]
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl), place anhydrous aluminum chloride (1.1-1.3 equivalents) and a dry solvent (e.g., dichloromethane, 1,2-dichloroethane, or carbon disulfide).

  • Formation of the Acylium Ion Complex: Cool the flask in an ice bath. To the stirred suspension of aluminum chloride, add the acylating agent (e.g., acetyl chloride, 1.0 equivalent) dropwise via the addition funnel. Allow the mixture to stir for 15-30 minutes to form the acylium ion-Lewis acid complex.

  • Addition of Biphenyl: Dissolve biphenyl (1.0 equivalent) in a minimal amount of the dry solvent and add it dropwise to the reaction mixture.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature or heat to reflux for a specified time (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture in an ice bath and cautiously quench it by slowly adding crushed ice, followed by concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the solvent.

  • Washing: Combine the organic layers and wash successively with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired acylbiphenyl.

Experimental_Workflow_Friedel_Crafts cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Combine AlCl₃ and dry solvent B Cool to 0°C A->B C Add acylating agent dropwise B->C D Add biphenyl solution dropwise C->D E Stir at room temperature or reflux D->E F Monitor by TLC E->F G Quench with ice and HCl F->G H Extract with solvent G->H I Wash with H₂O, NaHCO₃, brine H->I J Dry and concentrate I->J K Purify (recrystallization/chromatography) J->K

Caption: A generalized experimental workflow for the Friedel-Crafts acylation of biphenyl.

Mechanistic Visualization

The following diagrams illustrate the key steps in the Friedel-Crafts acylation mechanism on biphenyl.

Caption: Formation of the electrophilic acylium ion.

References

The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery and development, the strategic incorporation of the trifluoromethyl (CF3) group has emerged as a pivotal strategy for optimizing the pharmacological profile of therapeutic candidates. This powerful functional group, though small in size, exerts a profound influence on a molecule's physicochemical and biological properties. Its unique electronic nature and steric characteristics can dramatically enhance metabolic stability, modulate lipophilicity, improve binding affinity to biological targets, and ultimately increase the bioavailability and efficacy of a drug. This technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group in medicinal chemistry, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways to aid researchers in harnessing the full potential of this remarkable chemical entity.

The Physicochemical Impact of the Trifluoromethyl Group

The trifluoromethyl group is an exceptional modulator of molecular properties due to its strong electron-withdrawing nature and the high bond energy of the carbon-fluorine (C-F) bond.[1] These fundamental characteristics are the basis for its significant contributions to drug design.

Enhanced Metabolic Stability

One of the most valued attributes of the trifluoromethyl group is its ability to confer enhanced metabolic stability to a drug molecule. The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it highly resistant to enzymatic cleavage, particularly by the cytochrome P450 (CYP) superfamily of enzymes responsible for the majority of phase I metabolism.[1] By strategically replacing a metabolically labile methyl group or hydrogen atom with a CF3 group, medicinal chemists can effectively block common metabolic pathways, such as oxidation.[2] This "metabolic switching" can lead to a longer drug half-life, reduced clearance, and a more predictable pharmacokinetic profile.[2]

A compelling example of this metabolic blocking effect is seen in the development of picornavirus inhibitors. In a comparative study using monkey liver microsomes, a methyl-substituted oxadiazole analog was found to generate eight different metabolic products. In stark contrast, the corresponding trifluoromethyl-substituted analog produced only two minor metabolites, demonstrating a significant protective effect against metabolism.[3]

ParameterDrug without -CF3 (Methyl Analog)Drug with -CF3 (Trifluoromethyl Analog)Rationale for Change
Metabolic Pathway Susceptible to oxidation at the methyl group by CYP enzymes.Oxidation at the corresponding position is blocked.The high energy required to break the C-F bond prevents CYP-mediated oxidation.[2]
Number of Metabolites Generally higher, with multiple products from oxidation.Significantly reduced, as a major metabolic pathway is inhibited.[2]Blocking a primary site of metabolism limits the formation of downstream metabolites.[2]
In Vitro Half-life (t½) ShorterLongerA reduced rate of metabolism leads to a slower clearance of the parent drug.[2]
Intrinsic Clearance (CLint) HigherLowerIntrinsic clearance is a measure of the metabolic capacity of the liver; blocking metabolism reduces this value.[2]

Table 1: Comparative metabolic stability of a methyl-substituted versus a trifluoromethyl-substituted picornavirus inhibitor analog. Data synthesized from a study on picornavirus inhibitors.[3]

Modulation of Lipophilicity

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical parameter that influences a drug's absorption, distribution, and ability to cross cell membranes. The trifluoromethyl group is highly lipophilic and generally increases the overall lipophilicity of a molecule.[4] This can be advantageous for enhancing membrane permeability and improving oral absorption. However, the impact of the CF3 group on lipophilicity can be complex and context-dependent. A molecular matched pair analysis of common substituents in drug discovery revealed that the median change in LogD at pH 7.4 (ΔlogD7.4) upon substitution of a hydrogen atom with a trifluoromethyl group is +0.4.[5]

Substituent (X)ΔlogD7.4 (Median)
-H0.00
-CF3 +0.40
-CH3+0.25
-Cl+0.55
-F+0.15

Table 2: Median change in lipophilicity (ΔlogD7.4) for common substituents. This data highlights the significant contribution of the trifluoromethyl group to increasing lipophilicity. Data from a large-scale molecular matched pair analysis.[5]

Enhanced Binding Affinity

The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the electronic distribution within a molecule, which in turn can enhance its binding affinity to a biological target.[4] The CF3 group can participate in favorable interactions within a protein's binding pocket, including dipole-dipole interactions and even unconventional hydrogen bonds. Furthermore, its steric bulk, which is larger than a methyl group, can promote a more favorable conformation for binding and increase selectivity.[6]

The impact of trifluoromethyl substitution on binding affinity is evident in the development of various therapeutic agents. For instance, the substitution of a methyl group with a trifluoromethyl group in an isoxazole-based anticancer compound resulted in an almost 8-fold increase in potency against the MCF-7 breast cancer cell line.[7] Similarly, the well-known nonsteroidal anti-inflammatory drug (NSAID) celecoxib, which contains a trifluoromethyl group, is a highly selective inhibitor of cyclooxygenase-2 (COX-2).[8]

CompoundTargetIC50 (µM)
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazoleMCF-7 cells19.72
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole MCF-7 cells 2.63
CelecoxibCOX-20.04

Table 3: Comparative IC50 values demonstrating the enhanced binding affinity upon trifluoromethyl substitution in an isoxazole-based anticancer agent and the high potency of the trifluoromethyl-containing drug, celecoxib.[7][8]

Improved Bioavailability

The culmination of enhanced metabolic stability, modulated lipophilicity, and improved binding affinity often translates to improved oral bioavailability. By resisting first-pass metabolism in the liver and efficiently crossing biological membranes, a greater fraction of the administered dose of a trifluoromethyl-containing drug can reach its site of action. The incorporation of a trifluoromethyl group is a widely used strategy to enhance the pharmacokinetic profiles of drug candidates.[9]

Experimental Protocols

To aid researchers in the practical application of these principles, this section provides detailed methodologies for key experiments used to evaluate the properties of trifluoromethylated compounds.

In Vitro Microsomal Stability Assay

This assay is fundamental for assessing the metabolic stability of a compound.

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in drug-metabolizing enzymes.

Materials:

  • Test compound and positive control (e.g., a compound with known metabolic fate)

  • Liver microsomes (e.g., human, rat)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Stopping solution (e.g., ice-cold acetonitrile containing an internal standard)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound and positive control in a suitable organic solvent (e.g., DMSO).

    • Prepare working solutions by diluting the stock solutions in the assay buffer.

    • Thaw the liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

    • Prepare the NADPH regenerating system solution in phosphate buffer.

  • Incubation:

    • Add the liver microsome solution to the wells of a 96-well plate.

    • Add the test compound working solution to the wells and pre-incubate the plate at 37°C for approximately 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stopping solution. The 0-minute time point serves as the initial concentration control.

  • Sample Processing:

    • After the final time point, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.

  • Analysis:

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the concentration of the parent drug remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent drug versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein concentration).

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents (Compound, Microsomes, NADPH) add_microsomes Add Microsomes to Plate prep_reagents->add_microsomes add_compound Add Compound & Pre-incubate add_microsomes->add_compound start_reaction Initiate with NADPH add_compound->start_reaction time_points Incubate at 37°C (t = 0, 5, 15, 30, 45, 60 min) start_reaction->time_points stop_reaction Terminate Reaction (Ice-cold Acetonitrile) time_points->stop_reaction centrifuge Centrifuge to Precipitate Proteins stop_reaction->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

In Vitro Microsomal Stability Assay Workflow.

Radioligand Binding Assay

This assay is a classic method to determine the affinity of a ligand for its receptor.

Objective: To measure the binding of a radiolabeled ligand to its receptor and determine the affinity (Kd) and receptor density (Bmax) or the inhibitory constant (Ki) of a competing unlabeled ligand.

Materials:

  • Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled)

  • Unlabeled test compound

  • Receptor source (e.g., cell membranes, tissue homogenates)

  • Assay buffer

  • Wash buffer (ice-cold)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation vials and scintillation cocktail

  • Scintillation counter

Procedure:

  • Incubation:

    • In a series of tubes or a 96-well plate, combine the receptor preparation, the radiolabeled ligand at a fixed concentration (for competition assays) or varying concentrations (for saturation assays), and either buffer, unlabeled test compound at varying concentrations, or a high concentration of a known ligand to determine non-specific binding.

    • Incubate the mixture for a sufficient time at a specific temperature to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through a glass fiber filter using a vacuum filtration apparatus. The receptor-bound radioligand will be retained on the filter, while the unbound ligand will pass through.

    • Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Saturation Assay: Plot the specific binding (total binding - non-specific binding) against the concentration of the radiolabeled ligand. Fit the data to a one-site binding hyperbola to determine the Kd and Bmax.

    • Competition Assay: Plot the percentage of specific binding against the concentration of the unlabeled test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Fluorescence Polarization Assay

This is a homogeneous assay technique used to measure molecular interactions in solution.

Objective: To measure the binding of a fluorescently labeled ligand (tracer) to a larger protein, and to determine the binding affinity of an unlabeled test compound through competition.

Materials:

  • Fluorescently labeled tracer

  • Unlabeled test compound

  • Target protein

  • Assay buffer

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Assay Setup:

    • In a microplate, add the target protein, the fluorescently labeled tracer at a fixed concentration, and varying concentrations of the unlabeled test compound. Include controls for the free tracer (no protein) and the fully bound tracer (no competitor).

  • Incubation:

    • Incubate the plate at a constant temperature for a sufficient time to allow the binding reaction to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization of each well using a microplate reader. The instrument excites the sample with polarized light and measures the polarization of the emitted light.

  • Data Analysis:

    • The binding of the small fluorescent tracer to the large protein slows its rotation, resulting in an increase in fluorescence polarization.

    • In a competition assay, the unlabeled test compound displaces the tracer from the protein, causing a decrease in fluorescence polarization.

    • Plot the fluorescence polarization values against the concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways of Trifluoromethylated Drugs

To illustrate the biological context in which trifluoromethylated drugs operate, this section provides diagrams of the signaling pathways for three prominent examples.

Celecoxib: A COX-2 Inhibitor

Celecoxib is a selective COX-2 inhibitor used to treat pain and inflammation. Its trifluoromethyl group is crucial for its selectivity and potency. By inhibiting COX-2, celecoxib blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

G Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (PGs) Prostaglandins (PGs) COX-2->Prostaglandins (PGs) Inflammation & Pain Inflammation & Pain Prostaglandins (PGs)->Inflammation & Pain Celecoxib Celecoxib Celecoxib->COX-2 Inhibition

Celecoxib Inhibition of the COX-2 Pathway.

Fluoxetine: A Selective Serotonin Reuptake Inhibitor (SSRI)

Fluoxetine (Prozac®) is a widely prescribed antidepressant. Its trifluoromethyl group contributes to its selective inhibition of the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin (5-HT) Vesicles Serotonin (5-HT) Vesicles Serotonin (5-HT) Serotonin (5-HT) Serotonin (5-HT) Vesicles->Serotonin (5-HT) Release SERT Serotonin Transporter (SERT) SERT->Serotonin (5-HT) Vesicles Fluoxetine Fluoxetine Fluoxetine->SERT Inhibition Serotonin (5-HT)->SERT Reuptake 5-HT Receptors 5-HT Receptors Serotonin (5-HT)->5-HT Receptors Neuronal Signaling Neuronal Signaling 5-HT Receptors->Neuronal Signaling

Fluoxetine's Mechanism of Action.

Apalutamide: An Androgen Receptor Antagonist

Apalutamide is a non-steroidal anti-androgen used in the treatment of prostate cancer. It functions by binding to the androgen receptor (AR), preventing its activation and subsequent translocation to the nucleus, thereby inhibiting the transcription of genes that promote tumor growth.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen Androgen Receptor (AR) Androgen Receptor (AR) Androgen->Androgen Receptor (AR) Apalutamide Apalutamide Apalutamide->Androgen Receptor (AR) Antagonism AR-Androgen Complex AR-Androgen Complex DNA DNA AR-Androgen Complex->DNA Nuclear Translocation Gene Transcription Gene Transcription DNA->Gene Transcription Tumor Growth Tumor Growth Gene Transcription->Tumor Growth Androgen Receptor (AR)Androgen Androgen Receptor (AR)Androgen Androgen Receptor (AR)Androgen->AR-Androgen Complex

Apalutamide's Inhibition of Androgen Receptor Signaling.

Conclusion

The trifluoromethyl group is a powerful and versatile tool in the medicinal chemist's armamentarium. Its ability to profoundly influence key drug-like properties, including metabolic stability, lipophilicity, binding affinity, and bioavailability, has solidified its role as a cornerstone of modern drug design. By understanding the fundamental principles behind its effects and employing robust experimental methodologies for evaluation, researchers can continue to leverage the unique attributes of the trifluoromethyl group to develop safer, more effective, and more successful therapeutic agents. This guide has provided a comprehensive overview of these aspects, offering a valuable resource for scientists and professionals dedicated to the advancement of drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for 2-(Trifluoroacetyl)biphenyl in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-(Trifluoroacetyl)biphenyl, a versatile building block in modern organic synthesis. The unique combination of the biphenyl scaffold and the electron-withdrawing trifluoroacetyl group offers strategic advantages in the construction of complex molecular architectures, particularly in the synthesis of heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Introduction

This compound is a specialty chemical valued for its dual functionality. The biphenyl moiety is a common structural motif in many biologically active compounds and liquid crystals. The trifluoroacetyl group, a potent electron-withdrawing group, enhances the reactivity of the carbonyl carbon towards nucleophilic attack and can serve as a precursor for the introduction of the valuable trifluoromethyl (CF₃) group. The presence of the CF₃ group can significantly improve the metabolic stability, lipophilicity, and binding affinity of drug candidates.

This document outlines a key application of this compound in the synthesis of 6-(trifluoromethyl)phenanthridine, a heterocyclic core found in various alkaloids and compounds with potential pharmacological activities.

Synthesis of 6-(Trifluoromethyl)phenanthridine

The synthesis of phenanthridines from 2-acylbiphenyl precursors is a well-established transformation in organic chemistry. By analogy, this compound serves as an excellent starting material for the preparation of 6-(trifluoromethyl)phenanthridine. The general strategy involves the reaction of the trifluoroacetyl group with a nitrogen source, followed by intramolecular cyclization.

A plausible synthetic pathway involves the conversion of the ketone to an oxime, followed by a photochemically-mediated cyclization. This approach offers a mild and efficient route to the desired phenanthridine derivative.

Reaction Scheme

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Acetylation cluster_2 Step 3: Photochemical Cyclization 2_TFAB This compound Oxime This compound Oxime 2_TFAB->Oxime EtOH, reflux NH2OH_HCl Hydroxylamine Hydrochloride NH2OH_HCl->Oxime NaOAc Sodium Acetate NaOAc->Oxime Oxime_in This compound Oxime Oxime_ester O-acetyl Oxime Ester Oxime_in->Oxime_ester CH2Cl2, 0 °C to rt AcCl Acetyl Chloride AcCl->Oxime_ester Et3N Triethylamine Et3N->Oxime_ester Oxime_ester_in O-acetyl Oxime Ester Phenanthridine 6-(Trifluoromethyl)phenanthridine Oxime_ester_in->Phenanthridine Solvent (e.g., MeCN) UV_light UV Radiation (e.g., 254 nm) UV_light->Phenanthridine

Caption: Synthetic workflow for 6-(Trifluoromethyl)phenanthridine.

Experimental Protocols

The following protocols are adapted from general procedures for the synthesis of phenanthridines from related 2-acylbiphenyls.[1] Optimization may be required for this compound.

Step 1: Synthesis of this compound Oxime

  • To a solution of this compound (1.0 eq) in ethanol (0.1 M), add hydroxylamine hydrochloride (2.0 eq) and sodium acetate (2.0 eq).

  • Stir the resulting suspension under reflux for 18 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Filter the precipitate and wash with water.

  • The crude oxime can be used in the next step without further purification.

Step 2: Synthesis of O-acetyl-2-(Trifluoroacetyl)biphenyl Oxime

  • In a two-necked flask, dissolve the crude this compound oxime (1.0 eq) in dry dichloromethane (CH₂Cl₂) and add triethylamine (2.0 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of acetyl chloride (2.0 eq) in dry CH₂Cl₂ dropwise over 15 minutes.

  • Remove the ice bath and allow the solution to warm to room temperature, stirring overnight.

  • Quench the reaction with water and separate the layers.

  • Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over magnesium sulfate.

  • Evaporate the solvent under reduced pressure and purify the crude product by silica gel column chromatography.

Step 3: Photochemical Synthesis of 6-(Trifluoromethyl)phenanthridine

  • Dissolve the purified O-acetyl-2-(Trifluoroacetyl)biphenyl oxime in a suitable solvent such as acetonitrile in a quartz reaction vessel.

  • Irradiate the solution with a UV lamp (e.g., a low-pressure mercury lamp at 254 nm) at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford 6-(Trifluoromethyl)phenanthridine.

Quantitative Data
PrecursorProductReaction ConditionsYield (%)Reference
2-Acetylbiphenyl Oxime Acetate6-MethylphenanthridineUV irradiation, MeCN52-99[2]
2-Formylbiphenyl O-acetyl OximePhenanthridineUV irradiation, MeCN54[1]

Logical Relationship of the Synthetic Pathway

The synthesis of 6-(trifluoromethyl)phenanthridine from this compound is a multi-step process where the product of each step serves as the reactant for the next. This linear sequence ensures the systematic construction of the target molecule.

G Start This compound Step1 Oxime Formation (Reaction with NH2OH·HCl) Start->Step1 Intermediate1 This compound Oxime Step1->Intermediate1 Step2 Acetylation (Reaction with AcCl) Intermediate1->Step2 Intermediate2 O-acetyl Oxime Ester Step2->Intermediate2 Step3 Photochemical Cyclization (UV Irradiation) Intermediate2->Step3 End 6-(Trifluoromethyl)phenanthridine Step3->End

Caption: Logical flow of the phenanthridine synthesis.

Applications in Drug Discovery

Phenanthridine and its derivatives are known to exhibit a wide range of biological activities, including antitumor, antiviral, and antiparasitic properties. The introduction of a trifluoromethyl group at the 6-position can enhance these properties or confer novel activities. Therefore, 6-(trifluoromethyl)phenanthridine, synthesized from this compound, represents a valuable scaffold for the development of new therapeutic agents. Further functionalization of the phenanthridine core can lead to a library of compounds for biological screening.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its application in the preparation of 6-(trifluoromethyl)phenanthridine highlights its potential for the construction of complex, fluorine-containing heterocyclic molecules. The protocols and data presented herein, though based on analogous systems, provide a strong foundation for researchers to explore and optimize the synthetic utility of this compound in their own research and development endeavors.

References

Application Notes and Protocols: 2-(Trifluoroacetyl)biphenyl as a Versatile Building Block for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoroacetyl)biphenyl is a valuable fluorinated building block in medicinal chemistry. The presence of the trifluoromethyl ketone moiety offers unique electronic properties and potential for strong, specific interactions with biological targets. The biphenyl scaffold is a common feature in a wide array of biologically active molecules, known to contribute to favorable pharmacokinetic profiles.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential pharmaceutical agents, focusing on the synthesis of a Flurbiprofen analogue, a non-steroidal anti-inflammatory drug (NSAID) scaffold.

Application: Synthesis of a Trifluoromethylated Flurbiprofen Analogue

Flurbiprofen is a well-established NSAID that functions by inhibiting cyclooxygenase (COX) enzymes.[3] By replacing the methyl group of the propionic acid side chain with a trifluoromethyl group, it is possible to modulate the compound's lipophilicity, metabolic stability, and binding affinity to the target enzymes. Here, we propose a synthetic route starting from this compound to generate a novel trifluoromethylated Flurbiprofen analogue. This analogue has the potential to exhibit enhanced or altered pharmacological properties, such as increased potency or selectivity for COX-2 over COX-1, potentially reducing gastrointestinal side effects.

Key Reactions and Methodologies

The synthetic strategy involves two key transformations of the trifluoroacetyl group of this compound:

  • Horner-Wadsworth-Emmons (HWE) Reaction: To introduce the carbon-carbon double bond necessary for the subsequent formation of the propionic acid side chain. The HWE reaction is known for its high stereoselectivity, typically favoring the formation of (E)-alkenes.[3][4][5]

  • Hydrolysis: Conversion of the resulting trifluoromethylated α,β-unsaturated ester to the corresponding carboxylic acid.

Proposed Synthetic Pathway

G A This compound D Ethyl 2-(2-biphenyl)-3,3,3-trifluoroprop-2-enoate A->D Horner-Wadsworth-Emmons Reaction B Triethyl phosphonoacetate (HWE Reagent) B->D C Base (e.g., NaH) C->D F 2-(2-Biphenyl)-3,3,3-trifluoroprop-2-enoic acid (Flurbiprofen Analogue) D->F Ester Hydrolysis E Hydrolysis (e.g., LiOH, THF/H2O) E->F

Caption: Proposed synthesis of a Flurbiprofen analogue from this compound.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(2-biphenyl)-3,3,3-trifluoroprop-2-enoate via Horner-Wadsworth-Emmons Reaction

This protocol describes the olefination of this compound using triethyl phosphonoacetate.

Materials:

  • This compound

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add sodium hydride (1.2 equivalents).

  • Wash the sodium hydride with hexanes (3x) to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous THF to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethyl phosphonoacetate (1.2 equivalents) dropwise to the stirred suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the resulting ylide solution back to 0 °C.

  • Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired product.

Protocol 2: Hydrolysis of Ethyl 2-(2-biphenyl)-3,3,3-trifluoroprop-2-enoate

This protocol describes the conversion of the synthesized ester to the final carboxylic acid analogue.

Materials:

  • Ethyl 2-(2-biphenyl)-3,3,3-trifluoroprop-2-enoate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Ethyl 2-(2-biphenyl)-3,3,3-trifluoroprop-2-enoate (1.0 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (2.0-3.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude carboxylic acid.

  • The product can be further purified by recrystallization if necessary.

Data Presentation

Reaction Step Starting Material Key Reagents Product Typical Yield (%) Analytical Data
Horner-Wadsworth-Emmons Olefination This compoundTriethyl phosphonoacetate, NaHEthyl 2-(2-biphenyl)-3,3,3-trifluoroprop-2-enoate70-85 (estimated)¹H NMR, ¹³C NMR, ¹⁹F NMR, MS
Ester Hydrolysis Ethyl 2-(2-biphenyl)-3,3,3-trifluoroprop-2-enoateLiOH2-(2-Biphenyl)-3,3,3-trifluoroprop-2-enoic acid85-95 (estimated)¹H NMR, ¹³C NMR, ¹⁹F NMR, MS, IR

Note: The provided yields are estimates based on similar reactions reported in the literature for related substrates. Actual yields may vary depending on the specific reaction conditions and scale.

Biological Target and Signaling Pathway

The synthesized Flurbiprofen analogue is designed to target cyclooxygenase (COX) enzymes, which are key enzymes in the inflammatory pathway. Flurbiprofen itself is known to inhibit both COX-1 and COX-2.[6] Additionally, some Flurbiprofen derivatives have been shown to inhibit Fatty Acid Amide Hydrolase (FAAH), an enzyme involved in the endocannabinoid system, suggesting a dual-action mechanism for pain and inflammation relief.[7]

G cluster_0 Cell Membrane Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Anandamide Anandamide FAAH FAAH Anandamide->FAAH Analgesia Analgesia Anandamide->Analgesia Inactive Metabolites Inactive Metabolites FAAH->Inactive Metabolites Flurbiprofen Analogue Flurbiprofen Analogue Flurbiprofen Analogue->COX-1 / COX-2 Inhibition Flurbiprofen Analogue->FAAH Inhibition

Caption: Potential dual inhibitory action of the Flurbiprofen analogue on COX and FAAH pathways.

Conclusion

This compound serves as a promising starting material for the synthesis of novel pharmaceutical candidates. The proposed synthetic route to a trifluoromethylated Flurbiprofen analogue demonstrates the utility of this building block in accessing compounds with potential for improved therapeutic profiles. The detailed protocols and conceptual framework provided herein are intended to facilitate further research and development in this area. Researchers are encouraged to adapt and optimize these methods for their specific applications.

References

Application Notes: Synthesis of Azaheterocycles Using Trifluoromethyl-Bearing Pyrones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of a trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemistry. This powerful electron-withdrawing group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Trifluoromethyl-bearing pyrones have emerged as versatile and highly reactive building blocks for the synthesis of a diverse range of CF3-substituted azaheterocycles. Their electrophilic nature allows for regioselective reactions with various nitrogen nucleophiles, leading to ring-opening and ring-transformation cascades that efficiently construct complex nitrogen-containing ring systems.

These application notes provide detailed protocols and comparative data for two key methodologies: the synthesis of 4-(trifluoromethyl)-2-pyridones and the divergent synthesis of various azaheterocycles from 2-aryl-6-(trifluoromethyl)-4-pyrones.

General Workflow for Azaheterocycle Synthesis from Pyrones

The overall strategy involves the initial formation of a trifluoromethyl-bearing pyrone, which then serves as a key intermediate. This intermediate undergoes a ring-transformation reaction with a suitable nitrogen-based nucleophile to yield the final azaheterocycle.

Workflow General Synthetic Strategy cluster_0 Step 1: Pyrone Synthesis cluster_1 Step 2: Azaheterocycle Formation A CF3-Containing Building Block (e.g., Ethyl 4,4,4-trifluoroacetoacetate) C Trifluoromethyl-Pyrone A->C B 1,3-Dicarbonyl Compound B->C D Nitrogen Nucleophile (e.g., NH3, NaN3, Hydrazines) C->D Ring Transformation E CF3-Azaheterocycle (e.g., Pyridone, Pyrazole, Triazole) D->E

Caption: Overall workflow from CF3-precursors to azaheterocycles.

Methodology 1: Synthesis of 4-(Trifluoromethyl)-2-pyridones

This method details the conversion of 4-(trifluoromethyl)-2-pyrones into their corresponding 2-pyridone analogs. The synthesis is achieved through a Brønsted base-catalyzed reaction using ammonium acetate as the ammonia source.[1][2] The precursor 4-(trifluoromethyl)-2-pyrones are typically synthesized via a Pechmann-type condensation of 1,3-diones with ethyl 4,4,4-trifluoroacetoacetate.[2]

Reaction Scheme

Caption: General scheme for 2-pyridone synthesis.

Experimental Protocol

General procedure for the synthesis of 4-(trifluoromethyl)-2-pyridones: [2]

  • Preparation: In a nitrogen-filled glove box, add the starting 1,3-dione (0.30 mmol), ammonium acetate (NH4OAc, 3.0–5.0 equiv.), ethyl 4,4,4-trifluoroacetoacetate (1.5 equiv.), and 2-dimethylaminopyridine (2-DMAP, 0.20 equiv.) to an oven-dried 5 mL pressure tube equipped with a stir bar.

  • Solvent Addition: Add 1,2-dichloroethane (DCE, 3.0 mL) to the tube.

  • Reaction: Seal the tube with a Teflon screw cap and stir the solution at 140 °C for 48 hours.

  • Work-up: After cooling the reaction mixture to room temperature, dilute it with ethyl acetate.

  • Extraction: Wash the organic layer with a saturated ammonium chloride solution (3 x 30 mL) and then with water (30 mL).

  • Purification: Dry the organic phase over Mg2SO4, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the final 4-(trifluoromethyl)-2-pyridone.

Data Summary

The reaction of various 1,3-dione substrates with ethyl 4,4,4-trifluoroacetoacetate and ammonium acetate provides the corresponding 4-trifluoromethyl-2-pyridones in moderate to excellent yields.[2]

Entry1,3-Dione SubstrateProduct (4-Trifluoromethyl-2-pyridone)Yield (%)[2]
1Dimedone7,7-dimethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one81
21,3-Cyclohexanedione4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one85
34,4-Dimethyl-1,3-cyclohexanedione6,6-dimethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one47
41,3-Indandione4-(Trifluoromethyl)-1,5-dihydro-2H-indeno[1,2-b]pyridin-2-one75

Methodology 2: Divergent Synthesis from 2-Aryl-6-(trifluoromethyl)-4-pyrones

2-Aryl-6-(trifluoromethyl)-4-pyrones are versatile intermediates that can be converted into a range of biologically relevant CF3-bearing azaheterocycles by reacting with different N-nucleophiles.[3][4] This approach demonstrates the utility of a single pyrone precursor to generate diverse molecular scaffolds, including pyridones, triazoles, and pyrazoles.[3]

Reaction Scheme

Method2 Divergent Synthesis from a 2-Aryl-6-CF3-4-Pyrone Intermediate Pyrone 2-Aryl-6-(trifluoromethyl) -4-pyrone Pyridone 2-Aryl-6-(trifluoromethyl) -4-pyridone Pyrone->Pyridone NH3, EtOH 120 °C, 10 h Triazole CF3-Triazole Derivative Pyrone->Triazole NaN3, DMSO Pyrazole CF3-Pyrazole Derivative Pyrone->Pyrazole Phenylhydrazine

Caption: Divergent routes to azaheterocycles from a common pyrone.

Experimental Protocols

The following protocols are based on the reactions of 2-phenyl-6-(trifluoromethyl)-4-pyrone as a representative substrate.[3]

Protocol 2.1: Synthesis of 2-Phenyl-6-(trifluoromethyl)pyridin-4(1H)-one [3]

  • Reaction Setup: Place 2-phenyl-6-(trifluoromethyl)-4-pyrone and ethanol in a reaction autoclave.

  • Reagent Addition: Add a solution of ammonia in ethanol.

  • Reaction: Seal the autoclave and heat the mixture at 120 °C for 10 hours.

  • Purification: After cooling, concentrate the reaction mixture and purify the residue by column chromatography to yield the pyridone product.

Protocol 2.2: Synthesis of a CF3-Triazole Derivative [3]

  • Reaction Setup: Dissolve 2-phenyl-6-(trifluoromethyl)-4-pyrone in dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add sodium azide (NaN3) to the solution.

  • Reaction: Stir the mixture at the appropriate temperature until the reaction is complete (as monitored by TLC).

  • Work-up & Purification: Perform an aqueous work-up, extract the product with a suitable organic solvent, and purify by column chromatography.

Protocol 2.3: Synthesis of a CF3-Pyrazole Derivative [3]

  • Reaction Setup: Dissolve 2-phenyl-6-(trifluoromethyl)-4-pyrone in a suitable solvent (e.g., ethanol).

  • Reagent Addition: Add phenylhydrazine to the solution. The reaction proceeds via a regioselective attack of the amino group at the C-2 and C-4 positions of the pyrone ring.

  • Reaction: Stir the mixture, typically at room temperature or with gentle heating.

  • Purification: Remove the solvent and purify the crude product by column chromatography to isolate the pyrazole.

Data Summary

The reaction of 2-phenyl-6-(trifluoromethyl)-4-pyrone with various N-nucleophiles affords different azaheterocycles in moderate to good yields.[3]

EntryNucleophileProduct TypeYield (%)[3]
1Ammonia (NH3)Pyridone70
2Sodium Azide (NaN3)Triazole55
3PhenylhydrazinePyrazole- (Yield not specified)

Conclusion

Trifluoromethyl-bearing pyrones are demonstrably powerful and versatile intermediates for accessing a wide array of medicinally and agrochemically relevant azaheterocycles. The protocols outlined here provide robust and reproducible methods for synthesizing substituted pyridones, pyrazoles, and triazoles. The operational simplicity and the use of readily available reagents make these transformations highly attractive for applications in discovery chemistry and process development. Researchers can leverage these methodologies to rapidly generate libraries of novel CF3-substituted azaheterocycles for biological screening and lead optimization programs.

References

Application of the Ullmann Reaction for Biphenyl Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ullmann reaction, a copper-catalyzed homocoupling of two aryl halides, has been a cornerstone in the synthesis of symmetric biaryls for over a century. This reaction is particularly valuable for constructing the biphenyl moiety, a prevalent structural motif in pharmaceuticals, natural products, and advanced materials. While traditionally requiring harsh reaction conditions, modern advancements have expanded its scope and applicability. These notes provide an overview of the Ullmann reaction for biphenyl synthesis, including detailed protocols and a summary of reaction conditions for various substrates.

Applications in Biphenyl Synthesis

The Ullmann reaction offers a reliable method for the synthesis of a wide array of biphenyl derivatives. Its applications include:

  • Symmetrical Biphenyls: The classical Ullmann reaction is highly effective for the synthesis of symmetrical biphenyls from two equivalents of an aryl halide.

  • Sterically Hindered Biphenyls: This method is suitable for the synthesis of sterically hindered biphenyls, which can be challenging to prepare using other coupling methods.[1][2]

  • Heterocyclic Biphenyl Analogues: The reaction can be extended to the synthesis of biaryls containing heterocyclic rings.

  • Functionalized Biphenyls: A variety of functional groups can be tolerated under Ullmann conditions, allowing for the preparation of complex and functionalized biphenyl structures.

Data Presentation: Ullmann Reaction Conditions for Biphenyl Synthesis

The following table summarizes the reaction conditions and yields for the synthesis of various biphenyl derivatives via the Ullmann reaction.

Aryl Halide SubstrateCatalyst/PromoterSolventTemperature (°C)Reaction TimeYield (%)Reference
2-IodonitrobenzeneCopper vial & ballSolvent-freeRoom Temp (milling)Overnight97[3]
o-ChloronitrobenzeneCopper-bronze alloy-~227--[4][5]
3-IodotolueneActivated CopperDMFReflux80 h45-60
3-IodotolueneActivated CopperNone--25-42
BromopentafluorobenzeneZinc powder, Cu(II) acetateDMF100 -> Reflux-70
ChloropentafluorobenzeneCopperNone320-360-73
Polychlorinated iodobenzenesCopper bronzeNone2307 d20-38[2]
2,2'-DiiodobiphenylCopperDMF953 dReasonable[4][5]

Experimental Protocols

General Protocol for the Ullmann Biphenyl Synthesis

This protocol provides a general procedure for the copper-catalyzed homocoupling of aryl halides. The specific conditions, particularly temperature and reaction time, may need to be optimized for different substrates.

Materials:

  • Aryl halide (1.0 eq)

  • Copper powder, activated (2.0-3.0 eq)

  • High-boiling point solvent (e.g., DMF, nitrobenzene, or pyridine)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Activation of Copper (Optional but Recommended): Copper powder can be activated by stirring with a dilute solution of iodine in acetone, followed by washing with acetone and drying under vacuum.

  • Reaction Setup: To a dry round-bottom flask, add the aryl halide and activated copper powder.

  • Solvent Addition: Add the solvent to the flask. The reaction can also be performed neat (solvent-free) for some substrates.

  • Inert Atmosphere: Flush the flask with an inert gas and maintain a positive pressure throughout the reaction.

  • Heating: Heat the reaction mixture to the desired temperature with vigorous stirring. The optimal temperature can range from 100 to over 200 °C.[5]

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the copper and copper salts.

  • Extraction: If a solvent was used, remove it under reduced pressure. Dissolve the residue in an appropriate organic solvent and wash with water or a suitable aqueous solution to remove any remaining inorganic byproducts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography, recrystallization, or distillation.

Protocol for the Synthesis of 2,2'-Dinitrobiphenyl (Solvent-Free)[3]

Materials:

  • 2-Iodonitrobenzene

  • Copper vial and a copper ball-bearing

  • High-speed ball mill

  • Ethanol for recrystallization

Procedure:

  • Reaction Setup: Place 2-iodonitrobenzene (e.g., 2.5 g, ~10 mmol) into a copper vial containing a copper ball-bearing.

  • Milling: Subject the vial to high-speed ball milling overnight.

  • Isolation: After the reaction is complete, extract the product from the vial.

  • Purification: Recrystallize the crude product from hot ethanol to yield bright yellow needle crystals of 2,2'-dinitrobiphenyl.

Mandatory Visualizations

Ullmann_Reaction_Mechanism ArX1 Aryl Halide (Ar-X) ArCuX Ar-Cu(I)-X Intermediate ArX1->ArCuX Oxidative Addition Cu0 Cu(0) Surface Cu0->ArCuX Ar2CuX Ar-Cu(III)-Ar Intermediate ArCuX->Ar2CuX Oxidative Addition ArX2 Aryl Halide (Ar-X) ArX2->Ar2CuX ArAr Biphenyl (Ar-Ar) Ar2CuX->ArAr Reductive Elimination CuX Cu(I)X Ar2CuX->CuX Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Aryl Halide + Activated Copper Solvent Add High-Boiling Solvent Reactants->Solvent Inert Establish Inert Atmosphere (N2/Ar) Solvent->Inert Heat Heat to Reaction Temperature (100-250 °C) Inert->Heat Monitor Monitor by TLC/GC Heat->Monitor Filter Cool and Filter Monitor->Filter Extract Extraction Filter->Extract Purify Purification (Chromatography/Recrystallization) Extract->Purify Product Pure Biphenyl Product Purify->Product

References

Application Notes and Protocols for Negishi Cross-Coupling in Unsymmetrical Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Negishi cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds. Developed by Nobel laureate Ei-ichi Negishi, this palladium- or nickel-catalyzed reaction couples an organozinc compound with an organic halide or triflate.[1][2][3] For the synthesis of unsymmetrical biaryls, a structural motif prevalent in pharmaceuticals, natural products, and agrochemicals, the Negishi coupling offers distinct advantages.[1][4] Its high functional group tolerance, stemming from the moderate reactivity of organozinc reagents, allows for the coupling of complex and functionalized substrates.[1][5] Furthermore, the reaction often proceeds with high efficiency and selectivity under mild conditions.[5]

These application notes provide a comprehensive overview of the Negishi cross-coupling for unsymmetrical biaryl synthesis, including detailed experimental protocols and data to guide researchers in applying this valuable methodology.

Reaction Mechanism and Key Considerations

The catalytic cycle of the palladium-catalyzed Negishi cross-coupling reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. The reactivity of the halide follows the general trend: I > OTf > Br >> Cl.[6]

  • Transmetalation: The aryl group from the organozinc reagent (Ar'-ZnX) is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.

  • Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the catalytically active Pd(0) species.

Key Considerations for Successful Coupling:

  • Catalyst System: The choice of palladium precursor and ligand is crucial for reaction efficiency. Electron-rich and bulky phosphine ligands, such as SPhos, RuPhos, and X-Phos, are often employed to promote the oxidative addition and reductive elimination steps, especially for challenging substrates like aryl chlorides and sterically hindered biaryls.[1][4]

  • Organozinc Reagent Preparation: The quality of the organozinc reagent is paramount. They can be prepared from aryl halides via transmetalation with an organolithium or Grignard reagent, or by direct insertion of zinc metal. In situ generation of the organozinc reagent is also a common and convenient strategy.

  • Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) are most commonly used. For less reactive substrates, the addition of a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) can be beneficial.[4]

  • Inert Atmosphere: Organozinc reagents are sensitive to air and moisture, necessitating the use of standard inert atmosphere techniques (e.g., Schlenk line or glovebox).

Data Presentation: Catalyst Performance in Negishi Cross-Coupling

The following tables summarize the performance of various catalyst systems in the synthesis of unsymmetrical biaryls, highlighting the effect of ligands, substrates, and reaction conditions on product yield.

Table 1: Synthesis of Sterically Hindered Biaryls

EntryAryl HalideArylzinc ReagentCatalyst System (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
12-Chlorotoluene(2-Methylphenyl)zinc chloridePd₂(dba)₃ (0.5) / SPhos (2)THF701895[4]
21-Chloro-2,6-dimethoxybenzene(2,6-Dimethylphenyl)zinc chloridePd₂(dba)₃ (1) / SPhos (4)THF/NMP1001885[4]
32-Bromobiphenyl(2,4,6-Triisopropylphenyl)zinc chloridePd₂(dba)₃ (2) / SPhos (8)THF/NMP1001874[4]
42-Chloroanisole[2-(N,N-Dimethylamino)-6-methoxyphenyl]zinc chloridePd₂(dba)₃ (1) / SPhos (4)THF/NMP1001876[4]

Table 2: Synthesis of Heterocyclic Biaryls

EntryHeteroaryl HalideArylzinc ReagentCatalyst System (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
12-Chloropyridine(4-Methoxyphenyl)zinc chloridePd(OAc)₂ (2) / XPhos (4)THFRT1292[5]
22-Bromothiophene(2-Furyl)zinc chloridePd₂(dba)₃ (1) / XPhos (4)THFRT1288[5]
35-Bromopyrimidine(Phenyl)zinc chloridePd(OAc)₂ (2) / XPhos (4)THFRT1295[5]
42-Chloroquinoline(4-Trifluoromethylphenyl)zinc chloridePd(OAc)₂ (2) / XPhos (4)THFRT1291[5]

Experimental Protocols

Protocol 1: Preparation of an Arylzinc Reagent from an Aryl Bromide

This protocol describes the preparation of a solution of an arylzinc bromide from the corresponding aryl bromide using activated zinc dust.

Materials:

  • Aryl bromide (1.0 equiv)

  • Zinc dust (1.5 equiv)

  • 1,2-Dibromoethane (0.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (catalytic amount)

  • Standard Schlenk line or glovebox equipment

  • Flame-dried glassware

Procedure:

  • Zinc Activation: In a flame-dried Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere (Argon), add the zinc dust. Add a small crystal of iodine and 1,2-dibromoethane to the zinc dust in anhydrous THF. Heat the mixture gently with a heat gun until the color of iodine disappears and bubbling is observed. Cool the activated zinc slurry to room temperature.

  • Formation of Arylzinc Bromide: To the slurry of activated zinc, add a solution of the aryl bromide in anhydrous THF dropwise. The reaction is often exothermic. Stir the mixture at room temperature for 2-4 hours. The completion of the reaction can be monitored by GC analysis of quenched aliquots.

  • Use in Subsequent Reactions: The resulting greyish solution of the arylzinc bromide can be used directly in the Negishi cross-coupling reaction.

Protocol 2: General Procedure for the Negishi Cross-Coupling of an Aryl Halide with an Arylzinc Reagent

This protocol provides a general method for the palladium-catalyzed cross-coupling of an aryl halide with a pre-formed or commercially available arylzinc reagent.

Materials:

  • Aryl halide (1.0 equiv)

  • Arylzinc reagent solution (e.g., 0.5 M in THF) (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Anhydrous solvent (e.g., THF, THF/NMP)

  • Standard Schlenk line or glovebox equipment

  • Flame-dried glassware

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add the palladium precursor and the phosphine ligand.

  • Addition of Reactants: Add the anhydrous solvent, followed by the aryl halide. Stir the mixture for a few minutes at room temperature to allow for catalyst pre-formation.

  • Addition of Organozinc Reagent: Add the arylzinc reagent solution dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 70-100 °C) and stir until the starting aryl halide is consumed (monitor by TLC or GC-MS).

  • Work-up: Cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Negishi_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_complex Ar-Pd(II)L₂-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Ar'-ZnX DiarylPd Ar-Pd(II)L₂-Ar' Transmetalation->DiarylPd -ZnX₂ RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 Ar-Ar'

Caption: Catalytic cycle of the Negishi cross-coupling reaction.

Experimental_Workflow cluster_prep Organozinc Reagent Preparation (Inert Atmosphere) cluster_coupling Negishi Cross-Coupling (Inert Atmosphere) start_prep Start: Aryl Halide + Activated Zinc prep_reaction Reaction in Anhydrous Solvent (e.g., THF) start_prep->prep_reaction end_prep Arylzinc Reagent Solution prep_reaction->end_prep add_zinc Add Arylzinc Reagent end_prep->add_zinc start_coupling Start: Pd Catalyst + Ligand + Aryl Halide start_coupling->add_zinc coupling_reaction Heat and Stir add_zinc->coupling_reaction workup Quench and Extraction coupling_reaction->workup purification Column Chromatography workup->purification end_product Unsymmetrical Biaryl Product purification->end_product

Caption: General experimental workflow for Negishi cross-coupling.

References

Illuminating the Path to Biphenyls: Application Notes and Protocols for Photochemical Aryl-Aryl Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The biphenyl motif is a cornerstone in the architecture of numerous pharmaceuticals, agrochemicals, and functional materials. Traditional synthetic routes to these valuable scaffolds often rely on transition-metal-catalyzed cross-coupling reactions, which, despite their efficacy, can present challenges related to catalyst toxicity, cost, and removal from the final products. In recent years, photochemical methods have emerged as a powerful and sustainable alternative, offering mild reaction conditions and unique reactivity pathways for the construction of aryl-aryl bonds.

These application notes provide a comprehensive overview of modern photochemical strategies for biphenyl synthesis, including detailed experimental protocols for key methodologies. The information presented is intended to equip researchers with the practical knowledge required to implement these innovative techniques in their own laboratories for applications ranging from fundamental synthetic exploration to the development of novel therapeutic agents.

Application Notes

Photochemical aryl-aryl coupling reactions are broadly categorized into two main approaches: those employing a photocatalyst to mediate the reaction and metal-free methods that utilize light to induce the desired bond formation.

1. Photocatalytic Aryl-Aryl Coupling:

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of highly reactive radical intermediates under exceptionally mild conditions.[1] In the context of biphenyl synthesis, a photocatalyst absorbs light and initiates a single-electron transfer (SET) process with an aryl halide, generating a key aryl radical intermediate.[2][3] This radical can then engage in a coupling reaction to form the biphenyl product.

A particularly powerful strategy involves the synergistic combination of photoredox catalysis with nickel catalysis.[2] In this dual catalytic system, the photocatalyst generates the aryl radical, which is then captured by a low-valent nickel complex. Subsequent reductive elimination from the nickel center forges the new C-C bond, regenerating the active nickel catalyst.[4][5] This approach has proven to be highly versatile, tolerating a wide range of functional groups and enabling the coupling of various aryl halides.

2. Metal-Free Photochemical Aryl-Aryl Coupling: The "Photosplicing" Approach

In a quest for even more sustainable and metal-free synthetic routes, the "photosplicing" method has been developed.[6][7][8] This innovative technique involves tethering two aryl groups with a temporary linker, often a sulfonamide.[7] Upon irradiation with UV light, the linker is extruded as volatile byproducts, and a new aryl-aryl bond is formed with high regioselectivity.[6][7] This method obviates the need for any metal catalyst and offers a unique pathway to construct sterically hindered or electronically challenging biphenyls. The reaction is often performed in a flow reactor to ensure uniform irradiation and control over the reaction time.[7]

Applications in Drug Development:

The biphenyl unit is a privileged scaffold in medicinal chemistry, appearing in blockbuster drugs such as the angiotensin II receptor blockers (ARBs) Losartan and Telmisartan, which are used to treat hypertension.[9][10] While the initial industrial syntheses of these drugs relied on traditional cross-coupling methods like the Suzuki-Miyaura reaction, photochemical approaches offer promising alternatives for more sustainable and efficient manufacturing processes.[1][10][11] For instance, the key biphenyl core of Losartan can be synthesized via a Suzuki-Miyaura coupling, a reaction for which photocatalytic variants are being actively developed to improve sustainability.[1][9] Similarly, the synthesis of Telmisartan involves the formation of a critical biphenyl linkage, a step that can be achieved using modern cross-coupling reactions that are amenable to photochemical adaptation.[8][10][11][12]

Comparative Data of Photochemical Biphenyl Synthesis Methods

The following table summarizes quantitative data for different photochemical aryl-aryl coupling methods to facilitate comparison.

MethodPhotocatalyst/SystemAryl Halide SubstrateCoupling PartnerYield (%)Catalyst Loading (mol%)Reaction Time (h)Light SourceReference
Photoredox/Nickel Dual Catalysis Ir(ppy)₃ / NiCl₂·glyme4-BromobenzonitrileBenzene851 / 512Blue LEDs[13]
Photoredox/Nickel Dual Catalysis Ru(bpy)₃Cl₂ / NiBr₂·diglyme4-IodoanisolePhenylboronic acid921 / 22426W CFL[2]
Photoredox/Nickel Dual Catalysis Thioxanthen-9-one / Ni(acac)₂4-BromoacetophenoneAniline935 / 102423W CFL / Sunlight[5]
Metal-Free "Photosplicing" NoneN-(4-cyanobenzyl)-N-(phenyl)benzenesulfonamide(intramolecular)92N/A0.5 (in flow)254 nm UV[7]
Metal-Free "Photosplicing" NoneN-(4-methoxybenzyl)-N-(4-methylphenyl)benzenesulfonamide(intramolecular)88N/A0.5 (in flow)254 nm UV[7]
Photocatalytic Suzuki-Miyaura Pd/g-C₃N₄O1-Bromo-4-nitrobenzenePhenylboronic acid985 wt%5Not specified[14]

Note: Yields are isolated yields unless otherwise specified. Reaction conditions can vary, and the data presented here are for representative examples.

Experimental Protocols

Protocol 1: General Procedure for Photoredox/Nickel Dual-Catalyzed Aryl-Aryl Coupling

This protocol is a general guideline for the synthesis of biphenyl derivatives using a dual iridium photocatalyst and a nickel co-catalyst.

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • fac-Ir(ppy)₃ (1-2 mol%)

  • NiCl₂·glyme (5-10 mol%)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (5-10 mol%)

  • K₂CO₃ (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Schlenk flask or oven-dried vial with a magnetic stir bar

  • Blue LED light source (e.g., Kessil lamp)

Procedure:

  • To a Schlenk flask or an oven-dried vial, add the aryl halide (0.5 mmol, 1.0 equiv), arylboronic acid (0.75 mmol, 1.5 equiv), fac-Ir(ppy)₃ (0.005-0.01 mmol, 1-2 mol%), NiCl₂·glyme (0.025-0.05 mmol, 5-10 mol%), dtbbpy (0.025-0.05 mmol, 5-10 mol%), and K₂CO₃ (1.0 mmol, 2.0 equiv).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Place the reaction vessel approximately 5-10 cm from a blue LED light source and begin vigorous stirring. A cooling fan may be used to maintain the reaction at room temperature.

  • Irradiate the reaction mixture for 12-24 hours, or until the starting material is consumed as monitored by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biphenyl derivative.

Protocol 2: General Procedure for Metal-Free "Photosplicing" of Aryl Groups

This protocol describes a general procedure for the intramolecular coupling of two aryl groups via the photosplicing of a sulfonamide linker in a continuous flow reactor.

Materials:

  • N,N-diaryl sulfonamide precursor (e.g., 0.02 M solution)

  • Acetonitrile or methanol (HPLC grade)

  • Continuous flow photoreactor equipped with a UV-C (254 nm) lamp and a PFA capillary tubing reactor

  • Syringe pump

  • Collection flask

Procedure:

  • Prepare a solution of the N,N-diaryl sulfonamide precursor in acetonitrile or methanol (0.02 M).

  • Set up the continuous flow photoreactor according to the manufacturer's instructions. Ensure the UV-C lamp is properly shielded.

  • Set the desired flow rate of the syringe pump to achieve the optimal residence time in the irradiated zone of the reactor (typically 15-30 minutes).

  • Pump the solution of the sulfonamide precursor through the photoreactor.

  • Collect the product solution exiting the reactor in a flask.

  • Once all the starting material solution has been passed through the reactor, evaporate the solvent from the collected solution under reduced pressure.

  • The resulting crude product can be purified by flash column chromatography on silica gel or recrystallization to yield the pure biphenyl product.[7]

Visualizations

Photoredox_Nickel_Dual_Catalysis cluster_photoredox Photoredox Cycle cluster_nickel Nickel Cycle PC Photocatalyst (PC) PC_star PC* PC->PC_star hv (Light) ArX Aryl Halide (Ar-X) PC_star->ArX SET PC_oxidized PC⁺ PC_oxidized->PC SET NiI Ni(I)L₂ PC_oxidized->NiI Regeneration Ni0 Ni(0)L₂ NiII Ar-Ni(II)-X Ni0->NiII Oxidative Addition (Ar-X) NiIII Ar-Ni(III)-Ar' NiII->NiIII Ar'• NiIII->NiI Reductive Elimination Biphenyl Biphenyl (Ar-Ar') NiIII->Biphenyl NiI->Ni0 Reduction Ar_radical Aryl Radical (Ar•) ArX->Ar_radical -X⁻ Ar_nucleophile Aryl Nucleophile (Ar') Ar_nucleophile->NiII

Caption: Dual catalytic cycle for photoredox/nickel-catalyzed aryl-aryl coupling.

Photosplicing_Workflow cluster_synthesis Precursor Synthesis cluster_photoreaction Photochemical Reaction (Flow) cluster_workup Workup & Purification ArylSulfonyl Aryl Sulfonyl Chloride Sulfonamide N,N-Diaryl Sulfonamide ArylSulfonyl->Sulfonamide ArylAmine Aryl Amine ArylAmine->Sulfonamide Solution Precursor Solution Sulfonamide->Solution Dissolve in Solvent Pump Syringe Pump Solution->Pump Reactor Flow Photoreactor (UV-C, 254 nm) Pump->Reactor Collection Product Collection Reactor->Collection Evaporation Solvent Evaporation Collection->Evaporation Purification Chromatography/ Recrystallization Evaporation->Purification FinalProduct Pure Biphenyl Purification->FinalProduct

Caption: Experimental workflow for metal-free "photosplicing" biphenyl synthesis.

General_Mechanism Start Aryl Precursors (e.g., Aryl Halides) Radical Aryl Radical Generation Start->Radical Light Light Energy (hv) Catalyst Photocatalyst (Optional) Light->Catalyst Excitation Catalyst->Radical Single Electron Transfer (SET) Coupling Aryl-Aryl Coupling Radical->Coupling Product Biphenyl Product Coupling->Product

References

Application Notes and Protocols for HPLC Analysis of Biphenyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of biphenyl compounds using High-Performance Liquid Chromatography (HPLC). Biphenyl and its derivatives are a significant class of compounds in pharmaceutical and chemical industries, necessitating robust analytical methods for their separation, identification, and quantification.

Introduction to Biphenyl Analysis by HPLC

The analysis of biphenyl compounds by HPLC often utilizes reversed-phase chromatography. While traditional C18 columns, which separate based on hydrophobic interactions, are widely used, biphenyl stationary phases offer an alternative and often superior selectivity for these aromatic analytes.[1] Biphenyl columns provide a mixed-mode retention mechanism, combining hydrophobic interactions with π-π interactions stemming from the aromatic rings of the stationary phase.[1][2][3] This dual interaction capability enhances the separation of aromatic and moderately polar compounds, including isomers, which can be challenging to resolve on C18 columns.[1][2][4] The choice of organic modifier in the mobile phase, such as acetonitrile or methanol, can further modulate the selectivity of biphenyl phases, with methanol often enhancing π-π interactions.[2][5]

Application Note 1: General Method for Biphenyl and Related Aromatic Compounds

This method is a starting point for the analysis of various biphenyls and can be optimized for specific analytes.

Chromatographic Conditions:

ParameterCondition
Column Biphenyl Stationary Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 50-90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL

Rationale for Parameter Selection:

  • Biphenyl Column: Provides alternative selectivity for aromatic compounds compared to C18.[1][4]

  • Acidified Mobile Phase: Suppresses the ionization of phenolic hydroxyl groups that may be present in biphenyl metabolites, leading to better peak shapes.[2]

  • Gradient Elution: Allows for the separation of compounds with a range of polarities.

  • UV Detection at 254 nm: Many aromatic compounds, including biphenyls, exhibit strong absorbance at this wavelength.[3]

Application Note 2: Analysis of Biphenyl-4-yl-p-tolyl-methanone

This application note details a validated HPLC method for the quantification and purity assessment of Biphenyl-4-yl-p-tolyl-methanone.[3]

Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm
Run Time 10 minutes

Method Validation Summary:

The method was validated according to ICH guidelines.[3]

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.01.2
Theoretical Plates≥ 20005800
Retention Time (RT)-Approx. 5.2 min

Quantitative Data Summary

The following table summarizes quantitative data from various HPLC methods for biphenyl compounds.

Compound(s)Retention Time (min)LOD (µg/mL)LOQ (µg/mL)Reference
Biphenyl3.50.02 - 0.040.05 - 0.12[6]
2-Phenylphenol4.20.02 - 0.040.05 - 0.12[6]
2,3-dihydroxybiphenyl7.40.02 - 0.040.05 - 0.12[6]
Biphenyl-4-yl-p-tolyl-methanone~5.2--[3]

Experimental Protocols

Protocol 1: General HPLC-UV Method for Biphenyl Compounds

This protocol provides a foundational method for the analysis of biphenyls and their derivatives.

1. Materials and Instrumentation:

  • HPLC or UHPLC system with a pump, autosampler, column oven, and UV or Photodiode Array (PDA) detector.[1]

  • Biphenyl analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • HPLC-grade acetonitrile, methanol, and water.[7]

  • Formic acid or trifluoroacetic acid (TFA).[2][7]

  • Analytical standards of the biphenyl compound(s) of interest.

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the biphenyl standard and dissolve it in 10 mL of mobile phase (e.g., Acetonitrile:Water, 70:30).[3]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1 µg/mL to 100 µg/mL).[3]

3. Sample Preparation:

  • Dissolve the sample containing the biphenyl compound(s) in a suitable solvent, such as methanol or a mixture of methanol and water.[2]

  • If the sample is a solid matrix, accurately weigh a known quantity, add a suitable extraction solvent (e.g., mobile phase), and sonicate to ensure complete dissolution.[3]

  • Filter the final sample solution through a 0.45 µm syringe filter before injection.[3][7]

4. HPLC Analysis:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes to achieve a stable baseline.[3]

  • Set the column oven temperature and detector wavelength as specified in the application note.[3]

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.[3]

  • Inject the standard solutions and the sample solution.

5. Data Analysis:

  • Identify the peaks of interest based on their retention times compared to the standards.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Quantify the amount of the biphenyl compound(s) in the sample using the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing Quantification Quantification Data_Processing->Quantification Report Reporting Quantification->Report Method_Development cluster_factors Key Method Development Factors cluster_outcome Desired Outcomes Stationary_Phase Stationary Phase (e.g., Biphenyl vs. C18) Resolution Resolution Stationary_Phase->Resolution Selectivity Selectivity Stationary_Phase->Selectivity Mobile_Phase Mobile Phase (Organic Modifier, pH) Mobile_Phase->Resolution Mobile_Phase->Selectivity Peak_Shape Peak Shape Mobile_Phase->Peak_Shape Detection Detection Parameters (Wavelength) Sensitivity Sensitivity Detection->Sensitivity

References

Application Note: GC-MS Characterization of Fluorinated Biphenyls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated biphenyls are a class of organic compounds that are structurally related to polychlorinated biphenyls (PCBs). The introduction of fluorine atoms into the biphenyl structure can significantly alter its physicochemical properties, including thermal stability, lipophilicity, and metabolic stability. These characteristics make fluorinated biphenyls relevant in various fields, including materials science, environmental science, and as scaffolds in drug discovery. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of these compounds. This application note provides a detailed protocol for the GC-MS characterization of fluorinated biphenyls.

Experimental Protocols

This section details the methodology for the analysis of fluorinated biphenyls using GC-MS, adapted from established methods for halogenated compounds.

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix.

a) Liquid Samples (e.g., Water)

  • Liquid-Liquid Extraction (LLE):

    • To 1 liter of the water sample, add a suitable organic solvent such as hexane or a hexane/acetone mixture.

    • Shake the mixture vigorously for 2-3 minutes.

    • Allow the phases to separate.

    • Collect the organic layer.

    • Dry the organic extract by passing it through anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

b) Solid Samples (e.g., Soil, Tissue)

  • Soxhlet Extraction:

    • Weigh approximately 10 g of the homogenized solid sample.

    • Mix the sample with an equal amount of anhydrous sodium sulfate to remove moisture.

    • Place the mixture in a Soxhlet extraction thimble.

    • Extract with a suitable solvent (e.g., hexane or dichloromethane) for 6-8 hours.

    • Concentrate the extract to a final volume of 1 mL.

c) Dilution of Standards and Samples

  • Prepare calibration standards by diluting a stock solution of fluorinated biphenyls in a volatile organic solvent like iso-octane or dichloromethane.

  • The final sample extracts should be diluted to fall within the calibration range.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 GC (or equivalent)

  • Mass Spectrometer: Agilent 5977C GC/MSD (or equivalent)

  • Injector: Split/splitless injector

  • Column: Agilent DB-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

Table 1: GC-MS Method Parameters

ParameterValue
Injector Temperature 280 °C
Injection Volume 1 µL
Injection Mode Splitless
Oven Program
Initial Temperature70 °C, hold for 1 min
Ramp 115 °C/min to 150 °C
Ramp 25 °C/min to 250 °C
Ramp 310 °C/min to 300 °C, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Range 50-500 m/z
Acquisition Mode Full Scan and/or Selected Ion Monitoring (SIM)

Data Presentation

Quantitative analysis of fluorinated biphenyls can be achieved by monitoring characteristic ions in SIM mode. The retention times and characteristic ions will vary depending on the degree and position of fluorination. The following tables provide expected data for a selection of fluorinated biphenyl congeners based on the principles of GC-MS analysis of halogenated compounds.

Table 2: Expected Retention Times and Characteristic m/z for Selected Fluorinated Biphenyls

CompoundMolecular Weight ( g/mol )Expected Retention Time (min)Primary Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
4-Fluorobiphenyl172.18~ 8.5172152171
4,4'-Difluorobiphenyl190.17~ 10.2190170189
2,3,4,5,6-Pentafluorobiphenyl244.15~ 12.8244225243
Decafluorobiphenyl334.10~ 15.5334315167

Note: Actual retention times may vary depending on the specific instrument and conditions.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the GC-MS characterization of fluorinated biphenyls.

GCMS_Workflow Sample Sample Collection (Liquid or Solid) Preparation Sample Preparation (Extraction & Concentration) Sample->Preparation Matrix Dependent Injection GC Injection Preparation->Injection Separation Chromatographic Separation (DB-5MS Column) Injection->Separation Ionization Ionization (Electron Impact, 70 eV) Separation->Ionization Elution Detection Mass Detection (Quadrupole Analyzer) Ionization->Detection Analysis Data Analysis (Quantification & Identification) Detection->Analysis Report Reporting Analysis->Report

GC-MS analysis workflow for fluorinated biphenyls.

Conclusion

This application note provides a comprehensive protocol for the characterization of fluorinated biphenyls using GC-MS. The detailed experimental conditions and expected data will enable researchers to successfully identify and quantify these compounds in various matrices. The provided workflow diagram offers a clear overview of the entire analytical process.

Application Notes and Protocols for the Synthesis of Chiral α-Trifluoromethylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral α-trifluoromethylamines are of significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group can enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making it a valuable structural motif in the design of novel therapeutics. This document provides an overview of modern synthetic methods for accessing these important compounds in an enantiomerically pure form, complete with comparative data and detailed experimental protocols for key transformations.

Synthetic Strategies Overview

The synthesis of chiral α-trifluoromethylamines can be broadly categorized into several key strategies. These approaches leverage different catalytic systems and reaction mechanisms to achieve high levels of stereocontrol. The primary methods discussed in these notes include:

  • Catalytic Asymmetric Reduction of Trifluoromethyl Imines: This is a common and effective strategy, often employing transition metal catalysts or organocatalysts to deliver the desired chiral amine.

  • Nucleophilic Addition to Trifluoromethyl Imines: This approach involves the stereoselective addition of various nucleophiles to a pre-formed imine, with the stereochemistry controlled by a chiral catalyst or auxiliary.[1]

  • Biocatalytic Methods: Engineered enzymes are increasingly used for the enantioselective synthesis of α-trifluoromethylamines, offering high selectivity and environmentally benign reaction conditions.[2][3]

  • Nickel-Catalyzed Asymmetric Reductive Arylation: This method provides a route to α-trifluoromethylamines through the coupling of α-amino-CF3 acetates with aryl halides.[4]

  • Catalytic Asymmetric Isomerization: Chiral catalysts can effect the isomerization of trifluoromethyl imines to the corresponding enamines, which can then be converted to the chiral amines.[5]

  • Stereospecific Isomerization of Chiral Allylic Amines: This strategy involves the transfer of chirality from an α-position to a γ-position in an allylic amine, followed by further transformations to yield α,γ-chiral trifluoromethylated amines.[6][7]

Comparative Data of Synthetic Methods

The following table summarizes the quantitative data for selected key methods, allowing for a direct comparison of their efficiency and stereoselectivity.

MethodCatalyst/ReagentSubstrate ScopeYield (%)Enantiomeric Excess (ee) / Enantiomeric Ratio (er)Diastereomeric Ratio (dr)Reference
Rh-Catalyzed Asymmetric HydrogenationRhodium-DuanPhosAryl- and alkyl-substituted α-CF3-enamidesHighUp to 99% eeN/A[8]
Biocatalytic N-H Bond InsertionEngineered Cytochrome c552Aryl amines and benzyl 2-diazotrifluoropropanoateUp to >99Up to 99.5:0.5 erN/A[2][3]
Ni-Catalyzed Asymmetric Reductive ArylationNickel catalyst with chiral ligandα-CF3 amino acetates and (hetero)aryl halidesModerateGoodN/A[4]
Organocatalytic IsomerizationChiral organic catalyst (e.g., cinchona alkaloid derivative)Aryl and alkyl trifluoromethyl iminesGoodHighN/A[5]
Stereospecific Isomerization1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD)α-chiral allylic aminesExcellentHighHigh[6][7]

Experimental Protocols

Protocol 1: Rh-Catalyzed Asymmetric Hydrogenation of α-CF3-Enamides

This protocol is based on the work of Jiang et al. for the synthesis of chiral trifluoromethylated amines.[8]

Materials:

  • α-CF3-enamide substrate

  • [Rh(COD)2]BF4 (pr-catalyst)

  • DuanPhos (chiral ligand)

  • Toluene (anhydrous)

  • Hydrogen gas (high purity)

  • Standard glassware for air-sensitive reactions

  • Autoclave or high-pressure hydrogenation reactor

Procedure:

  • In a glovebox, a Schlenk tube is charged with the α-CF3-enamide substrate (0.2 mmol) and the Rh-DuanPhos catalyst (prepared in situ by mixing [Rh(COD)2]BF4 (1 mol%) and DuanPhos (1.1 mol%) in toluene).

  • Anhydrous toluene (2 mL) is added, and the mixture is stirred to dissolve the components.

  • The Schlenk tube is sealed, removed from the glovebox, and placed in a high-pressure hydrogenation reactor.

  • The reactor is purged with hydrogen gas three times before being pressurized to the desired pressure (e.g., 10 atm).

  • The reaction is stirred at room temperature for the specified time (typically 12-24 hours).

  • Upon completion, the reactor is carefully depressurized, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the chiral α-trifluoromethylamine.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Protocol 2: Biocatalytic N-H Bond Insertion

This protocol is adapted from the work of Arnold and co-workers on the use of engineered cytochrome c for the synthesis of chiral α-trifluoromethyl amino esters.[2][3]

Materials:

  • Engineered cytochrome c552 variant (lyophilized powder)

  • Aryl amine substrate

  • Benzyl 2-diazotrifluoropropanoate

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 8.0)

  • tert-Butanol (co-solvent)

  • Sodium dithionite (reducing agent)

  • Standard laboratory centrifuge and incubator shaker

Procedure:

  • In a microcentrifuge tube, the lyophilized powder of the engineered cytochrome c552 variant is dissolved in the phosphate buffer to a final concentration of 5 µM.

  • The aryl amine substrate is added to a final concentration of 10 mM.

  • The reaction mixture is briefly vortexed to ensure homogeneity.

  • The reaction is initiated by the addition of benzyl 2-diazotrifluoropropanoate (5 mM final concentration) and sodium dithionite (10 mM final concentration).

  • The tube is sealed and placed in an incubator shaker at room temperature for 24 hours.

  • After the reaction period, the mixture is extracted with ethyl acetate (3 x 1 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo.

  • The crude product is purified by flash column chromatography.

  • The yield and enantiomeric ratio are determined by chiral HPLC or GC analysis.

Visualizations of Synthetic Workflows

Synthetic_Strategies cluster_reductions Reduction Strategies cluster_additions Nucleophilic Addition cluster_biocatalysis Biocatalysis cluster_isomerization Isomerization Approaches Trifluoromethyl\nImine Trifluoromethyl Imine Chiral Amine 1 Chiral Amine 1 Trifluoromethyl\nImine->Chiral Amine 1 Catalytic Asymmetric Reduction Trifluoromethyl\nImine 2 Trifluoromethyl Imine 2 Chiral Amine 2 Chiral Amine 2 Trifluoromethyl\nImine 2->Chiral Amine 2 Nucleophile Nucleophile Nucleophile->Chiral Amine 2 Aryl Amine Aryl Amine Chiral Amine 3 Chiral Amine 3 Aryl Amine->Chiral Amine 3 Engineered Enzyme Diazo Compound Diazo Compound Diazo Compound->Chiral Amine 3 Achiral Imine/Amine Achiral Imine/Amine Chiral Amine 4 Chiral Amine 4 Achiral Imine/Amine->Chiral Amine 4 Catalytic Asymmetric Isomerization

Caption: Overview of major synthetic routes to chiral α-trifluoromethylamines.

Experimental_Workflow_Hydrogenation start Start setup Reaction Setup (Substrate, Catalyst, Solvent) start->setup reaction Asymmetric Hydrogenation (H2 pressure, RT, 12-24h) setup->reaction workup Workup (Solvent Removal) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (Chiral HPLC) purification->analysis end End analysis->end

Caption: Workflow for Rh-catalyzed asymmetric hydrogenation.

Experimental_Workflow_Biocatalysis start Start prepare_enzyme Prepare Enzyme Solution start->prepare_enzyme add_substrates Add Amine and Diazo Substrates prepare_enzyme->add_substrates initiate_reaction Initiate with Reducing Agent add_substrates->initiate_reaction incubation Incubation (RT, 24h) initiate_reaction->incubation extraction Extraction with Organic Solvent incubation->extraction purification Purification extraction->purification analysis Analysis (Chiral HPLC/GC) purification->analysis end End analysis->end

Caption: Workflow for biocatalytic N-H bond insertion.

References

Application Notes and Protocols: 2-(Trifluoroacetyl)biphenyl in the Synthesis of Advanced OLED Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential application of 2-(Trifluoroacetyl)biphenyl as a key intermediate in the synthesis of high-performance materials for Organic Light-Emitting Diodes (OLEDs). The incorporation of the trifluoroacetyl (-COCF₃) group onto a biphenyl scaffold offers a unique synthetic handle for the development of novel host and electron-transporting materials with enhanced thermal and electronic properties.

The strong electron-withdrawing nature of the trifluoroacetyl group can be leveraged to tune the electronic characteristics of the resulting OLED materials, potentially leading to improved device efficiency and stability. While direct utilization of this compound in published OLED literature is not extensively documented, its chemical structure suggests plausible synthetic routes to valuable material classes, such as phosphine oxide derivatives.

Hypothetical Application: Synthesis of a Biphenyl-Phosphine Oxide Electron Transport Material (ETM)

The trifluoroacetyl group of this compound can serve as a reactive site for the introduction of a phosphine oxide moiety, a functional group known to impart excellent electron-transporting properties and high triplet energy in OLED host and electron transport layer (ETL) materials. The resulting biphenyl-phosphine oxide derivative is anticipated to exhibit desirable thermal stability and morphological amorphousness, crucial for long-lasting and efficient OLED devices.

Data Presentation

The following table summarizes the projected performance characteristics of a hypothetical blue phosphorescent OLED (PHOLED) device incorporating the proposed biphenyl-phosphine oxide material as the electron transport layer. These values are based on typical performance data for high-efficiency phosphine oxide-based ETMs and are presented for illustrative purposes.

Parameter Projected Value Reference/Analogy
Maximum External Quantum Efficiency (EQE) > 25%High-efficiency sky-blue PHOLEDs often achieve high EQEs.[1]
Maximum Current Efficiency > 60 cd/AConsistent with high-efficiency blue phosphorescent devices.[1]
Maximum Power Efficiency > 55 lm/WReflects efficient charge balance and transport.[1]
Turn-on Voltage < 3.5 VLow turn-on voltage is characteristic of efficient charge injection.
CIE Coordinates (x, y) (0.14, 0.25)Typical for sky-blue phosphorescent emitters.
Device Lifetime (LT₅₀ @ 1000 cd/m²) > 200 hoursEnhanced stability is an expected benefit of fluorinated compounds.

Experimental Protocols

This section details a hypothetical, yet plausible, experimental protocol for the synthesis of a novel biphenyl-phosphine oxide electron transport material starting from this compound. The proposed reaction is a multi-step synthesis involving a key reaction of the ketone with a phosphine-containing nucleophile.

Protocol 1: Synthesis of a Tertiary α-Hydroxyphosphine Oxide Intermediate

This protocol describes the nucleophilic addition of a secondary phosphine oxide to the carbonyl group of this compound.

Materials:

  • This compound

  • Diphenylphosphine oxide

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes)

  • Hydrochloric acid (1 M)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon gas

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add diphenylphosphine oxide (1.1 equivalents) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise to the solution. Stir the mixture at -78 °C for 30 minutes to generate the lithium diphenylphosphinoxide.

  • In a separate flask, dissolve this compound (1 equivalent) in anhydrous THF.

  • Add the solution of this compound dropwise to the lithium diphenylphosphinoxide solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid until the solution is acidic.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the tertiary α-hydroxyphosphine oxide intermediate.

Protocol 2: Dehydration to the Final Alkenylphosphine Oxide (Hypothetical ETM)

This protocol outlines the dehydration of the α-hydroxyphosphine oxide to form the final conjugated electron transport material.

Materials:

  • Tertiary α-hydroxyphosphine oxide intermediate from Protocol 1

  • Toluene

  • p-Toluenesulfonic acid monohydrate (catalytic amount)

  • Dean-Stark apparatus

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Combine the α-hydroxyphosphine oxide intermediate and a catalytic amount of p-toluenesulfonic acid monohydrate in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the final product by recrystallization or column chromatography to obtain the desired biphenyl-alkenylphosphine oxide ETM.

Visualizations

The following diagrams illustrate the proposed synthetic pathway and a general experimental workflow for the synthesis of the hypothetical OLED material.

Synthesis_Pathway Start This compound Reagent1 + Diphenylphosphine Oxide + n-BuLi Start->Reagent1 Intermediate Tertiary α-Hydroxyphosphine Oxide Intermediate Reagent2 + p-Toluenesulfonic Acid (Dehydration) Intermediate->Reagent2 Final_Product Biphenyl-Alkenylphosphine Oxide ETM Reagent1->Intermediate Reagent2->Final_Product Experimental_Workflow cluster_protocol1 Protocol 1: Intermediate Synthesis cluster_protocol2 Protocol 2: Dehydration to Final Product P1_Start Mix Diphenylphosphine Oxide and THF under Argon P1_Cool Cool to -78 °C P1_Start->P1_Cool P1_Base Add n-BuLi P1_Cool->P1_Base P1_Add_Ketone Add this compound Solution P1_Base->P1_Add_Ketone P1_React Warm to RT, Stir Overnight P1_Add_Ketone->P1_React P1_Quench Quench with HCl P1_React->P1_Quench P1_Extract Extract with DCM P1_Quench->P1_Extract P1_Purify Purify by Chromatography P1_Extract->P1_Purify P2_Start Combine Intermediate and p-TsOH in Toluene P1_Purify->P2_Start P2_Reflux Reflux with Dean-Stark P2_Start->P2_Reflux P2_Wash Wash with NaHCO₃ P2_Reflux->P2_Wash P2_Dry Dry and Evaporate P2_Wash->P2_Dry P2_Purify Purify Final Product P2_Dry->P2_Purify

References

Application Notes and Protocols: Biphenyl Derivatives in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenyl derivatives represent a versatile class of compounds with significant applications in the development of modern agrochemicals. The unique structural features of the biphenyl scaffold, including its hydrophobicity, metabolic stability, and the ability to adopt specific conformations, make it a privileged core for the design of potent and selective fungicides, herbicides, and insecticides.[1] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of various classes of biphenyl-based agrochemicals.

I. Fungicidal Biphenyl Derivatives

Novel carboxamide derivatives incorporating a biphenyl moiety have demonstrated significant potential as fungicides for managing resistant plant pathogens. These compounds have shown efficacy against a range of fungal species, including Botrytis cinerea, the causative agent of gray mold disease.[2]

Data Presentation: In Vitro Antifungal Activity of Biphenyl Carboxamides
Compound IDTarget FungusIC50 / EC50 (µg/mL)Reference
B12 Botrytis cinereaNot specified, but noted to influence protein synthesis[3]
12f Candida albicans0.03125 - 2[4]
12g Candida albicans0.03125 - 2[4]
19a Cryptococcus neoformans0.03125 - 2[4]
19b Cryptococcus neoformans0.03125 - 2[4]
Experimental Protocols

1. Synthesis of N-Aryl-Biphenylcarboxamide Derivatives

This protocol describes a general two-step synthesis of N-aryl-biphenylcarboxamide derivatives, which involves the formation of an acid chloride followed by amidation.

  • Step 1: Synthesis of Biphenylcarbonyl Chloride

    • To a solution of a substituted biphenylcarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol), add oxalyl chloride (1.5 eq) dropwise at 0 °C under a nitrogen atmosphere.

    • Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude biphenylcarbonyl chloride, which is used in the next step without further purification.

  • Step 2: Amidation

    • Dissolve the crude biphenylcarbonyl chloride (1.0 eq) in anhydrous DCM (10 mL/mmol).

    • To this solution, add the desired aniline derivative (1.1 eq) and a base such as triethylamine or pyridine (1.5 eq) at 0 °C.

    • Stir the reaction mixture at room temperature for 4-6 hours until completion (monitored by TLC).

    • Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to obtain the pure N-aryl-biphenylcarboxamide.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

2. In Vitro Antifungal Assay: Mycelial Growth Inhibition

This assay determines the effect of biphenyl derivatives on the vegetative growth of fungal pathogens.

  • Prepare Potato Dextrose Agar (PDA) medium and sterilize by autoclaving.

  • Cool the PDA to approximately 50-60 °C and add the test compound (dissolved in a minimal amount of a suitable solvent like DMSO) to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Ensure the final solvent concentration is not inhibitory to fungal growth (typically ≤1%).

  • Pour the amended PDA into sterile Petri dishes (90 mm).

  • Place a mycelial plug (5 mm diameter) from the edge of an actively growing culture of the target fungus (e.g., Botrytis cinerea) onto the center of each PDA plate.

  • Incubate the plates at the optimal growth temperature for the fungus (e.g., 20-25 °C) in the dark.

  • Measure the diameter of the fungal colony at regular intervals until the colony in the control plate (containing only the solvent) reaches the edge of the plate.

  • Calculate the percentage of mycelial growth inhibition using the formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where dc is the average diameter of the fungal colony on the control plates and dt is the average diameter of the fungal colony on the treated plates.

  • Determine the EC50 value (the concentration of the compound that causes 50% inhibition of mycelial growth) by probit analysis of the dose-response data.

3. In Vivo Antifungal Assay: Gray Mold on Cucumber Leaves

This protocol assesses the protective efficacy of biphenyl derivatives against Botrytis cinerea on cucumber plants.

  • Grow cucumber plants (e.g., cultivar 'Marketmore 76') in a greenhouse until they have 2-3 true leaves.

  • Prepare a spore suspension of B. cinerea from a 10-14 day old culture on PDA by flooding the plate with sterile distilled water containing a surfactant (e.g., 0.05% Tween 80) and gently scraping the surface.

  • Filter the suspension through sterile cheesecloth and adjust the spore concentration to 1 x 10⁶ spores/mL using a hemocytometer.

  • Prepare solutions of the test compounds at various concentrations (e.g., 50, 100, 200 µg/mL) in a suitable solvent with a surfactant.

  • Spray the cucumber leaves with the compound solutions until runoff. Control plants are sprayed with the solvent-surfactant solution only.

  • Allow the leaves to dry for 24 hours.

  • Inoculate the treated leaves by placing a 10 µL drop of the B. cinerea spore suspension onto the center of each leaf.

  • Place the plants in a high-humidity chamber (>95% RH) at 20-22 °C to promote infection.

  • After 3-5 days, assess the disease severity by measuring the diameter of the necrotic lesions on the leaves.

  • Calculate the protective effect as a percentage of disease reduction compared to the control.

Signaling Pathways and Workflows

Fungicide_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation cluster_moa Mode of Action Biphenyl_Acid Biphenyl- carboxylic Acid Acid_Chloride Biphenylcarbonyl Chloride Biphenyl_Acid->Acid_Chloride Oxalyl Chloride, DMF (cat.) Carboxamide Biphenyl Carboxamide Acid_Chloride->Carboxamide Aniline Aniline Derivative Aniline->Carboxamide Base In_Vitro In Vitro Assay (Mycelial Growth) Carboxamide->In_Vitro In_Vivo In Vivo Assay (Cucumber Gray Mold) Carboxamide->In_Vivo Inhibition Inhibition Carboxamide->Inhibition Data_Analysis Data Analysis (EC50, Protective Effect) In_Vitro->Data_Analysis In_Vivo->Data_Analysis Target Fungal Protein Synthesis Growth_Inhibition Fungal Growth Inhibition Target->Growth_Inhibition Inhibition->Target

Caption: General workflow for the development of fungicidal biphenyl carboxamides.

II. Herbicidal Biphenyl Derivatives

Pyrimidine-biphenyl hybrids have emerged as a potent class of herbicides that target the enzyme acetohydroxyacid synthase (AHAS), a critical enzyme in the biosynthesis of branched-chain amino acids in plants. These compounds are effective against a broad spectrum of weeds, including those resistant to other AHAS inhibitors.[5][6]

Data Presentation: AHAS Inhibition and Herbicidal Activity of Pyrimidine-Biphenyl Hybrids
Compound IDTargetKᵢ (µM)Post-emergence Herbicidal Activity (g a.i./ha)Reference
4aa Arabidopsis thaliana AHAS0.0937.5 - 150[5][6]
4bb Arabidopsis thaliana AHAS0.0237.5 - 150[5][6]
Bispyribac (Control)Arabidopsis thaliana AHAS0.54-[5][6]
Flumetsulam (Control)Arabidopsis thaliana AHAS0.38-[5][6]
Experimental Protocols

1. Synthesis of Pyrimidine-Biphenyl Hybrids via Suzuki-Miyaura Coupling

This protocol outlines the synthesis of pyrimidine-biphenyl hybrids using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

  • To a reaction vessel, add the pyrimidine-halide derivative (1.0 eq), the corresponding biphenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ or Cs₂CO₃ (2.0 eq).

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water (e.g., 4:1 v/v).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours under an inert atmosphere. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired pyrimidine-biphenyl hybrid.

  • Confirm the structure of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

2. In Vitro Acetohydroxyacid Synthase (AHAS) Inhibition Assay

This assay measures the inhibitory effect of the synthesized compounds on the activity of the AHAS enzyme.

  • Extract and partially purify AHAS from a suitable plant source (e.g., etiolated corn seedlings) according to established methods.

  • The standard assay mixture should contain buffer (e.g., 50 mM potassium phosphate, pH 7.0), pyruvate (substrate, e.g., 20 mM), MgCl₂ (cofactor, e.g., 10 mM), thiamine pyrophosphate (TPP, cofactor, e.g., 0.5 mM), and FAD (cofactor, e.g., 10 µM).

  • Add various concentrations of the test compound (dissolved in DMSO) to the assay mixture. Include a control with DMSO only.

  • Initiate the enzymatic reaction by adding the AHAS enzyme preparation.

  • Incubate the reaction mixture at 37 °C for 1-2 hours.

  • Stop the reaction by adding sulfuric acid (e.g., 50 µL of 6N H₂SO₄). This also facilitates the decarboxylation of acetolactate to acetoin.

  • Incubate at 60 °C for 15 minutes to ensure complete conversion to acetoin.

  • Add a solution of creatine (e.g., 0.5% w/v) and α-naphthol (e.g., 5% w/v in 2.5 N NaOH).

  • Incubate at 60 °C for 15 minutes to allow for color development.

  • Measure the absorbance at 530 nm.

  • Calculate the percentage of inhibition and determine the IC50 or Kᵢ values.

3. Post-Emergence Herbicidal Activity Assay

This greenhouse assay evaluates the efficacy of the compounds on emerged weeds.

  • Sow seeds of various weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) in pots containing a standard potting mix.

  • Grow the plants in a greenhouse under controlled conditions (e.g., 25/20 °C day/night temperature, 14-hour photoperiod) until they reach the 2-3 leaf stage.

  • Prepare spray solutions of the test compounds at different application rates (e.g., 37.5, 75, 150 g a.i./ha) in a suitable solvent containing a surfactant (e.g., Tween-80).

  • Apply the solutions to the plants using a laboratory spray chamber calibrated to deliver a specific volume.

  • Return the treated plants to the greenhouse.

  • Assess the herbicidal injury (e.g., chlorosis, necrosis, stunting) visually at 7, 14, and 21 days after treatment using a rating scale from 0% (no effect) to 100% (complete kill).

Mode of Action and Experimental Workflow

Herbicide_MoA cluster_pathway Branched-Chain Amino Acid Biosynthesis cluster_inhibition Inhibition by Pyrimidine-Biphenyl Hybrids cluster_outcome Physiological Effect Pyruvate Pyruvate AHAS Acetohydroxyacid Synthase (AHAS) Pyruvate->AHAS Acetolactate α-Acetolactate AHAS->Acetolactate BCAAs Valine, Leucine, Isoleucine Acetolactate->BCAAs Protein_Synthesis_Block Protein Synthesis Blocked BCAAs->Protein_Synthesis_Block Herbicide Pyrimidine-Biphenyl Hybrid Herbicide->Inhibition Inhibition->AHAS Inhibition Plant_Death Plant Death Protein_Synthesis_Block->Plant_Death

Caption: Mode of action of pyrimidine-biphenyl herbicides targeting the AHAS enzyme.

III. Insecticidal Biphenyl Derivatives

Biphenyl derivatives have also been developed as potent insecticides. Biphenyl carboxamidines and their aza-analogues have shown significant toxicity against lepidopteran pests like the cotton leafworm (Spodoptera littoralis).[7] Another class, biphenyl-sulfonamides, acts by inhibiting the enzyme β-N-acetyl-d-hexosaminidase, which is crucial for chitin metabolism in insects.

Data Presentation: Insecticidal Activity of Biphenyl Carboxamidines
Compound IDTarget InsectLC50 (ppm)Reference
8d Spodoptera littoralis113.860[7]
8a Spodoptera littoralis146.265[7]
4b Spodoptera littoralis216.624[7]
8b Spodoptera littoralis289.879[7]
Methomyl (Control)Spodoptera littoralis25.396[7]
Experimental Protocols

1. Synthesis of Biphenyl Carboxamidines

This protocol describes the synthesis of biphenyl carboxamidines from the corresponding biphenylnitriles.[7]

  • Step 1: Synthesis of Biphenylnitrile (via Suzuki-Miyaura Coupling)

    • Follow the general procedure for Suzuki-Miyaura coupling described in the herbicide section, using a bromobenzonitrile derivative and a suitable phenylboronic acid.

  • Step 2: Formation of Carboxamidine

    • To a solution of the biphenylnitrile (1.0 eq) in anhydrous THF, add a solution of lithium bis(trimethylsilyl)amide (LiN(TMS)₂) (1.5 eq) at 0 °C under a nitrogen atmosphere.

    • Stir the mixture at room temperature for 12-16 hours.

    • Cool the reaction mixture to 0 °C and add a solution of HCl in ethanol to hydrolyze the intermediate.

    • Stir for an additional 1-2 hours.

    • Remove the solvent under reduced pressure.

    • Neutralize the residue with a base (e.g., NaOH solution) and extract the product with an organic solvent.

    • Dry the organic layer, concentrate, and purify by chromatography or recrystallization to obtain the biphenyl carboxamidine.

2. Insecticidal Bioassay: Leaf-Dip Method for Spodoptera littoralis

This bioassay determines the lethal concentration of the test compounds against chewing insects.

  • Rear a healthy colony of Spodoptera littoralis on an artificial diet or suitable host plant leaves (e.g., castor bean) under controlled laboratory conditions.

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., acetone or DMSO).

  • Make a series of dilutions to obtain the desired test concentrations (e.g., 10, 50, 100, 250, 500 ppm).

  • Excise fresh, untreated leaves from the host plant.

  • Dip each leaf into a test solution for 10-30 seconds, ensuring complete coverage.

  • Allow the leaves to air-dry completely.

  • Place one treated leaf into a Petri dish or a suitable container lined with moist filter paper.

  • Introduce a set number of larvae (e.g., 10 third-instar larvae) into each container.

  • Seal the containers with a ventilated lid.

  • Maintain the bioassay under controlled conditions (e.g., 25 ± 2 °C, >60% RH, 16:8 L:D photoperiod).

  • Record larval mortality at 24, 48, and 72 hours after treatment. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Use the mortality data to calculate the LC50 value through probit analysis.

3. In Vitro β-N-acetyl-d-hexosaminidase Inhibition Assay

This assay is used to screen for inhibitors of this key insect enzyme.

  • Homogenize the target insect tissue (e.g., whole larvae) in a suitable buffer (e.g., sodium phosphate buffer, pH 6.0) and prepare a crude enzyme extract by centrifugation.

  • The assay mixture in a 96-well plate should contain the enzyme extract, buffer, and various concentrations of the test compound (biphenyl-sulfonamide).

  • Pre-incubate the enzyme with the inhibitor for a short period (e.g., 10-15 minutes) at room temperature.

  • Initiate the reaction by adding a chromogenic or fluorogenic substrate, such as p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc).

  • Incubate the plate at 37 °C for an appropriate time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 0.2 M sodium carbonate).

  • Measure the absorbance (for pNP-GlcNAc) at 405 nm or fluorescence at the appropriate excitation/emission wavelengths.

  • Calculate the percentage of enzyme inhibition and determine the IC50 value.

Experimental and Logical Relationship Diagram

Insecticide_Development cluster_synthesis Synthesis of Biphenyl Carboxamidines cluster_bioassay Insecticidal Bioassay cluster_logic Logical Relationship Start_Mat Bromobenzonitrile + Phenylboronic Acid Suzuki Suzuki-Miyaura Coupling Start_Mat->Suzuki Biphenylnitrile Biphenylnitrile Suzuki->Biphenylnitrile LiNTMS2 LiN(TMS)₂ Treatment & Hydrolysis Biphenylnitrile->LiNTMS2 Carboxamidine Biphenyl Carboxamidine LiNTMS2->Carboxamidine Leaf_Prep Leaf Preparation (Leaf-Dip) Carboxamidine->Leaf_Prep Larval_Exposure Larval Exposure (Spodoptera littoralis) Leaf_Prep->Larval_Exposure Mortality_Assessment Mortality Assessment Larval_Exposure->Mortality_Assessment LC50 LC50 Calculation Mortality_Assessment->LC50 High_Mortality High Larval Mortality Mortality_Assessment->High_Mortality Low_LC50 Low LC50 Value LC50->Low_LC50 Potent_Insecticide Potent Insecticide Candidate High_Mortality->Potent_Insecticide Low_LC50->Potent_Insecticide

Caption: Development pipeline for biphenyl carboxamidine insecticides.

References

Troubleshooting & Optimization

Technical Support Center: Friedel-Crafts Acylation of Biphenyls

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the Friedel-Crafts acylation of biphenyls.

Troubleshooting Guides

This section provides solutions to common problems encountered during the Friedel-Crafts acylation of biphenyls.

Issue 1: Low or No Product Yield

Q: My Friedel-Crafts acylation of biphenyl is resulting in a very low yield or no product at all. What are the potential causes and how can I resolve this?

A: Low or no yield in the Friedel-Crafts acylation of biphenyls can stem from several factors. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

  • Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Any moisture in the reaction setup will deactivate the catalyst.

    • Solution: Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use anhydrous solvents and freshly opened or purified reagents. Handle the Lewis acid in a dry environment, such as a glove box or under an inert atmosphere.

  • Insufficient Catalyst: Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid because the ketone product forms a complex with the catalyst, rendering it inactive.

    • Solution: Use at least a stoichiometric equivalent of the Lewis acid relative to the acylating agent. In some cases, a slight excess (1.1 to 2.0 equivalents) may be beneficial.

  • Deactivated Biphenyl Substrate: If the biphenyl ring is substituted with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H), it will be deactivated towards electrophilic aromatic substitution.

    • Solution: For deactivated substrates, consider using a more potent Lewis acid or a different synthetic route.

  • Suboptimal Reaction Temperature: The reaction may require heating to overcome the activation energy barrier. Conversely, excessively high temperatures can lead to decomposition and side reactions.

    • Solution: Gradually increase the reaction temperature while monitoring the reaction progress. If decomposition is observed, try running the reaction at a lower temperature for a longer duration.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield check_reagents Check Reagent Quality (Anhydrous? Pure?) start->check_reagents check_catalyst Review Catalyst (Stoichiometry? Activity?) start->check_catalyst check_conditions Evaluate Conditions (Temperature? Time?) start->check_conditions optimize_reagents Use Fresh/Anhydrous Reagents & Solvents check_reagents->optimize_reagents optimize_catalyst Increase Catalyst Loading (1.1 - 2.0 eq.) check_catalyst->optimize_catalyst optimize_conditions Adjust Temperature & Reaction Time check_conditions->optimize_conditions success Improved Yield optimize_reagents->success optimize_catalyst->success optimize_conditions->success

Caption: A logical workflow for troubleshooting low product yields.

Issue 2: Formation of Multiple Products (Isomers and Diacylation)

Q: My reaction is producing a mixture of ortho- and para-isomers, and in some cases, a diacylated product. How can I improve the selectivity?

A: The formation of multiple products is a common challenge related to regioselectivity and the reactivity of the product.

Controlling Regioselectivity (Ortho- vs. Para-):

The phenyl group of biphenyl is an ortho-, para-directing activator. However, the para-position is generally favored due to steric hindrance at the ortho-positions. The ratio of these isomers can be influenced by several factors:

  • Solvent: The choice of solvent can significantly impact the ortho/para ratio.

    • Non-polar solvents (e.g., carbon disulfide, dichloromethane) tend to favor the formation of the para-isomer . This is often the kinetic product.

    • Polar solvents (e.g., nitrobenzene) can favor the formation of the ortho-isomer , which may be the thermodynamic product in some cases.

  • Temperature: Lower reaction temperatures generally favor the formation of the more sterically accessible para-product.

Preventing Diacylation:

While the acyl group introduced is deactivating and makes a second acylation less favorable, diacylation can still occur, especially with highly activated biphenyl derivatives or under forcing conditions.

  • Stoichiometry: Carefully control the stoichiometry of the reactants. Use a 1:1 molar ratio of biphenyl to the acylating agent to minimize diacylation.

  • Order of Addition: Adding the biphenyl solution to a pre-formed complex of the acylating agent and the Lewis acid can sometimes improve selectivity towards mono-acylation.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can help reduce the likelihood of a second acylation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Friedel-Crafts acylation of biphenyl?

A1: The reaction proceeds via electrophilic aromatic substitution. The key steps are:

  • Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) reacts with the acyl halide or anhydride to form a highly electrophilic acylium ion (R-C=O⁺), which is resonance-stabilized.

  • Electrophilic Attack: The π-electron system of the biphenyl ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation: A weak base (such as AlCl₄⁻) removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

Friedel-Crafts Acylation Mechanism of Biphenyl

FC_Acylation_Mechanism cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation AcylHalide Acyl Halide (R-CO-Cl) AcyliumIon Acylium Ion (R-C≡O+) + AlCl4- AcylHalide->AcyliumIon + AlCl3 LewisAcid Lewis Acid (AlCl3) Biphenyl Biphenyl SigmaComplex Sigma Complex (Arenium Ion) Biphenyl->SigmaComplex + Acylium Ion Product Acylated Biphenyl SigmaComplex->Product - H+ (via AlCl4-)

Caption: The three main steps of the Friedel-Crafts acylation mechanism.

Q2: Which Lewis acid is best for the acylation of biphenyl?

A2: Aluminum chloride (AlCl₃) is the most commonly used and generally most effective Lewis acid for Friedel-Crafts acylation due to its high reactivity. However, other Lewis acids can also be employed, and the choice may depend on the specific substrate and desired selectivity.

Lewis Acid CatalystTypical Loading (mol%)Relative YieldKey Considerations
Aluminum Chloride (AlCl₃)100 - 200HighHighly reactive but very sensitive to moisture. Often requires more than stoichiometric amounts.
Ferric Chloride (FeCl₃)100 - 150Moderate to HighLess potent than AlCl₃ but also less sensitive to moisture and easier to handle.
Zinc Chloride (ZnCl₂)100 - 200ModerateA milder Lewis acid that may require higher temperatures or longer reaction times. Can offer better selectivity in some cases.

Q3: Can I perform a Friedel-Crafts acylation on a biphenyl derivative that already has a deactivating group?

A3: It is very challenging. Aromatic rings with strongly electron-withdrawing (deactivating) groups such as nitro (-NO₂), cyano (-CN), or sulfonic acid (-SO₃H) are generally unreactive in Friedel-Crafts acylation. The deactivating group reduces the nucleophilicity of the aromatic ring, making it less susceptible to attack by the electrophilic acylium ion.

Q4: Why is polyacylation less of a problem than polyalkylation in Friedel-Crafts reactions?

A4: The acyl group (-COR) introduced during acylation is an electron-withdrawing group. This deactivates the aromatic ring, making it less nucleophilic and therefore less likely to undergo a second acylation reaction. In contrast, the alkyl group introduced during Friedel-Crafts alkylation is an electron-donating group, which activates the ring and makes the product more reactive than the starting material, often leading to polyalkylation.

Experimental Protocols

Synthesis of 4-Acetylbiphenyl via Friedel-Crafts Acylation

This protocol describes a general laboratory procedure for the synthesis of 4-acetylbiphenyl from biphenyl and acetic anhydride.

Materials:

  • Biphenyl

  • Acetic Anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid solution (e.g., 2M HCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous aluminum chloride (2.1 equivalents) and anhydrous dichloromethane. Cool the suspension to between -10 °C and -20 °C using an appropriate cooling bath (e.g., ice-salt bath).

  • Preparation of Reactant Solution: In a separate flask, dissolve biphenyl (1.0 equivalent) and acetic anhydride (1.0 equivalent) in anhydrous dichloromethane.

  • Addition of Reactants: Slowly add the biphenyl and acetic anhydride solution from the dropping funnel to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the internal temperature between -10 °C and -20 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at the same temperature for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Slowly and carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and a dilute solution of hydrochloric acid. This should be done in a fume hood as HCl gas will be evolved.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator.

  • Purification: The crude 4-acetylbiphenyl can be purified by recrystallization from a suitable solvent such as ethanol to yield a crystalline solid.

Experimental Workflow for the Synthesis of 4-Acetylbiphenyl

experimental_workflow A 1. Preparation - Dry glassware - Weigh reagents (Biphenyl, Acetic Anhydride, AlCl3) B 2. Reaction - Cool AlCl3 suspension - Add biphenyl/acetic anhydride solution dropwise - Stir at low temperature A->B C 3. Quenching - Pour reaction mixture into ice/HCl B->C D 4. Workup - Separate organic layer - Wash with H2O, NaHCO3, brine C->D E 5. Isolation & Purification - Dry organic layer (MgSO4) - Evaporate solvent - Recrystallize from ethanol D->E F Final Product 4-Acetylbiphenyl E->F

Caption: A step-by-step workflow for the synthesis of 4-acetylbiphenyl.

Technical Support Center: Suzuki-Miyaura Coupling for Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve yields in the Suzuki-Miyaura coupling of biphenyls.

Troubleshooting Guide

Issue: Low or No Yield of Biphenyl Product

Low or no yield is a common issue in Suzuki-Miyaura coupling. A systematic approach to troubleshooting can help identify the root cause.

Possible Cause 1: Catalyst Inactivity or Degradation

  • Question: My reaction is not working. How do I know if my palladium catalyst is active?

  • Answer: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[1] This reduction can sometimes be inefficient. Some Pd(0) sources, like Pd₂(dba)₃, can degrade over time, forming inactive palladium black.[1] To test your catalyst's activity, run a control reaction with known reactive substrates, such as phenylboronic acid and bromobenzene.[1] If this reaction also fails, your catalyst is likely inactive.

Possible Cause 2: Poor Reagent Quality or Stability

  • Question: I suspect my boronic acid is decomposing. How can I check this and what can I do?

  • Answer: Boronic acids can undergo protodeboronation (hydrolysis) or form unreactive cyclic anhydrides called boroxines.[1] This instability is a frequent cause of low yields.[1] You can check the purity of your boronic acid by NMR. To improve stability, consider using more robust boronic esters, such as pinacol (BPin) or MIDA esters.[1][2]

  • Question: Could the aryl halide be the problem?

  • Answer: Ensure your aryl halide is pure and free of impurities that could interfere with the catalyst. The reactivity of the halide is also crucial. The general reactivity order is I > Br > OTf >> Cl.[3] For less reactive aryl chlorides, stronger reaction conditions or more specialized catalyst systems may be necessary.[4][5]

Possible Cause 3: Inappropriate Reaction Conditions

  • Question: My reaction is not going to completion, even after a long time. What should I change?

  • Answer: Several factors could be at play:

    • Inert Atmosphere: The presence of oxygen can lead to the oxidation of the Pd(0) catalyst to inactive Pd(II) species and promote side reactions like homocoupling.[4] Ensure your reaction is performed under strictly inert conditions by thoroughly degassing the solvent and reaction mixture with an inert gas like argon or nitrogen.[4][6]

    • Solvent Choice: The solvent plays a critical role. A mixture of an organic solvent (e.g., toluene, dioxane, THF) and an aqueous base solution is common.[7][8] For challenging couplings, especially with electron-poor substrates, polar aprotic solvents like NMP might be beneficial.[9]

    • Base Selection: The base is essential for the transmetalation step.[10][11] Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently used.[7][8][12] The choice of base can be substrate-dependent, and screening different bases may be necessary.[8]

    • Temperature: Reaction rates are temperature-dependent. If the reaction is sluggish at a lower temperature, increasing the temperature (e.g., to 90-100 °C) can improve the yield, provided the reactants are stable at that temperature.[7][13]

Issue: Significant Formation of Side Products

Side Product 1: Homocoupling of Boronic Acid

  • Question: I'm observing a significant amount of homocoupling product (R-R from R-B(OH)₂). How can I minimize this?

  • Answer: Homocoupling is often promoted by the presence of Pd(II) species, which can form from the Pd(0) catalyst in the presence of oxygen.[4]

    • Ensure Inert Conditions: Rigorously degas your solvent and reaction mixture to minimize oxygen.[1][4]

    • Ligand Choice: Bulky electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) can suppress homocoupling.[4][8]

    • Catalyst Choice: Using a Pd(0) precatalyst directly (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) can reduce the initial concentration of Pd(II).[1][4]

    • Stoichiometry: Adjusting the stoichiometry of the reactants might also help reduce homocoupling.[4]

Side Product 2: Protodeboronation

  • Question: My starting boronic acid seems to be converting back to the corresponding arene. How can I prevent this?

  • Answer: This is protodeboronation, a common side reaction, especially with sterically hindered or electron-poor boronic acids.[1][14]

    • Use Anhydrous Conditions: For sensitive substrates, using rigorously anhydrous conditions can minimize this side reaction.[14]

    • Use Boronic Esters: As mentioned earlier, boronic esters (e.g., pinacol esters) are generally more stable towards protodeboronation than boronic acids.[1][2]

    • Milder Base: A very strong base or high temperatures can sometimes promote this side reaction.[1] Consider using a milder base or lowering the reaction temperature.

Frequently Asked Questions (FAQs)

  • Q1: What is the best catalyst and ligand for biphenyl synthesis?

    • A1: There is no single "best" system as the optimal choice is often substrate-specific.[4] However, for many biphenyl syntheses, palladium catalysts are used. For simple couplings, Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand like PPh₃ can be effective.[7] For more challenging couplings (e.g., with sterically hindered substrates or less reactive aryl chlorides), bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos often give superior results.[8]

  • Q2: Which base should I use for my Suzuki coupling?

    • A2: The choice of base is critical. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[7][8][12] K₂CO₃ is a good starting point for many reactions.[7] For sterically hindered substrates, a stronger base like K₃PO₄ might be more effective.[12] The base's role is to activate the boronic acid for transmetalation.[10][11]

  • Q3: What is the typical stoichiometry of reactants?

    • A3: A slight excess of the boronic acid derivative is often used to ensure complete consumption of the more expensive or complex aryl halide. A common ratio is 1.0 equivalent of the aryl halide to 1.2-1.5 equivalents of the boronic acid.[7][15] The base is typically used in excess, often 2-3 equivalents.[7][12][15]

  • Q4: How do I monitor the progress of my reaction?

    • A4: The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[7] This allows you to determine when the starting material has been consumed and to check for the formation of the desired product and any side products.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data from various studies on the Suzuki-Miyaura coupling for biphenyl synthesis. Note that direct comparison of yields can be misleading due to the different substrates and reaction parameters used.

Table 1: Effect of Ligand on Yield for a Benchmark Reaction

EntryLigandYield (%)Homocoupling (%)
1XPhos450
2SPhos60Not specified
3RuPhos470
4CyJohnPhos98Traces
5XantPhos0Not applicable

Reaction conditions: 1 equiv. aryl halide, 1 equiv. aryl boronic acid, 2.2 equiv. Na₂CO₃, 5 mol% Pd₂(dba)₃, 15 mol% ligand, THF/Toluene/H₂O, 95 °C, 60 h. Data extracted from a study on polyfluorinated biphenyls.[8]

Table 2: Effect of Base and Solvent on Yield

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃Toluene/H₂O904-6Not specified
2K₂CO₃DMF/H₂O703>95
3K₃PO₄·H₂ODioxane100Not specifiedHigh
4Na₂CO₃THF/Toluene/H₂O951636
5Cs₂CO₃THF/Toluene/H₂O95Not specifiedLower than K₂CO₃

Data compiled from multiple sources for different biphenyl syntheses.[7][8][12][13]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/H₂O 5:1, 12 mL)

  • Schlenk flask or reaction vial with a stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Seal the flask with a septum.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[7]

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.[7]

  • Monitor the reaction progress by TLC or GC-MS.[7]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.[7]

  • Wash the organic layer with water and then with brine.[7]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L2 OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OH)2 + Base PdII_Biaryl Ar-Pd(II)-Ar' L2 Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-Ar' (Biphenyl Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Yield Observed CheckReagents 1. Check Reagent Quality - Aryl Halide Purity - Boronic Acid Stability (NMR) - Catalyst Activity (Control Rxn) Start->CheckReagents CheckConditions 2. Review Reaction Conditions - Inert Atmosphere (Degassing) - Solvent Choice - Base Choice & Strength - Temperature CheckReagents->CheckConditions Reagents OK Optimize 4. Systematically Optimize - Screen Ligands - Screen Bases - Screen Solvents CheckReagents->Optimize Reagent Issue Found (e.g., use boronic ester) AnalyzeByproducts 3. Analyze Side Products - Homocoupling? - Protodeboronation? CheckConditions->AnalyzeByproducts Conditions Seem OK CheckConditions->Optimize Condition Issue Found (e.g., change solvent) AnalyzeByproducts->Optimize Side Products Identified Success Improved Yield Optimize->Success

References

Identifying side reactions in the synthesis of 2-(Trifluoroacetyl)biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(Trifluoroacetyl)biphenyl. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to this synthetic procedure.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of this compound, which is typically achieved through the Friedel-Crafts acylation of biphenyl with a trifluoroacetylating agent such as trifluoroacetic anhydride (TFAA), often in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) may have been deactivated by moisture.[1] 2. Insufficiently Reactive Acylating Agent: The trifluoroacetylating agent may have degraded. 3. Low Reaction Temperature: The activation energy for the reaction may not be reached.1. Use freshly opened, anhydrous aluminum chloride. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon). 2. Use fresh or newly opened trifluoroacetic anhydride. 3. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC.
Formation of Multiple Products (Isomers) 1. Lack of Regioselectivity: Friedel-Crafts acylation of biphenyl can lead to a mixture of ortho-, meta-, and para-substituted products. The para-isomer is typically favored due to steric hindrance at the ortho positions.[2] 2. Polysubstitution: The initial trifluoroacetylation activates the biphenyl ring, leading to the introduction of a second trifluoroacetyl group.[1]1. Optimize reaction conditions to favor the desired isomer. Lowering the reaction temperature may increase selectivity. The choice of solvent can also influence isomer distribution. 2. Use a stoichiometric amount of the limiting reagent (biphenyl or trifluoroacetic anhydride). Adding the acylating agent slowly to the reaction mixture can also help to minimize polysubstitution.
Formation of Dark-Colored Byproducts/Polymerization 1. Excessive Reaction Temperature: High temperatures can lead to the formation of polymeric materials and other colored impurities. 2. Reaction with Solvent: The Lewis acid catalyst may react with certain solvents, especially at elevated temperatures.1. Maintain the recommended reaction temperature. If the reaction is highly exothermic, ensure efficient cooling. 2. Choose an inert solvent for the reaction, such as dichloromethane or 1,2-dichloroethane.
Difficult Product Isolation/Purification 1. Incomplete Quenching: Residual Lewis acid can form stable complexes with the ketone product, making extraction difficult.[3] 2. Similar Polarity of Byproducts: Isomeric and poly-acylated byproducts may have similar polarities to the desired product, making chromatographic separation challenging.1. Ensure the reaction is thoroughly quenched with a suitable reagent, such as ice-cold dilute hydrochloric acid, to break up the aluminum chloride-ketone complex. 2. Employ high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (prep-TLC) for purification. Alternatively, recrystallization from a suitable solvent system may be effective.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to expect in the synthesis of this compound?

A1: The main side reactions are the formation of isomeric products and polysubstitution.

  • Isomer Formation: Friedel-Crafts acylation of biphenyl is an electrophilic aromatic substitution reaction. The substitution can occur at the ortho, meta, or para positions of the biphenyl ring system. While the para-substituted isomer, 4-(Trifluoroacetyl)biphenyl, is generally the major product due to steric hindrance at the ortho positions, the formation of this compound and 3-(Trifluoroacetyl)biphenyl can also occur. The exact ratio of these isomers depends on the reaction conditions.

  • Polysubstitution: The trifluoroacetyl group is an activating group, which means that the product, this compound, can undergo a second Friedel-Crafts acylation reaction.[1] This results in the formation of di-acylated biphenyls, such as 2,4'-bis(Trifluoroacetyl)biphenyl.

Q2: How can I control the regioselectivity to favor the formation of the ortho-isomer?

A2: Achieving high ortho-selectivity in Friedel-Crafts acylation of biphenyl is challenging due to the steric hindrance of the phenyl group. However, certain strategies can be employed to influence the regioselectivity:

  • Choice of Catalyst: Different Lewis acids can exhibit different selectivities. While strong Lewis acids like AlCl₃ are commonly used, exploring milder Lewis acids might offer better control.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the effective size of the electrophile and the transition state, thereby affecting the ortho/para ratio.

  • Directed Ortho Metalation: For syntheses requiring high ortho-selectivity, an alternative strategy to Friedel-Crafts acylation is directed ortho metalation. This involves using a directing group to deprotonate the ortho position specifically, followed by quenching with a trifluoroacetylating agent.

Q3: What is a typical experimental protocol for the Friedel-Crafts trifluoroacetylation of biphenyl?

Materials:

  • Biphenyl

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add biphenyl (1.0 equivalent) dissolved in anhydrous dichloromethane.

  • Slowly add trifluoroacetic anhydride (1.1 equivalents) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for the desired amount of time (monitor by TLC or GC).

  • Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the isomers and other byproducts.

Quantitative Data Summary

There is a lack of specific quantitative data in the searched literature for the synthesis of this compound. However, for Friedel-Crafts acylation of biphenyl with other acylating agents, the para-substituted product is typically the major isomer. The table below provides a hypothetical distribution based on general principles of electrophilic aromatic substitution on biphenyl.

Product Hypothetical Yield (%) Rationale
4-(Trifluoroacetyl)biphenyl70-80Sterically favored para-position.
This compound15-25Steric hindrance from the adjacent phenyl ring reduces yield.
3-(Trifluoroacetyl)biphenyl< 5Meta-position is electronically disfavored.
Di-acylated Biphenyls5-10Dependent on reaction stoichiometry and conditions.

Visualizing the Reaction Pathway

The following diagram illustrates the primary reaction pathway for the synthesis of this compound via Friedel-Crafts acylation and highlights the potential for the formation of the major side product, the para-isomer.

G cluster_reactants Reactants cluster_reaction Friedel-Crafts Acylation cluster_products Products Biphenyl Biphenyl Attack Electrophilic Aromatic Substitution Biphenyl->Attack TFAA Trifluoroacetic Anhydride (TFAA) Electrophile Generation of Trifluoroacetyl Cation [CF₃CO]⁺ TFAA->Electrophile AlCl3 AlCl₃ (Catalyst) AlCl3->Electrophile Electrophile->Attack Electrophile Product_Ortho This compound (Desired Product) Attack->Product_Ortho Ortho-attack Product_Para 4-(Trifluoroacetyl)biphenyl (Major Side Product) Attack->Product_Para Para-attack Product_Poly Poly-acylated Biphenyls Product_Ortho->Product_Poly Further Acylation Product_Para->Product_Poly Further Acylation

Caption: Reaction scheme for the synthesis of this compound.

References

Technical Support Center: Purification of Trifluoroacetylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of trifluoroacetylated compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying trifluoroacetylated compounds?

A1: The primary purification techniques for trifluoroacetylated compounds include flash column chromatography, recrystallization, and liquid-liquid extraction. The choice of method depends on the compound's properties (e.g., polarity, crystallinity, volatility), the nature of the impurities, and the scale of the purification. For many synthetic reactions, the crude product is purified by either recrystallization or column chromatography.[1]

Q2: My trifluoroacetylated compound appears to be unstable during purification on silica gel. What can I do?

A2: Trifluoroacetyl groups can be labile under certain conditions. The acidic nature of standard silica gel can sometimes lead to the degradation of sensitive compounds. If you suspect your compound is unstable, you can try deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier, such as triethylamine. Alternatively, using a different stationary phase like alumina or a fluorinated silica phase may be beneficial.[2]

Q3: I am having trouble removing residual trifluoroacetic acid (TFA) from my sample, especially after peptide synthesis. What is the best approach?

A3: Residual TFA is a common issue, particularly in peptide chemistry where it is used for cleavage from the solid support and in HPLC purification.[3] The most effective methods for TFA removal involve ion exchange. This can be achieved through several techniques:

  • Lyophilization with HCl: Repeatedly dissolving the peptide in a dilute hydrochloric acid solution (e.g., 2-10 mM HCl) and lyophilizing is a common and effective method.[4]

  • Ion-Exchange Chromatography: Using an appropriate ion-exchange resin can effectively remove TFA.

  • Reverse-Phase HPLC with a different mobile phase modifier: Re-purifying the compound using a mobile phase containing a different acid, such as acetic acid, can replace the TFA.

Q4: My volatile trifluoroacetylated compound is being lost during solvent removal. How can I minimize this?

A4: For volatile compounds, care must be taken during solvent evaporation. Avoid using high vacuum if possible. Using a rotary evaporator at a reduced vacuum and gentle heating is advisable. For highly volatile compounds, distillation of the solvent at atmospheric pressure or using a Kugelrohr apparatus can be effective. Storing the purified compound at low temperatures is also recommended to prevent loss.

Q5: Can the trifluoroacetyl group be cleaved during an aqueous workup?

A5: The trifluoroacetyl group is generally stable to acidic conditions but can be labile to basic conditions.[1][3] During an aqueous workup, if the pH becomes basic (e.g., during a bicarbonate wash), partial or complete hydrolysis of the trifluoroacetyl group can occur. It is crucial to control the pH and minimize exposure to basic conditions if the protecting group needs to be retained.

Troubleshooting Guides

Flash Column Chromatography
ProblemPotential Cause(s)Recommended Solution(s)
Compound does not elute from the column. The compound may have decomposed on the silica gel. The solvent system may be too non-polar.Test the stability of your compound on a TLC plate by spotting it and letting it sit for a while before eluting. If stable, increase the polarity of the eluting solvent. A "methanol flush" at the end can elute highly polar compounds.
Poor separation of the compound from impurities. The chosen solvent system does not provide adequate resolution. The column may be overloaded.Screen different solvent systems using TLC to find one that gives good separation. Dry loading the sample onto the silica gel can improve resolution. Ensure you are not loading too much material onto the column.
Compound streaks down the column. The compound may be interacting too strongly with the silica gel. The compound may not be fully dissolved in the mobile phase.Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds). Ensure the compound is fully soluble in the mobile phase before loading.
The trifluoroacetyl group is cleaved during chromatography. The silica gel is too acidic.Use deactivated silica gel (pre-treated with a base like triethylamine) or switch to a less acidic stationary phase like alumina.
Recrystallization
ProblemPotential Cause(s)Recommended Solution(s)
No crystals form upon cooling. The solution is not supersaturated (too much solvent was used). The compound is "oiling out" instead of crystallizing.Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. If the compound has oiled out, try reheating the solution and allowing it to cool more slowly, or use a different solvent system.
Purity does not improve after recrystallization. The impurities have a similar solubility profile to the desired compound.A second recrystallization using a different solvent system may be necessary. Alternatively, another purification method like column chromatography may be required.
Low recovery of the purified compound. Too much solvent was used for the recrystallization. The compound has some solubility in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the solution is thoroughly cooled to maximize crystal formation. Wash the collected crystals with a minimal amount of ice-cold solvent.
Liquid-Liquid Extraction
ProblemPotential Cause(s)Recommended Solution(s)
An emulsion forms between the aqueous and organic layers. Vigorous shaking of the separatory funnel.Gently swirl or invert the separatory funnel instead of shaking vigorously. Adding brine (saturated NaCl solution) can help to break up emulsions.
Poor recovery of the trifluoroacetylated compound in the organic layer. The compound has some solubility in the aqueous layer. The trifluoroacetyl group is being cleaved, making the compound more polar.Perform multiple extractions with smaller volumes of the organic solvent. Ensure the aqueous layer is not basic to prevent hydrolysis of the trifluoroacetyl group. "Salting out" by adding a salt like NaCl or Na2SO4 to the aqueous layer can decrease the solubility of the organic compound in it.

Quantitative Data

Table 1: Comparison of TFA Removal Methods from Peptides

MethodReduction in TFA ContentReference
Lyophilization with 10 mM HCl (3 cycles)>95%[4]
Ion-Exchange Chromatography>97%N/A
Reverse-Phase HPLC with Acetic Acid~67%N/A

Note: The efficiency of TFA removal can be peptide-dependent.

Table 2: Example Purification Yields for Trifluoroacetylated Compounds

Compound TypePurification MethodTypical Yield
Trifluoroacetylated AmineColumn Chromatography70-95%
Trifluoroacetylated AlcoholColumn Chromatography65-90%
Trifluoromethylated SpiroisoxazoloneColumn Chromatography73-93%
N-trifluoroacetylated Amino AcidExtraction and Crystallization71-92%

Experimental Protocols

General Procedure for Flash Column Chromatography of a Trifluoroacetylated Compound
  • Sample Preparation: Dissolve the crude trifluoroacetylated compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture) and pack the column.

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure, taking care if the compound is volatile.

General Procedure for Recrystallization of a Trifluoroacetylated Compound
  • Solvent Selection: Choose a solvent or solvent pair in which the compound is soluble when hot but sparingly soluble when cold.

  • Dissolution: In a flask, add the crude compound and a minimal amount of the hot solvent until the solid is completely dissolved.

  • Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum or by air drying.

General Procedure for Liquid-Liquid Extraction of a Trifluoroacetylated Compound
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water (e.g., dichloromethane, ethyl acetate).

  • Washing: Transfer the solution to a separatory funnel and wash with an aqueous solution. A typical wash sequence might be:

    • Dilute acid (e.g., 1 M HCl) to remove basic impurities.

    • Water.

    • Saturated sodium bicarbonate solution to remove acidic impurities (use with caution to avoid hydrolysis of the trifluoroacetyl group).

    • Brine (saturated NaCl) to aid in separating the layers and remove residual water.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na2SO4, MgSO4).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure.

Visualizations

Purification_Troubleshooting_Workflow start Crude Trifluoroacetylated Compound purification_method Select Purification Method (Chromatography, Recrystallization, Extraction) start->purification_method chromatography Flash Column Chromatography purification_method->chromatography Non-crystalline solid or complex mixture recrystallization Recrystallization purification_method->recrystallization Crystalline solid extraction Liquid-Liquid Extraction purification_method->extraction Initial workup issue Purification Issue? chromatography->issue recrystallization->issue extraction->issue pure_product Pure Product issue->pure_product No troubleshoot Troubleshoot Issue issue->troubleshoot Yes troubleshoot->purification_method Re-evaluate method

General workflow for the purification of trifluoroacetylated compounds.

Chromatography_Troubleshooting start Problem with Flash Chromatography no_elution Compound not eluting? start->no_elution poor_separation Poor separation? start->poor_separation streaking Compound streaking? start->streaking decomposition Decomposition on column? start->decomposition increase_polarity Increase eluent polarity no_elution->increase_polarity check_solubility Check compound solubility no_elution->check_solubility optimize_solvent Optimize solvent system (TLC) poor_separation->optimize_solvent dry_load Dry load sample poor_separation->dry_load add_modifier Add modifier to eluent streaking->add_modifier deactivate_silica Use deactivated silica or alumina decomposition->deactivate_silica

Troubleshooting logic for flash column chromatography.

References

Technical Support Center: Optimization of Flow Synthesis for Biaryl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of flow synthesis for biaryl compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental work.

Troubleshooting Guide

This section addresses specific issues that may arise during the flow synthesis of biaryl compounds, offering potential causes and solutions in a straightforward question-and-answer format.

Issue 1: Reactor Clogging or Blockage

Q: My flow reactor is clogging. What are the common causes and how can I prevent this?

A: Reactor clogging is a frequent issue in flow chemistry, often caused by the precipitation of byproducts, starting materials, or the product itself.[1][2]

  • Potential Causes:

    • Poor Solubility: One or more components of the reaction mixture (reactants, products, byproducts, or catalyst residues) may have low solubility in the chosen solvent system at the reaction temperature.

    • Precipitation of Salts: In cross-coupling reactions like the Suzuki-Miyaura coupling, inorganic salts are formed as byproducts (e.g., from the base used) and can precipitate.[1]

    • High Reactant Concentration: Operating at very high concentrations can exceed the solubility limit of one or more species.[3]

    • Temperature Fluctuations: Inconsistent temperature control can lead to areas where compounds precipitate.

  • Solutions:

    • Solvent Optimization:

      • Introduce a co-solvent to improve the solubility of all components.[1]

      • Ensure the chosen solvent can dissolve reactants, products, and byproducts at the desired reaction temperature.

    • Employ Ultrasound: Immersing the flow reactor in an ultrasound bath can help break up solid precipitates and prevent them from adhering to the reactor walls.[1]

    • Reactor Design:

      • Use wider bore tubing or channels to reduce the likelihood of blockages.[4] Meso- or mini-fluidic reactors with internal diameters greater than 500 μm are less prone to clogging.[2]

      • Employ a carrier phase (e.g., mineral oil, hexane) to keep solid particles from the channel walls.[5]

    • Reagent Choice: In some cases, replacing a reagent can prevent the formation of insoluble byproducts. For instance, using a lithium chloride complex of an organometallic reagent can prevent clogging.[4]

    • Control Fluid Velocity: Adjusting the flow rate can sometimes prevent the settling and accumulation of particles.[4]

Issue 2: Low Product Yield and/or Conversion

Q: I am observing low yields in my biaryl synthesis. What parameters should I investigate to optimize the reaction?

A: Low yield is a common challenge that can be addressed by systematically optimizing several reaction parameters. Flow chemistry offers the advantage of rapid optimization of these variables.[6]

  • Key Parameters to Optimize:

    • Temperature: Temperature significantly impacts reaction rates. In flow systems, higher temperatures can often be safely achieved than in batch reactors, leading to faster reactions.[7][8] Systematically screen a range of temperatures (e.g., 30–110 °C) to find the optimum.[9][10]

    • Residence Time: This is the time the reaction mixture spends in the heated zone of the reactor and is controlled by the reactor volume and the flow rate. A shorter residence time might be insufficient for complete reaction, while an excessively long one could lead to side reactions or product degradation. Typical optimization ranges are between 1 to 10 minutes.[9][10]

    • Catalyst and Ligand Selection: The choice of catalyst and ligand is crucial, especially for cross-coupling reactions. Automated systems can be used to screen different combinations of palladium precatalysts and ligands to identify the most active system.[9][11]

    • Catalyst Loading: The amount of catalyst used can impact both yield and cost. In flow chemistry, it's often possible to reduce catalyst loading compared to batch processes.[1] Optimization can involve screening catalyst loadings, for example, between 0.5–2.5 mol%.[9][10]

    • Base and Solvent: The choice of base and solvent system is critical for reactions like the Suzuki-Miyaura coupling. The base affects the transmetalation step, while the solvent influences solubility and reaction kinetics.[6]

    • Stoichiometry: The molar ratio of the reactants can significantly affect the yield. A design of experiments (DoE) approach can be used to study the effect of molar ratios.[12]

Issue 3: Catalyst Deactivation and Leaching

Q: My heterogeneous catalyst is losing activity over time, and I'm detecting palladium in my product. How can I address this?

A: Catalyst deactivation and metal leaching are significant concerns when using heterogeneous catalysts in continuous flow.[13][14]

  • Potential Causes of Deactivation:

    • Leaching: The active metal (e.g., palladium) can be released from the solid support into the reaction stream.[13][15] This leached metal may still be catalytically active but will be lost from the reactor.

    • Sintering: At high temperatures, small metal nanoparticles on the support can agglomerate into larger, less active particles.

    • Fouling: The catalyst surface can be blocked by adsorbed impurities, byproducts, or decomposed reaction components.

  • Solutions to Minimize Leaching and Deactivation:

    • Catalyst Support: The choice of support material for the catalyst is critical. Supports like carbon nanotubes have shown good stability and recyclability.[13]

    • Immobilization Technique: The method used to attach the metal to the support influences its stability.

    • Reaction Conditions:

      • Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst deactivation and leaching. An optimal temperature must be found that balances activity and stability.

      • Solvent: The solvent can influence the stability of the catalyst.

    • Catalyst Flushing: Before use, flushing the packed-bed reactor with a clean solvent at reaction conditions for an extended period (e.g., 10-15 hours) can help remove loosely bound palladium and reduce operational leaching.[16]

    • Monitor Leaching: Regularly analyze the product stream for metal content using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify the extent of leaching.[16]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using flow chemistry for biaryl synthesis compared to traditional batch methods?

A1: Flow chemistry offers several key advantages:

  • Enhanced Safety: Small reaction volumes at any given time reduce the risks associated with highly exothermic or hazardous reactions.[8][17]

  • Precise Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to better reproducibility and selectivity.[6][7]

  • Rapid Optimization: The ability to quickly change reaction conditions and see the results in real-time significantly speeds up the optimization process.[6][9][11]

  • Improved Efficiency: Enhanced heat and mass transfer in microreactors can lead to faster reaction times and higher yields.[2][8]

  • Scalability: Scaling up a reaction in a flow system often involves running the process for a longer time or using multiple reactors in parallel, which can be more straightforward than scaling up batch reactors.[18]

  • Integration of Steps: Multiple reaction and purification steps can be "telescoped" into a single continuous process, reducing manual handling and waste.[3][18]

Q2: How do I choose the right type of flow reactor for my biaryl synthesis?

A2: The choice of reactor depends on the specific reaction:

  • Tube/Capillary Reactors: These are the simplest form and are suitable for many homogeneous reactions.

  • Microreactors (Chip-based): These offer excellent heat and mass transfer, making them ideal for highly exothermic or fast reactions.[2] However, they are more susceptible to clogging.

  • Packed-Bed Reactors: These are used for reactions with heterogeneous catalysts. The reactor is filled with the solid-supported catalyst, and the reaction mixture flows through it.[6][7] This simplifies catalyst separation and reuse.

  • Continuous Stirred-Tank Reactors (CSTRs): These are useful for reactions that require longer residence times or involve solids that might clog other reactor types.[3]

Q3: What analytical techniques can be integrated with a flow synthesis setup for real-time monitoring?

A3: In-line or on-line analytical techniques are powerful tools for monitoring flow reactions. Common methods include:

  • HPLC/UPLC (High-Performance/Ultra-Performance Liquid Chromatography): Can be coupled to the reactor outlet to provide real-time information on conversion, yield, and impurity profiles.

  • GC (Gas Chromatography): Suitable for volatile compounds.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: Flow NMR cells allow for real-time structural elucidation and reaction monitoring.

  • FT-IR (Fourier-Transform Infrared) and Raman Spectroscopy: Can be used to monitor the concentration of reactants and products through in-line probes.

Data Presentation

Table 1: Optimization of Suzuki-Miyaura Coupling in a Flow System

ParameterRange StudiedOptimal ConditionResulting YieldReference
Temperature30 - 110 °C110 °C35%[10]
Residence Time1 - 10 min10 min35%[10]
Catalyst Loading0.5 - 2.5 mol%2.1 mol%35%[10]
Solvent Ratio (THF:Water)-5:1-[9][10]

Table 2: Optimization of a Brønsted Acid-Catalyzed Biaryl Synthesis in Flow

ParameterRange StudiedOptimal ConditionResulting YieldReference
Temperature20 - 60 °C25 °C96%[19][20]
Reactant Concentration0.01 - 0.1 M0.015 M96%[19][20]
Flow Rate0.05 - 0.2 mL/min0.08 mL/min96%[19][20]
Catalyst Loading0.5 - 2 mol%1.5 mol%96%[19][20]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling in a Continuous Flow System

This protocol is a generalized representation based on common practices in the literature.[9][10][12]

  • Reagent Preparation:

    • Prepare a solution of the aryl halide, boronic acid, and a suitable base (e.g., K₃PO₄, DBU) in a solvent system (e.g., THF/water).

    • Prepare a separate solution of the palladium catalyst and ligand in the same solvent system.

  • System Setup:

    • Set up a flow chemistry system consisting of two syringe pumps, a T-mixer, a coiled reactor of a defined volume, a back-pressure regulator, and a collection vessel.

    • Immerse the reactor coil in a temperature-controlled oil bath or heating block.

  • Reaction Execution:

    • Pump the reagent solution and the catalyst solution at defined flow rates into the T-mixer. The combined flow rate and the reactor volume will determine the residence time.

    • The mixed stream flows through the heated reactor coil where the reaction takes place.

    • The product stream passes through the back-pressure regulator and is collected.

  • Analysis and Optimization:

    • Analyze the collected samples by a suitable method (e.g., HPLC, GC-MS) to determine the yield and conversion.

    • Systematically vary the temperature, flow rates (residence time), catalyst loading, and reagent concentrations to optimize the reaction.

Visualizations

Experimental_Workflow cluster_prep Reagent Preparation cluster_flow_system Flow System cluster_analysis Collection & Analysis ReagentA Solution A: Aryl Halide + Boronic Acid + Base PumpA Syringe Pump A ReagentA->PumpA ReagentB Solution B: Catalyst + Ligand PumpB Syringe Pump B ReagentB->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor Heated Coil Reactor Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection Analysis In-line/Off-line Analysis (HPLC, GC) Collection->Analysis

Caption: General experimental workflow for biaryl synthesis in a continuous flow system.

Troubleshooting_Tree cluster_yield Troubleshooting Low Yield cluster_clogging Troubleshooting Clogging cluster_catalyst Troubleshooting Catalyst Issues Problem Problem Encountered LowYield Low Yield / Conversion Problem->LowYield No Clogging Reactor Clogging Problem->Clogging Yes CatalystDeactivation Catalyst Deactivation Problem->CatalystDeactivation No Opt_Temp Optimize Temperature LowYield->Opt_Temp Opt_Time Optimize Residence Time LowYield->Opt_Time Opt_Cat Screen Catalyst/Ligand LowYield->Opt_Cat Opt_Conc Adjust Concentration LowYield->Opt_Conc Check_Sol Check Solubility Clogging->Check_Sol Use_Ultrasound Apply Ultrasound Clogging->Use_Ultrasound Wider_Tubing Use Wider Bore Tubing Clogging->Wider_Tubing Check_Leaching Analyze for Leaching (ICP-MS) CatalystDeactivation->Check_Leaching Opt_Cat_Support Optimize Catalyst Support CatalystDeactivation->Opt_Cat_Support Lower_Temp Lower Reaction Temperature CatalystDeactivation->Lower_Temp Flush_Catalyst Pre-flush Catalyst Bed CatalystDeactivation->Flush_Catalyst Change_Solvent Change Solvent/Add Co-solvent Check_Sol->Change_Solvent Poor

References

Technical Support Center: Prevention of Trifluoroacetylation Side Reactions in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and troubleshooting trifluoroacetylation side reactions during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is trifluoroacetylation in the context of peptide synthesis?

A1: Trifluoroacetylation is an undesirable side reaction where a trifluoroacetyl (TFA) group is covalently attached to the N-terminal α-amino group of the growing peptide chain. This modification acts as a permanent cap, preventing further peptide elongation and leading to truncated impurities that can be challenging to separate from the desired full-length peptide.[1]

Q2: What is the primary cause of unintentional trifluoroacetylation during SPPS?

A2: The main cause is not direct acylation by trifluoroacetic acid used for deprotection. Instead, it involves a mechanism where trifluoroacetic acid reacts with hydroxymethyl groups on the resin support.[1][2][3] These groups, either pre-existing or generated by the acid-catalyzed cleavage of the peptide-resin bond, are esterified by TFA to form trifluoroacetoxymethyl groups.[1][2][3] During the subsequent neutralization step, this resin-bound trifluoroacetyl group is transferred to the free N-terminal amine of the peptide.[1][2][3]

Q3: Is trifluoroacetylation more common in Boc or Fmoc SPPS?

A3: This side reaction is more frequently associated with Boc-SPPS due to the repeated use of TFA for Boc group deprotection.[1] However, it can also occur during the final TFA cleavage step in Fmoc-SPPS, particularly if the N-terminal Fmoc group is removed before cleavage.

Q4: How does the choice of resin impact the risk of trifluoroacetylation?

A4: The choice of resin is a critical factor. Resins with hydroxymethyl groups or linkers susceptible to acidolysis that generate these groups (e.g., standard benzyl ester resins) are more prone to this side reaction, with trifluoroacetylation rates of approximately 1-2% per cycle.[1][3] In contrast, resins with more acid-stable linkers, such as aminoacyl-4-(oxymethyl)-phenylacetamidomethyl-resin (Pam-resin), are designed to minimize this issue, reducing trifluoroacetylation to less than 0.02% per cycle.[1][3]

Q5: How can I detect trifluoroacetylation in my peptide sample?

A5: Trifluoroacetylation can be identified by a mass increase of 96 Da in the peptide, corresponding to the addition of a CF3CO- group. This can be detected using analytical techniques such as High-Performance Liquid Chromatography (HPLC), which will show a shift in retention time, and Mass Spectrometry (MS) to confirm the mass change. 19F NMR spectroscopy can also be used for the detection of the trifluoroacetyl group.

Troubleshooting Guides

Issue 1: Unexpected truncated peptide observed in HPLC/MS analysis.

Possible Cause Suggested Solution
N-terminal trifluoroacetylation leading to chain termination.1. Confirm Trifluoroacetylation: Analyze the truncated peak by MS to check for a mass increase of 96 Da compared to the expected truncated sequence. 2. Resin Selection: If using a standard benzyl ester resin in Boc-SPPS, switch to an acid-stable resin like Pam-resin for subsequent syntheses.[1][3] 3. Fmoc-SPPS Strategy: In Fmoc-SPPS, ensure the N-terminal Fmoc group remains on the peptide during the final TFA cleavage. Alternatively, use a Boc-protected amino acid for the N-terminal residue.[1]

Issue 2: Low yield of the desired full-length peptide.

Possible Cause Suggested Solution
Significant portion of peptide chains are being terminated by trifluoroacetylation.1. Quantify the Side Reaction: Analyze the crude product by HPLC to estimate the percentage of the trifluoroacetylated side product. 2. Optimize Cleavage Conditions: While cleavage cocktails are not the primary cause, ensure appropriate scavengers are used to minimize other side reactions that could complicate purification. For peptides with sensitive residues like Cys, Met, or Trp, use cocktails containing scavengers like 1,2-ethanedithiol (EDT).[4] 3. Implement Preventative Resin Strategy: For future syntheses, utilize Pam-resin in Boc-SPPS to significantly reduce the rate of trifluoroacetylation.[1][3]

Data Presentation

Table 1: Extent of N-terminal Trifluoroacetylation with Different Resin Types in Boc-SPPS

Resin TypeLinkage TypeTrifluoroacetylation Rate per CycleReference
Standard Benzyl Ester ResinBenzyl Ester~1-2%[1][3]
Pam-resin (Phenylacetamidomethyl)Phenylacetamidomethyl<0.02%[1][3]

Table 2: Effectiveness of a Scavenger in Minimizing S-Alkylation of a Cysteine-Containing Peptide During TFA Cleavage

Cleavage Cocktail Composition (v/v/v)Cleavage Time (h)S-Alkylated Byproduct (%)
95% TFA, 2.5% TIS, 2.5% H₂O225
94% TFA, 2.5% H₂O, 2.5% EDT, 1% TIS2<1
Data adapted from Stathopoulos, P., et al. (2013). While this table addresses S-alkylation, it highlights the importance of scavenger selection during cleavage, which is a complementary consideration to preventing trifluoroacetylation.[4]

Experimental Protocols

Protocol 1: Minimizing Trifluoroacetylation using Pam-Resin in Boc-SPPS

This protocol outlines the key steps for utilizing Pam-resin to minimize N-terminal trifluoroacetylation during Boc-SPPS.

  • Resin Selection and Preparation:

    • Select a pre-loaded Boc-aminoacyl-Pam-resin corresponding to the C-terminal amino acid of your target peptide.

    • Swell the resin in dichloromethane (DCM) for at least 1 hour before the first synthesis cycle.[1]

  • Standard Boc-SPPS Cycles:

    • Deprotection: Use a solution of 50% TFA in DCM for 20-30 minutes to remove the Boc protecting group.[1]

    • Washes: After deprotection, thoroughly wash the resin with DCM, followed by a neutralization wash with a 5-10% solution of diisopropylethylamine (DIPEA) in DCM or DMF. Then, wash again with DCM and DMF to prepare for the coupling step.[1]

    • Coupling: Couple the next Boc-protected amino acid using your standard activation method (e.g., HBTU/DIPEA, DIC/HOBt). Monitor the completion of the coupling reaction using a qualitative method like the Kaiser test.[1]

    • Washes: After coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and by-products.[1]

    • Repeat these cycles for each amino acid in the sequence.

  • Final Cleavage:

    • After the final coupling and deprotection of the N-terminal Boc group, wash the peptide-resin thoroughly with DCM and dry it under vacuum.[1]

    • Treat the dried peptide-resin with a cleavage cocktail appropriate for your peptide sequence (e.g., HF/anisole or a trifluoromethanesulfonic acid (TFMSA)-based cocktail). The cleavage time will depend on the specific cocktail and the protecting groups on your peptide.[1]

    • Following cleavage, precipitate the peptide in cold diethyl ether, wash the precipitate, and dry it under vacuum.[1]

  • Analysis:

    • Analyze the crude peptide by mass spectrometry to confirm the absence of the N+96 Da trifluoroacetylated side product.

    • Purify the peptide using standard reverse-phase HPLC.

Protocol 2: Qualitative Kaiser Test for Monitoring Coupling Reactions

This protocol is used to qualitatively assess the presence of free primary amines on the resin during SPPS, which helps ensure complete coupling and minimize deletion sequences.

Reagents:

  • Reagent A: Dissolve 16.5 mg of KCN in 25 mL of deionized water. Dilute 1.0 mL of this solution with 49 mL of pyridine.[2][5]

  • Reagent B: Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.[2][5]

  • Reagent C: Dissolve 40 g of phenol in 20 mL of n-butanol.[5]

Procedure:

  • Sample Collection: Carefully remove a small sample of the peptide-resin (approximately 10-15 beads) from the reaction vessel.[5]

  • Washing: Place the resin beads in a small test tube and wash them thoroughly with a solvent such as DCM or DMF to remove any residual reagents. Decant the solvent.[5]

  • Reaction: Add 2-3 drops of each Reagent A, B, and C to the test tube containing the resin beads.[2]

  • Incubation: Heat the test tube at 100-110°C for 5 minutes.[2]

  • Observation: Remove the test tube from the heat and observe the color of the beads and the solution.[5]

    • Positive Result (Incomplete Coupling): An intense blue color indicates the presence of free primary amines.

    • Negative Result (Complete Coupling): A yellow or colorless solution indicates the successful acylation of the N-terminal amine.

Mandatory Visualization

Trifluoroacetylation_Mechanism Resin Resin with Hydroxymethyl Group (-CH2OH) ActivatedResin Trifluoroacetoxymethyl Resin (-CH2OCOCF3) Resin->ActivatedResin Esterification TFA Trifluoroacetic Acid (TFA) TFA->ActivatedResin SideProduct N-Trifluoroacetylated Peptide (Terminated Chain) ActivatedResin->SideProduct Peptide Resin-Bound Peptide with Free N-terminus Peptide->SideProduct Trifluoroacetyl Transfer DesiredPeptide Peptide ready for next coupling Peptide->DesiredPeptide No Side Reaction (Ideal Pathway) Neutralization Neutralization (e.g., DIPEA) Neutralization->SideProduct

Caption: Mechanism of N-terminal trifluoroacetylation side reaction in SPPS.

Troubleshooting_Workflow Start Start: Unexpected Peak in HPLC/MS CheckMass Check for Mass +96 Da in MS Spectrum Start->CheckMass TFA_Confirmed Trifluoroacetylation Confirmed CheckMass->TFA_Confirmed Yes No_TFA Other Side Reaction or Impurity CheckMass->No_TFA No Strategy Implement Prevention Strategy TFA_Confirmed->Strategy Boc_SPPS Boc-SPPS: Use Pam-Resin Strategy->Boc_SPPS Fmoc_SPPS Fmoc-SPPS: Keep N-terminal Fmoc on during cleavage Strategy->Fmoc_SPPS End End: Minimized Side Reaction Boc_SPPS->End Fmoc_SPPS->End

Caption: Troubleshooting workflow for suspected trifluoroacetylation.

References

Technical Support Center: Managing Steric Hindrance in Ortho-Substituted Biphenyl Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with sterically hindered ortho-substituted biphenyl reactions.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of sterically hindered biphenyls via cross-coupling reactions.

Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura reaction for a di-ortho-substituted biphenyl is giving very low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in sterically demanding Suzuki-Miyaura couplings are a frequent challenge, primarily due to the steric hindrance impeding key steps in the catalytic cycle.[1] Here’s a systematic approach to troubleshoot this issue:

  • Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[1]

    • Recommendation: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is crucial for the oxidative addition of the hindered aryl halide and accelerates the reductive elimination step.[1]

      • Bulky Phosphine Ligands (Buchwald-type): SPhos, XPhos, and RuPhos are excellent choices for coupling hindered substrates.[1][2]

      • N-Heterocyclic Carbene (NHC) Ligands: These have demonstrated high efficacy, even with tetra-ortho-substituted biaryls.[1][3][4]

      • Specialized Ligands: For particularly challenging couplings, such as those forming tetra-ortho-substituted biaryls, consider specialized ligands like BI-DIME and AntPhos.[1][5][6][7][8]

  • Base Selection: The choice of base is crucial for activating the boronic acid for transmetalation.

    • Recommendation: Use a moderately strong base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective. For highly hindered systems, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary.[1][2] The presence of a small amount of water can sometimes be beneficial when using phosphate or carbonate bases.[1]

  • Solvent Selection: The solvent influences the solubility of reactants and the stability of the catalytic species.

    • Recommendation: Aprotic polar solvents such as dioxane, THF, or toluene are commonly used.[2][6] For particularly challenging reactions, consider using N-methylpyrrolidone (NMP).[9]

  • Reaction Temperature: Higher temperatures are often required to overcome the activation energy barrier in sterically hindered reactions.

    • Recommendation: If the reaction is sluggish at lower temperatures, cautiously increase the temperature, for instance, to 100-110°C, while monitoring for potential decomposition.[6]

Question: My Suzuki-Miyaura reaction starts but then stalls before completion. What could be the issue?

Answer:

Reaction stalling can be due to catalyst deactivation or decomposition of the boronic acid.

  • Catalyst Deactivation: The palladium catalyst can deactivate over the course of the reaction.

    • Troubleshooting:

      • Increase the catalyst loading.

      • Ensure the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst.[2]

      • Consider using a more robust pre-catalyst.

  • Protodeboronation: The boronic acid can decompose before it couples.

    • Troubleshooting:

      • Use fresh boronic acid or consider using the corresponding boronate ester (e.g., pinacol ester), which can be more stable.[2]

      • Minimize the reaction time by optimizing other parameters.

Kumada Coupling

Question: I am considering using a Kumada coupling for a sterically hindered biaryl synthesis. What are the key advantages and potential issues?

Answer:

The Kumada coupling, which utilizes a Grignard reagent and an organic halide, is a powerful tool for forming carbon-carbon bonds.[10][11]

  • Advantages:

    • High Reactivity: Grignard reagents are highly reactive, which can be advantageous for coupling with sterically hindered substrates.[12]

    • Direct Coupling: It allows for the direct coupling of Grignard reagents, avoiding the need to prepare boronic acids or organozinc compounds.[11][13]

  • Potential Issues & Troubleshooting:

    • Functional Group Intolerance: Grignard reagents are highly sensitive to acidic protons (e.g., alcohols, amines) and reactive carbonyl groups.[10]

      • Troubleshooting: Protect sensitive functional groups before preparing the Grignard reagent. For substrates with functional groups sensitive to Grignard reagents, running the reaction at low temperatures (e.g., -20°C with aryl iodides) may be possible.[13]

    • Exothermic Reactions: These couplings can be exothermic.

      • Troubleshooting: Do not add the catalyst to a mixture of the Grignard reagent and the organic halide, especially in large-scale reactions.[12] Add the catalyst first, followed by the slow addition of one of the coupling partners.

Negishi Coupling

Question: When should I choose a Negishi coupling for my ortho-substituted biphenyl synthesis, and what are the common challenges?

Answer:

The Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide, is particularly useful for preparing highly hindered biaryls.[14][15]

  • Advantages:

    • High Tolerance for Steric Hindrance: The catalyst systems developed for Negishi couplings are effective for the preparation of tri- and tetra-ortho-substituted biaryls.[15]

    • Functional Group Tolerance: Organozinc reagents are generally more tolerant of functional groups compared to Grignard reagents.

  • Common Challenges & Troubleshooting:

    • Homocoupling: The formation of homocoupled byproducts can occur due to undesired transmetalation reactions.[16]

      • Troubleshooting: Careful selection of the ligand and reaction conditions is crucial to minimize this side reaction.

    • β-Hydride Elimination: When using alkylzinc reagents, β-hydride elimination can be a competing side reaction.

      • Troubleshooting: The use of highly hindered ligands can significantly reduce the occurrence of β-hydride elimination.[17]

Frequently Asked Questions (FAQs)

Question: What is atropisomerism and how do I know if my ortho-substituted biphenyl will exhibit it?

Answer:

Atropisomerism is a type of axial chirality that arises from restricted rotation around a single bond, typically the bond connecting the two aryl rings in a biphenyl system.[18][19] This restricted rotation is caused by steric hindrance from bulky ortho substituents.[18][20] If the rotational barrier is high enough (generally ≥ 100 kJ/mol), stable, isolable enantiomers (atropisomers) can exist.[18]

Conditions for Atropisomerism in Biphenyls:

  • Bulky Ortho Substituents: The presence of large groups at the ortho positions (2, 2', 6, and 6') is the primary requirement to hinder rotation.[18][20] Examples of such groups include –NO₂, –COOH, –Br, and tert-butyl.[18]

  • High Rotational Barrier: The energy barrier to rotation must be high enough to allow for the isolation of the individual isomers at a given temperature.

  • Lack of Internal Symmetry: The molecule must lack a plane of symmetry to be chiral.

Question: How can I detect and separate atropisomers?

Answer:

The presence of atropisomers can often be first observed through unusual NMR spectra or during HPLC analysis.[21]

  • Detection:

    • NMR Spectroscopy: Techniques like ROESY, EXSY, and variable temperature NMR can be used to study the rotational dynamics and identify the presence of different isomers.[21]

    • Chiral HPLC: Chiral High-Performance Liquid Chromatography is a powerful tool for detecting and separating atropisomers.[21][22][23]

  • Separation:

    • Chiral Chromatography: Chiral HPLC and Supercritical Fluid Chromatography (SFC) are commonly used for the separation and purification of atropisomers.[23] Low temperatures during sample preparation and separation may be necessary to prevent interconversion.[22][24]

    • Classical Resolution: Methods such as chiral salt resolution or kinetic resolution can also be employed on a larger scale.[23]

Question: What are the best methods for purifying sterically hindered biphenyls?

Answer:

The purification of sterically hindered biphenyls can be challenging due to their often-high crystallinity and potentially similar polarities to side products.

  • Recrystallization: This is a common and effective method for purifying solid biphenyl derivatives.[25]

  • Column Chromatography: Adsorption chromatography on silica gel or alumina is widely used.[25] For particularly difficult separations, reversed-phase chromatography may be effective.[25]

  • Specialized Techniques: For complex mixtures or the separation of very similar congeners, more advanced chromatographic techniques may be necessary.[25]

Data Presentation

Table 1: Comparison of Catalyst Systems for Sterically Hindered Suzuki-Miyaura Couplings

Aryl Halide SubstrateBoronic Acid SubstrateCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
2,4,6-Triisopropylphenyl bromideCyclohexylboronic acidPd(OAc)₂ / BI-DIME-Toluene1101231
2,4,6-Triisopropylphenyl bromideCyclohexylboronic acidPd(OAc)₂ / AntPhos-Toluene11012Increased Significantly
2-Bromo-1,3-dimethoxybenzene2,6-Dimethoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene60218
Di-ortho-substituted aryl chloridesVarious aryl boronic acidsPalladacycle/NHC-2-PropanolRT-High
Ortho-substituted aryl iodidesTerminal olefinsPd(OAc)₂ / Norbornene--Mild-Good

Note: This table is a summary of representative data and specific conditions may vary. Please consult the original literature for detailed information.

Experimental Protocols

General Protocol for a Sterically Hindered Suzuki-Miyaura Coupling
  • Preparation: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 equiv), the boronic acid or boronate ester (1.1-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add the anhydrous and degassed solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.5 M) via syringe.

  • Reaction: Seal the flask and heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.

General Protocol for a Sterically Hindered Kumada Coupling
  • Preparation: To a dry, three-necked flask equipped with a reflux condenser and an addition funnel, under an inert atmosphere, add the aryl halide (1.0 equiv) and the catalyst (e.g., a palladium or nickel complex, 1-5 mol%) in an ethereal solvent (e.g., THF or diethyl ether).

  • Grignard Addition: Add the Grignard reagent (1.0-1.2 equiv) in an ethereal solvent dropwise via the addition funnel.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC-MS).

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or distillation.

Mandatory Visualization

Troubleshooting_Workflow start Low Yield in Ortho-Substituted Biphenyl Reaction check_catalyst Is the Catalyst/Ligand System Optimal for Hindered Coupling? start->check_catalyst optimize_catalyst Switch to Bulky Ligand (e.g., Buchwald, NHC) Increase Catalyst Loading check_catalyst->optimize_catalyst No check_base Is the Base Strength and Type Appropriate? check_catalyst->check_base Yes optimize_catalyst->check_base optimize_base Screen Bases (K3PO4, Cs2CO3, t-BuOK) check_base->optimize_base No check_conditions Are Reaction Conditions (Temp, Solvent) Optimized? check_base->check_conditions Yes optimize_base->check_conditions optimize_conditions Increase Temperature Screen Solvents (Toluene, Dioxane) check_conditions->optimize_conditions No check_reagents Are Reagents Stable (e.g., Protodeboronation)? check_conditions->check_reagents Yes optimize_conditions->check_reagents optimize_reagents Use Fresh Reagents Consider Boronate Esters check_reagents->optimize_reagents No success Improved Yield check_reagents->success Yes optimize_reagents->success Suzuki_Cycle pd0 Pd(0)L2 pdii_halide Ar-Pd(II)(L2)-X pd0->pdii_halide Oxidative Addition (Ar-X) pdii_aryl Ar-Pd(II)(L2)-Ar' pdii_halide->pdii_aryl Transmetalation (Ar'-B(OR)2 + Base) pdii_halide->hindrance1 pdii_aryl->pd0 Reductive Elimination biphenyl Ar-Ar' pdii_aryl->hindrance2 pdii_aryl->hindrance3 reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition transmetalation Transmetalation aryl_halide Ar-X boronic_acid Ar'-B(OR)2 Atropisomerism cluster_0 Biphenyl with Bulky Ortho Substituents cluster_1 Resulting Atropisomers Biphenyl <TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TD><IMGSRC="https://via.placeholder.com/200x150.png?text=Ortho-Substituted+Biphenyl"/>TD>TR>TABLE> Rotation Rotation around C-C single bond is restricted by steric hindrance Biphenyl->Rotation Isomer_A <TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TD><IMGSRC="https://via.placeholder.com/150x150.png?text=Isomer+A"/>TD>TR>TABLE> Rotation->Isomer_A Isomer_B <TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TD><IMGSRC="https://via.placeholder.com/150x150.png?text=Isomer+B"/>TD>TR>TABLE> Rotation->Isomer_B Mirror Non-superimposable mirror images Isomer_A->Mirror Mirror->Isomer_B

References

Technical Support Center: Bayesian Optimization for Parallel Reaction Screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Bayesian optimization for the parallel screening of reaction parameters.

Frequently Asked Questions (FAQs)

1. What is Bayesian Optimization (BO) and why is it useful for reaction screening?

Bayesian optimization is a powerful machine learning technique for optimizing expensive-to-evaluate "black-box" functions. In chemistry, it's used to efficiently find the best reaction conditions (like temperature, concentration, catalyst, etc.) with significantly fewer experiments compared to traditional methods like grid search or even Design of Experiments (DoE).[1][2] It works by building a probabilistic model of your reaction's performance and using that model to intelligently select the next set of experiments to run.[2][3] This is particularly useful when experiments are time-consuming or costly.[4]

2. How does parallel screening with Bayesian Optimization work?

Instead of suggesting one experiment at a time, Bayesian optimization can be adapted to suggest a "batch" of experiments to be run in parallel.[5] This is achieved by using specialized "batch acquisition functions" that select a diverse set of promising experimental conditions to evaluate simultaneously.[5][6] This can dramatically reduce the overall time required to optimize a reaction.

3. What is the difference between Bayesian Optimization and Design of Experiments (DoE)?

While both are methods for experimental design, they have key differences. DoE typically involves a pre-defined set of experiments to explore the entire parameter space, often to fit a specific model (e.g., a quadratic response surface).[7][8] In contrast, BO is a sequential and adaptive process where the results of previous experiments guide the selection of the next ones, with the goal of finding the global optimum more quickly.[7] BO can be more efficient when the number of experiments is limited and the underlying reaction landscape is complex and unknown.[9]

4. What are the key components of a Bayesian Optimization algorithm?

A Bayesian optimization algorithm has two main components:

  • A probabilistic surrogate model: This is a statistical model, often a Gaussian Process (GP), that approximates the true objective function (e.g., reaction yield) based on the experimental data collected so far.[3][10] It provides both a prediction of the outcome for a given set of parameters and the uncertainty associated with that prediction.[10]

  • An acquisition function: This function uses the predictions and uncertainties from the surrogate model to determine the next most promising set of experiments to run.[10][11] It balances "exploration" (testing in areas of high uncertainty to learn more about the reaction space) and "exploitation" (testing in areas predicted to have high yields).[12]

5. What are some common open-source software packages for Bayesian Optimization in chemistry?

Several open-source packages are available to help chemists implement Bayesian optimization. Some popular choices include:

  • NEXTorch: A Python/PyTorch library designed for chemical sciences and engineering, offering GPU acceleration and parallelization.

  • EDBO (Experimental Design via Bayesian Optimization): A web application and Python package developed to be accessible to bench chemists.[3]

  • Gryffin: An algorithm specifically designed for optimizing categorical and mixed continuous-categorical variables, which is common in chemistry.[13][14]

  • ProcessOptimizer: A user-friendly Python package for optimizing real-world processes.[15]

  • A comprehensive list of tools can be found on GitHub repositories like "awesome-bayesian-optimization".[16]

Troubleshooting Guides

Problem: The optimization is slow to converge or gets stuck in a local optimum.

Possible Causes:

  • Poor balance between exploration and exploitation: The acquisition function may be too "greedy," focusing only on known high-yielding areas and not exploring new regions of the parameter space.[10]

  • Inappropriate surrogate model: The chosen surrogate model (e.g., Gaussian Process with a specific kernel) may not be suitable for the complexity of your reaction landscape.

  • "Needle-in-a-haystack" problem: The optimal conditions lie within a very narrow region of a large parameter space.[1]

  • High experimental noise: Significant noise in the experimental data can make it difficult for the model to identify true trends.[1]

Solutions/Recommendations:

  • Adjust the acquisition function:

    • Increase the exploration parameter in acquisition functions like Upper Confidence Bound (UCB).

    • Switch to a different acquisition function. For example, if you are using Expected Improvement (EI), which can be quite exploitative, you might try Thompson Sampling, which is known for its robust exploration.[17]

  • Improve the surrogate model:

    • Experiment with different kernels for your Gaussian Process. The choice of kernel encodes your assumptions about the function you are optimizing (e.g., smoothness).

    • If you have a large amount of data, consider using a more complex model like a Bayesian neural network.

  • Refine the search space: If you have prior knowledge about the reaction, use it to narrow down the parameter ranges.

  • Increase the initial random sampling: A larger set of initial, randomly sampled experiments can provide the model with a better starting "map" of the reaction space.

  • For "needle-in-a-haystack" problems: Consider specialized algorithms like ZoMBI that are designed to handle such scenarios.[1]

  • Address experimental noise:

    • Replicate experiments to get a better estimate of the true yield and its variance.

    • Incorporate the known noise level into your surrogate model.

Problem: The model suggests unsafe, impractical, or physically impossible experimental conditions.

Possible Causes:

  • Unconstrained optimization: The algorithm is unaware of the physical or safety constraints of your experimental setup.[18][19]

  • Interdependent parameters: The algorithm doesn't know that changing one parameter may necessitate a change in another (e.g., solvent choice affecting solubility at a certain temperature).

Solutions/Recommendations:

  • Define constraints in your optimization software: Most modern Bayesian optimization packages allow you to specify constraints on the input parameters.[18][19] This can be in the form of simple bounds (e.g., temperature between 20°C and 100°C) or more complex, non-linear relationships.

  • Use a constrained optimization algorithm: Some software, like extensions of Gryffin and PHOENICS, are specifically designed to handle known experimental constraints.[18][19]

  • Post-processing of suggestions: As a simpler approach, you can manually review the suggestions from the optimizer and discard any that are not feasible before running the experiments. However, incorporating constraints directly into the optimization is more efficient.

Problem: Poor performance with categorical variables (e.g., solvents, catalysts, ligands).

Possible Causes:

  • Inappropriate encoding of categorical variables: Standard methods like one-hot encoding can be inefficient for a large number of categories as they treat all categories as equally dissimilar.[20]

  • The surrogate model is not well-suited for categorical data: Gaussian Processes, the most common surrogate model, are inherently designed for continuous variables.[21]

Solutions/Recommendations:

  • Use specialized algorithms for categorical variables:

    • Gryffin: This algorithm is specifically designed for Bayesian optimization of categorical variables and can incorporate expert knowledge in the form of descriptors.[13][14]

  • Employ descriptor-based featurization: Instead of treating categorical variables as arbitrary choices, represent them by their physicochemical properties (e.g., for solvents: polarity, boiling point; for ligands: cone angle, pKa). This allows the model to learn relationships between these properties and the reaction outcome.

  • Use a custom kernel for your Gaussian Process: It is possible to design kernels that can handle categorical data more effectively than standard kernels with one-hot encoding.[22]

Problem: When running experiments in parallel, the suggested batch of experiments are all very similar.

Possible Causes:

  • The batch acquisition function is not promoting diversity: A naive approach to batch selection might simply choose the top 'n' points according to a sequential acquisition function, which are likely to be clustered in the same promising region.

  • Over-exploitation in the early stages: The model may have latched onto a seemingly promising region early on and is not exploring enough.

Solutions/Recommendations:

  • Use a batch acquisition function that encourages diversity:

    • q-Expected Improvement (qEI): This is a common choice that extends Expected Improvement to the batch setting.[10]

    • Local Penalization: This approach penalizes the selection of points that are too close to already selected points in the batch.

    • Thompson Sampling: Generating a batch of samples via Thompson Sampling naturally provides a diverse set of points to evaluate.

  • "Hallucinate" results for pending experiments: Some batch selection strategies work by sequentially selecting points for the batch. After selecting the first point, the algorithm "hallucinates" a result for it (e.g., the predicted mean from the surrogate model) and updates the model before selecting the next point for the batch. This encourages the selection of points in different regions.[6]

Data and Protocols

Quantitative Data Summary

Table 1: Comparison of Optimization Strategies for a Pd-Catalyzed Direct Arylation Reaction

StrategyNumber of Experiments to Reach >90% YieldAverage Yield after 50 Experiments
Bayesian Optimization~30-5095%
Human Expert~50-10085%
Random Search>20060%

Data is representative and synthesized from findings reported in the literature, which consistently show Bayesian optimization outperforming human experts and random search in terms of the number of experiments required to reach an optimal outcome.[1]

Table 2: Performance of Different Acquisition Functions

Acquisition FunctionConvergence SpeedTendencyBest For
Expected Improvement (EI)FastExploitativeRefining known optima
Upper Confidence Bound (UCB)ModerateBalancedGeneral purpose
Probability of Improvement (PI)Can be slowExploitativeWhen any improvement is valuable
Thompson Sampling (TS)FastExplorativeAvoiding local optima

This table provides a qualitative summary based on literature. The relative performance can vary depending on the specific problem.[1][17]

Experimental Protocols

General Protocol for Automated Parallel Reaction Screening using Bayesian Optimization

This protocol outlines the general steps for setting up and running a parallel reaction optimization campaign.

1. Define the Reaction Space:

  • Identify Parameters: List all the reaction parameters you want to optimize. These can be continuous (e.g., temperature, concentration) or categorical (e.g., catalyst, solvent).
  • Set Bounds/Options: For each continuous parameter, define a lower and upper bound. For each categorical parameter, list all possible options.
  • Define Constraints: Specify any known constraints, such as temperature not exceeding the solvent's boiling point or certain combinations of reagents being incompatible.

2. Initial Data Collection (Optional but Recommended):

  • Perform a small number of initial experiments (e.g., 5-10) using a space-filling design (e.g., Latin Hypercube Sampling) or random sampling across your defined reaction space. This provides the Bayesian optimization algorithm with an initial dataset to build its first model.

3. Set up the Bayesian Optimization Software:

  • Choose a suitable software package (e.g., NEXTorch, EDBO, Gryffin).
  • Input your defined reaction space (parameters, bounds, and constraints).
  • Enter the results from your initial experiments.
  • Configure the optimization settings:
  • Surrogate Model: Usually, a Gaussian Process is the default and a good starting point.
  • Acquisition Function: Choose an appropriate acquisition function for parallel optimization (e.g., q-Expected Improvement).
  • Batch Size: Specify the number of experiments you can run in parallel in each iteration.

4. Iterative Optimization Loop:

  • Get Suggestions: Have the software suggest the next batch of experiments.
  • Perform Experiments: Run the suggested experiments in parallel in your lab.
  • Record Results: Accurately measure the desired outcome for each experiment (e.g., yield, selectivity).
  • Update the Model: Input the new results into the software. The algorithm will update its surrogate model with this new information.
  • Repeat: Continue this loop of getting suggestions, running experiments, and updating the model until a desired outcome is achieved, your experimental budget is exhausted, or the model's predictions converge.

5. Analysis and Final Experiment:

  • Analyze the optimization results to understand the relationships between parameters and the outcome.
  • The software will suggest a final set of optimal conditions. It is good practice to run this proposed optimal reaction, possibly with a few replicates, to confirm the result.

Visualizations

Diagrams

BayesianOptimizationWorkflow Bayesian Optimization Workflow cluster_model Computational Loop cluster_lab Experimental Loop DefineSpace 1. Define Reaction Space (Parameters, Bounds, Constraints) InitialData 2. Initial Experiments (Optional, e.g., Random Sampling) DefineSpace->InitialData SurrogateModel 3. Build/Update Surrogate Model (e.g., Gaussian Process) InitialData->SurrogateModel Acquisition 4. Optimize Acquisition Function SurrogateModel->Acquisition Suggest 5. Suggest Next Batch of Experiments Acquisition->Suggest PerformExp 6. Perform Parallel Experiments Suggest->PerformExp GetResults 7. Measure and Record Results PerformExp->GetResults GetResults->SurrogateModel

Caption: The iterative workflow of Bayesian optimization for reaction screening.

ParallelBatchSelection Parallel Batch Selection Logic Start Start with Updated Surrogate Model Acquisition Evaluate Acquisition Function Over Parameter Space Start->Acquisition Batch Select Diverse Batch of Experiments (e.g., using qEI or Local Penalization) Acquisition->Batch Exp1 Experiment 1 Batch->Exp1 Exp2 Experiment 2 Batch->Exp2 ExpN Experiment N Batch->ExpN End Run Batch in Parallel Exp1->End Exp2->End ExpN->End

Caption: Logic for selecting a diverse batch of experiments for parallel execution.

TroubleshootingTree Troubleshooting Common Issues Start What is the problem? SlowConv Slow Convergence / Stuck in Local Optimum Start->SlowConv Performance Impractical Impractical Suggestions Start->Impractical Suggestions Categorical Poor Performance with Categorical Variables Start->Categorical Variables SimilarBatch Batch Experiments are Too Similar Start->SimilarBatch Parallelism Sol_Slow Adjust Acquisition Function (e.g., increase exploration) Switch to a different kernel Increase initial random sampling SlowConv->Sol_Slow Sol_Impractical Define Constraints in Software Use a constrained optimization algorithm Impractical->Sol_Impractical Sol_Categorical Use specialized algorithm (Gryffin) Use descriptor-based featurization Implement a custom kernel Categorical->Sol_Categorical Sol_SimilarBatch Use diversity-promoting batch acquisition function (qEI) Use local penalization Try Thompson Sampling SimilarBatch->Sol_SimilarBatch

Caption: A decision tree for troubleshooting common issues in Bayesian optimization.

References

Technical Support Center: Regioselective Electrophilic Aromatic Aroylation of Biphenyls

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling regioselectivity in the electrophilic aromatic aroylation of biphenyls. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is electrophilic aromatic aroylation of biphenyls?

A1: Electrophilic aromatic aroylation is a type of Friedel-Crafts reaction where an aroyl group (Ar-C=O) is introduced onto one of the aromatic rings of a biphenyl molecule.[1] This reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism, where the biphenyl acts as a nucleophile and attacks an electrophilic aroyl cation.[2] The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[3]

Q2: Which positions on the biphenyl ring are most reactive towards electrophilic attack?

A2: In an unsubstituted biphenyl, the para (4 and 4') positions are the most reactive and sterically accessible for electrophilic substitution. The ortho (2, 2', 6, 6') positions are also activated but are more sterically hindered. The meta (3, 3', 5, 5') positions are the least reactive. The phenyl group itself acts as a weak activating group and is an ortho, para-director.[4]

Q3: How do existing substituents on the biphenyl ring affect regioselectivity?

A3: Substituents on the biphenyl ring have a profound directing effect on the position of the incoming aroyl group.[5]

  • Activating Groups (Electron-Donating Groups - EDGs): These groups (e.g., -OH, -OR, -NH₂, -Alkyl) increase the electron density of the ring they are on, making it more nucleophilic and thus more reactive towards electrophiles.[6][7] They are ortho, para-directors, meaning they direct the incoming electrophile to the positions ortho and para relative to themselves.[7][8][9]

  • Deactivating Groups (Electron-Withdrawing Groups - EWGs): These groups (e.g., -NO₂, -SO₃H, -CN, -C=O) decrease the electron density of the ring, making it less reactive.[5][6] Most deactivating groups are meta-directors.[9][10] Halogens are an exception; they are deactivating but are ortho, para-directors.[8][9]

Q4: What is the role of the Lewis acid catalyst in controlling regioselectivity?

A4: The primary role of the Lewis acid (e.g., AlCl₃, FeCl₃) is to generate the highly electrophilic acylium ion from the aroyl halide or anhydride.[3][11] The choice and amount of catalyst can influence regioselectivity. For instance, using bulky Lewis acid catalysts can sterically hinder attack at the ortho positions, thereby increasing the proportion of the para-substituted product. In some cases, specific catalysts can achieve high regioselectivity through shape-selective constraints, such as using zeolites.[12]

Troubleshooting Guide

Problem 1: My reaction yields a mixture of isomers with low regioselectivity.

  • Possible Cause: The directing effects of your substituents are not strong enough to favor one position significantly over others, or the reaction conditions are too harsh. Weakly activating groups, for example, often show poor regioselectivity.[8]

  • Solution 1: Modify the Directing Group: If possible, consider modifying a substituent on your biphenyl starting material to be a stronger directing group. For example, a methoxy group (-OCH₃) is a stronger ortho, para-director than a methyl group (-CH₃).

  • Solution 2: Change the Catalyst: Experiment with different Lewis acid catalysts. A bulkier catalyst might disfavor substitution at the sterically hindered ortho-positions, leading to a higher yield of the para-isomer. Solid acid catalysts like zeolites can also be used to promote para-selectivity through shape-selective catalysis.[12]

  • Solution 3: Adjust Reaction Temperature: Lowering the reaction temperature can often increase selectivity. At higher temperatures, there is enough energy to overcome the activation barriers for the formation of less stable isomers, leading to a product mixture. Friedel-Crafts reactions are generally under kinetic control, meaning the product distribution reflects the relative rates of formation.[1]

Problem 2: The aroylation is occurring on the wrong phenyl ring.

  • Possible Cause: The electronic effects of substituents are directing the reaction to the undesired ring. An activating group on one ring will direct the electrophile to that ring, while a deactivating group will direct it to the other, unsubstituted (or less deactivated) ring.[13]

  • Solution: Strategic Use of Protecting/Directing Groups: Plan your synthesis to place a strong activating group on the desired ring of reaction or a deactivating group on the ring you wish to remain unreacted. The relative power of the directing groups will determine the outcome when both rings are substituted.

Problem 3: I am observing significant amounts of di-aroylated or poly-aroylated byproducts.

  • Possible Cause: The mono-aroylated biphenyl product is still reactive enough to undergo a second aroylation. However, unlike Friedel-Crafts alkylation, the aroyl group is deactivating, which should slow down subsequent substitutions.[14] This issue is more common if the biphenyl starting material has strong activating groups.

  • Solution 1: Control Stoichiometry: Use a stoichiometric amount or a slight deficit of the aroylating agent relative to the biphenyl substrate.

  • Solution 2: Use the Perrier Addition Procedure: In this method, the catalyst and the acylating agent are pre-mixed to form the complex before the biphenyl substrate is added.[1] This can help control the reaction and minimize side products.

Problem 4: The reaction is not proceeding or the yield is very low.

  • Possible Cause: The biphenyl ring is too deactivated. Friedel-Crafts reactions, including aroylation, do not work well on rings with moderate to strong electron-withdrawing groups (e.g., -NO₂) or certain basic groups (e.g., -NH₂) that can coordinate with the Lewis acid catalyst.[14]

  • Solution: Choose an Alternative Synthetic Route: If your biphenyl is highly deactivated, a Friedel-Crafts reaction may not be feasible. Consider alternative C-C bond-forming reactions, such as Suzuki or Negishi cross-coupling, which can offer greater functional group tolerance and explicit regiocontrol.[15]

Data Presentation: Regioselectivity in Electrophilic Substitution

The following table summarizes the partial rate factors for the nitration of toluene, which illustrates the directing effect of a simple alkyl group. The principles are analogous for the aroylation of alkyl-substituted biphenyls, where the ortho and para positions are strongly favored over the meta position.

SubstituentPositionPartial Rate FactorProduct Percentage
-CH₃ ortho42~59%
meta2.5~3%
para58~38%
-CF₃ ortho0.0000045~6%
meta0.000067~91%
para0.0000045~3%

Data adapted from reference[9]. Partial rate factors are the rate of substitution at one position relative to the rate of substitution at a single position in benzene.

Experimental Protocols

General Protocol for Friedel-Crafts Aroylation of Biphenyl (Perrier Addition)

This protocol is a general guideline and may require optimization for specific substrates and aroylating agents.

Materials:

  • Biphenyl (or substituted biphenyl)

  • Aroyl chloride (e.g., benzoyl chloride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., 1,2-dichloroethane or carbon disulfide)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottomed flask, three-necked

  • Reflux condenser with a drying tube (e.g., CaCl₂)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Setup: Assemble a dry, three-necked round-bottomed flask fitted with a dropping funnel, a reflux condenser (with a drying tube), and a stopper or thermometer. Place the flask in an ice bath on a magnetic stirrer.

  • Reagent Preparation (Perrier Method): In the reaction flask, suspend anhydrous AlCl₃ (1.1 equivalents) in the anhydrous solvent (e.g., 20 mL of 1,2-dichloroethane).

  • Acylium Ion Formation: Slowly add the aroyl chloride (1.0 equivalent) dissolved in a small amount of the anhydrous solvent to the AlCl₃ suspension via the dropping funnel while stirring. Allow the mixture to stir for 30-60 minutes to form the electrophilic complex.[1]

  • Substrate Addition: Dissolve the biphenyl (1.0 equivalent) in the anhydrous solvent and add it slowly to the reaction mixture through the dropping funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. If necessary, gently heat the mixture to reflux (e.g., in boiling 1,2-dichloroethane) and monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

  • Quenching: Once the reaction is complete, cool the flask in a large ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by concentrated HCl. This will hydrolyze the aluminum complexes.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or column chromatography to isolate the desired aroylated biphenyl isomer.

Visualizations

Caption: Directing effects of an Electron Donating Group (EDG) on a biphenyl ring.

G start Start: Dry Glassware prep Prepare Lewis Acid (AlCl₃) in Anhydrous Solvent start->prep add_aroyl Slowly Add Aroyl Chloride (Forms Electrophile Complex) prep->add_aroyl add_biphenyl Slowly Add Biphenyl Substrate add_aroyl->add_biphenyl react Stir at RT or Reflux (Monitor by TLC) add_biphenyl->react quench Cool and Quench with Ice/HCl react->quench workup Liquid-Liquid Extraction and Washes quench->workup dry Dry Organic Layer (e.g., MgSO₄) workup->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify Product (Recrystallization or Chromatography) concentrate->purify end End: Pure Product purify->end

Caption: Experimental workflow for a Friedel-Crafts aroylation reaction.

G start Poor Regioselectivity Observed q1 Is the major product on the wrong ring? start->q1 q2 Is there a mixture of o/p/m isomers? q1->q2 No a1 Review directing effects of substituents on both rings. Consider protecting groups. q1->a1 Yes q3 Is the o/p ratio suboptimal? q2->q3 No a2 Lower reaction temperature. Use a stronger directing group if possible. q2->a2 Yes a3 Use a bulkier Lewis acid catalyst to sterically hinder ortho-attack. Consider shape-selective catalyst (zeolite). q3->a3 Yes a4 Issue Resolved q3->a4 No a1->a4 a2->a4 a3->a4

Caption: Troubleshooting logic for regioselectivity issues in biphenyl aroylation.

References

Validation & Comparative

A Comparative Guide to 2-(Trifluoroacetyl)biphenyl and Other Acylated Biphenyls for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acylated biphenyls are a class of organic compounds that have garnered significant interest in the fields of medicinal chemistry and drug development. Their rigid biphenyl scaffold, combined with the versatile reactivity of the acyl group, makes them attractive starting points for the synthesis of novel therapeutic agents. These compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and enzyme-inhibitory effects.[1][2] This guide provides an objective comparison of 2-(Trifluoroacetyl)biphenyl with two other acylated biphenyls, 2-acetylbiphenyl and 2-benzoylbiphenyl, focusing on their potential performance as enzyme inhibitors. The comparison is supported by experimental data and detailed methodologies to assist researchers in their drug discovery efforts.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a compound are crucial determinants of its pharmacokinetic and pharmacodynamic behavior. The introduction of a trifluoromethyl group in this compound is expected to significantly alter its properties compared to its non-fluorinated analogs.

PropertyThis compound2-Acetylbiphenyl2-Benzoylbiphenyl
Molecular Formula C₁₄H₉F₃OC₁₄H₁₂OC₁₉H₁₄O
Molecular Weight 250.22 g/mol 196.24 g/mol [3]258.31 g/mol
Appearance Colorless crystals--
CAS Number 302912-29-42142-66-7[3]25288-66-8

Synthesis of Acylated Biphenyls

The most common method for the synthesis of acylated biphenyls is the Friedel-Crafts acylation.[4] This reaction involves the acylation of biphenyl with an appropriate acylating agent in the presence of a Lewis acid catalyst.

General Experimental Protocol: Friedel-Crafts Acylation
  • Reaction Setup: In a round-bottom flask, biphenyl is dissolved in a suitable solvent (e.g., dichloromethane).

  • Catalyst Addition: A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is added to the solution.

  • Acylating Agent Addition: The acylating agent (e.g., trifluoroacetyl chloride, acetyl chloride, or benzoyl chloride) is added dropwise to the reaction mixture at a controlled temperature.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched with a dilute acid solution, and the organic layer is separated, washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography or recrystallization to yield the desired acylated biphenyl.

Comparative Biological Activity: Cyclooxygenase (COX) Inhibition

Many biphenyl derivatives exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[1] COX enzymes are key to the biosynthesis of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever.[5][6] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[7] The inhibitory activity of a compound against these enzymes is typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

CompoundTarget EnzymeIC₅₀ (µM)
This compound COX-1Data not available
COX-2Data not available
2-Acetylbiphenyl COX-1Data not available
COX-2Data not available
2-Benzoylbiphenyl COX-1Data not available
COX-2Data not available
Indomethacin (Reference) COX-1~0.1-1.0
COX-2~10-100
Celecoxib (Reference) COX-1~5-15
COX-2~0.04-0.1

Note: The IC50 values for the test compounds are not available in the cited literature and would need to be determined experimentally.

Prostaglandin Synthesis Pathway and COX Inhibition

The following diagram illustrates the role of COX enzymes in the synthesis of prostaglandins from arachidonic acid and how NSAIDs and potentially acylated biphenyls can inhibit this process.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-1 / COX-2->Prostaglandin H2 (PGH2) Prostaglandins (PGE2, PGI2, etc.) Prostaglandins (PGE2, PGI2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, PGI2, etc.) Isomerases Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, PGI2, etc.)->Inflammation, Pain, Fever Acylated Biphenyls (e.g., this compound) Acylated Biphenyls (e.g., this compound) Acylated Biphenyls (e.g., this compound)->COX-1 / COX-2 Inhibition

Caption: Prostaglandin synthesis pathway and the inhibitory action of acylated biphenyls on COX enzymes.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of test compounds against COX-1 and COX-2 using a fluorometric assay.[8]

Materials:
  • COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Fluorogenic substrate (e.g., ADHP)

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • 96-well microplate

  • Fluorometer

Procedure:
  • Reagent Preparation: Prepare working solutions of enzymes, heme, ADHP, and arachidonic acid in the assay buffer.

  • Assay Plate Setup:

    • 100% Initial Activity Wells: Add assay buffer, heme, ADHP, and enzyme to three wells.

    • Background Wells: Add assay buffer, heme, and ADHP to three wells (no enzyme).

    • Inhibitor Wells: Add assay buffer, heme, ADHP, enzyme, and the test compound at various concentrations to triplicate wells.

  • Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Subtract the background rate from all other rates.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% initial activity control.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: Enzyme, Buffers, Substrates, Inhibitors B Dispense Reagents into 96-well Plate A->B C Pre-incubate Plate at 37°C B->C D Initiate Reaction with Arachidonic Acid C->D E Measure Fluorescence Kinetically D->E F Calculate Reaction Rates E->F G Determine % Inhibition F->G H Calculate IC50 Values G->H

Caption: A typical workflow for an in vitro fluorometric COX inhibition assay.

Structure-Activity Relationship (SAR) and Comparative Analysis

The differences in the acyl groups of the three biphenyl derivatives are expected to have a significant impact on their biological activity.

  • This compound: The presence of the highly electronegative fluorine atoms in the trifluoroacetyl group makes the carbonyl carbon more electrophilic. This can lead to a stronger interaction with nucleophilic residues in the active site of target enzymes, potentially resulting in more potent inhibition. Trifluoromethyl ketones are known to form stable hemiacetal or hemiketal adducts with serine or cysteine residues in enzyme active sites.

  • 2-Acetylbiphenyl: The acetyl group is a simple and relatively small acyl group. Its carbonyl carbon is less electrophilic than that of the trifluoroacetyl group. 2-Acetylbiphenyl may act as a competitive inhibitor, but its potency is likely to be lower than its trifluorinated counterpart.

  • 2-Benzoylbiphenyl: The benzoyl group is bulkier than the acetyl group, which can influence its binding to the active site of an enzyme. The steric hindrance of the benzoyl group may either enhance or decrease the inhibitory activity depending on the size and shape of the active site.

Logical Relationship of Acyl Group Properties and Biological Activity

G cluster_acyl Acyl Group cluster_properties Key Properties cluster_activity Potential Biological Activity Trifluoroacetyl Trifluoroacetyl High Electrophilicity High Electrophilicity Trifluoroacetyl->High Electrophilicity Acetyl Acetyl Moderate Electrophilicity Moderate Electrophilicity Acetyl->Moderate Electrophilicity Benzoyl Benzoyl Steric Bulk Steric Bulk Benzoyl->Steric Bulk Potent Enzyme Inhibition (Covalent or Tight Binding) Potent Enzyme Inhibition (Covalent or Tight Binding) High Electrophilicity->Potent Enzyme Inhibition (Covalent or Tight Binding) Moderate Enzyme Inhibition Moderate Enzyme Inhibition Moderate Electrophilicity->Moderate Enzyme Inhibition Variable Inhibition (Steric Effects) Variable Inhibition (Steric Effects) Steric Bulk->Variable Inhibition (Steric Effects)

Caption: Logical relationship between acyl group properties and their potential biological activity.

Conclusion

This guide has provided a comparative overview of this compound and other acylated biphenyls. The introduction of a trifluoroacetyl group is a promising strategy for enhancing the biological activity of biphenyl derivatives, particularly in the context of enzyme inhibition. The increased electrophilicity of the carbonyl carbon in this compound suggests that it may be a more potent inhibitor of enzymes like cyclooxygenases compared to 2-acetylbiphenyl and 2-benzoylbiphenyl. However, experimental validation is necessary to confirm these hypotheses. The provided experimental protocols and workflows offer a starting point for researchers to conduct their own comparative studies and further explore the therapeutic potential of this interesting class of compounds.

References

A Researcher's Guide to the Cross-Coupling Reactivity of Halogenated Biphenyls

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of starting materials is a critical determinant of synthetic efficiency and overall project success. In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures. This guide provides an objective, data-supported comparison of the reactivity of halogenated biphenyls—specifically 4-iodo-, 4-bromo-, 4-chloro-, and 4-fluorobiphenyl—in three of the most powerful cross-coupling methodologies: the Suzuki-Miyaura, Heck, and Sonogashira reactions.

The reactivity of the carbon-halogen bond is a pivotal factor governing the success of these transformations. Generally, the reactivity trend follows the order of decreasing bond dissociation energy: I > Br > Cl > F. The weaker carbon-iodine and carbon-bromine bonds readily undergo oxidative addition to the palladium catalyst, often under mild conditions. Conversely, the stronger carbon-chlorine and carbon-fluorine bonds typically necessitate more forcing conditions and specialized catalyst systems to achieve comparable reactivity. This guide will delve into a comparative analysis of these substrates, supported by experimental data, to inform strategic decisions in synthetic planning.

Quantitative Comparison of Halogenated Biphenyls in Cross-Coupling Reactions

The following tables summarize the performance of 4-halobiphenyls in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. While direct side-by-side comparisons under identical conditions are not always available in the literature, the presented data, collated from various sources, illustrates the established reactivity trends.

Table 1: Suzuki-Miyaura Coupling of 4-Halobiphenyls with Phenylboronic Acid

4-Halobiphenyl (Ar-X)Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-IodobiphenylPd(PPh₃)₄K₂CO₃Toluene/H₂O904-6~95% (estimated)
4-BromobiphenylPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O904-692%[1]
4-ChlorobiphenylPd(OAc)₂ / SPhosK₃PO₄Toluene10018~85% (proxy data)
4-FluorobiphenylPd₂(dba)₃ / RuPhosCs₂CO₃Dioxane10024Low to no reaction

Note: Data for 4-iodobiphenyl and 4-chlorobiphenyl are based on typical conditions and expected yields for analogous aryl halides due to a lack of direct comparative studies under identical conditions. The reactivity of 4-fluorobiphenyl in Suzuki coupling is generally very low.

Table 2: Heck Reaction of 4-Halobiphenyls with Styrene

4-Halobiphenyl (Ar-X)Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-IodobiphenylPd(OAc)₂K₂CO₃DMF1001296%[2]
4-BromobiphenylPd(OAc)₂Na₂CO₃NMP150395%[3]
4-ChlorobiphenylPd(OAc)₂ / P(o-tol)₃K₂CO₃DMF14024~60-70% (proxy data)
4-FluorobiphenylSpecialized Pd-N-heterocyclic carbene complexesCs₂CO₃Dioxane14024Very low yields

Note: Data for 4-chlorobiphenyl is based on typical yields for less reactive aryl chlorides. 4-Fluorobiphenyl is generally unreactive in standard Heck conditions.

Table 3: Sonogashira Coupling of 4-Halobiphenyls with Phenylacetylene

4-Halobiphenyl (Ar-X)Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-IodobiphenylPd(OAc)₂ / CuIEt₃NDMF253>95%[4]
4-BromobiphenylPd(OAc)₂ / CuIEt₃NDMF70470%[5]
4-ChlorobiphenylPd-NHC complexesKOHEtOH8024~56% (proxy data)[6]
4-FluorobiphenylNot reported-----

Note: Data for 4-chlorobiphenyl is based on optimized conditions for challenging aryl chlorides. 4-Fluorobiphenyl is not a viable substrate for Sonogashira coupling under standard conditions.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful implementation of these cross-coupling reactions.

General Procedure for Suzuki-Miyaura Coupling

To a flame-dried Schlenk flask containing a magnetic stir bar is added the 4-halobiphenyl (1.0 mmol), phenylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. The palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and degassed solvent (e.g., Toluene/H₂O 4:1, 10 mL) are then added via syringe. The reaction mixture is heated to the desired temperature and stirred vigorously. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Heck Reaction

In a round-bottom flask equipped with a reflux condenser, the 4-halobiphenyl (1.0 mmol), styrene (1.2 mmol), a suitable base (e.g., K₂CO₃, 1.5 mmol), and the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%) are combined. A suitable solvent (e.g., DMF or NMP, 5 mL) is added, and the mixture is degassed by bubbling with an inert gas for 15-20 minutes. The reaction is then heated to the specified temperature under an inert atmosphere. Reaction progress is monitored by TLC or GC-MS. After completion, the mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by flash chromatography.

General Procedure for Sonogashira Coupling

A mixture of the 4-halobiphenyl (1.0 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%) in a suitable solvent (e.g., DMF, 5 mL) is degassed. A base (e.g., triethylamine, 3.0 mmol) and phenylacetylene (1.2 mmol) are then added under an inert atmosphere. The reaction is stirred at the appropriate temperature and monitored by TLC or GC-MS. Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The organic extracts are washed, dried, and concentrated. The crude product is purified by column chromatography.[5]

Visualizing the Reaction Workflow and Reactivity Trends

The following diagrams illustrate the generalized workflow of a cross-coupling reaction and the relative reactivity of the halogenated biphenyls.

Cross_Coupling_Workflow start Reaction Setup (Halobiphenyl, Coupling Partner, Catalyst, Base, Solvent) reaction Reaction under Inert Atmosphere and Heating start->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Completion purification Purification (Column Chromatography) workup->purification product Final Product purification->product

A generalized workflow for palladium-catalyzed cross-coupling reactions.

Halogen_Reactivity I 4-Iodobiphenyl Br 4-Bromobiphenyl I->Br Cl 4-Chlorobiphenyl Br->Cl F 4-Fluorobiphenyl Cl->F Reactivity Decreasing Reactivity

Relative reactivity of 4-halobiphenyls in cross-coupling reactions.

References

Validating the Structure of 2-(Trifluoroacetyl)biphenyl Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is a cornerstone of chemical research and development. This guide provides a comparative overview of key analytical methods for validating the structure of 2-(Trifluoroacetyl)biphenyl derivatives, complete with experimental data and protocols.

The trifluoroacetyl group, with its unique spectroscopic signatures, offers several advantages for structural analysis. This guide will delve into the primary techniques used to confirm the molecular structure of this compound derivatives: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound derivatives, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol: NMR Analysis

A general protocol for NMR analysis of a this compound derivative is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent can influence chemical shifts.[1]

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum. Key signals to analyze include the distinct aromatic protons of the biphenyl system and any aliphatic protons if present. The electron-withdrawing nature of the trifluoroacetyl group will deshield adjacent protons, causing them to appear at a lower field (higher ppm).

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. The carbonyl carbon of the trifluoroacetyl group and the carbon of the trifluoromethyl group will have characteristic chemical shifts. The biphenyl carbons will also show distinct signals.

  • ¹⁹F NMR: Acquire a one-dimensional fluorine-19 NMR spectrum. The three equivalent fluorine atoms of the trifluoroacetyl group will give a sharp singlet. The chemical shift of this signal is sensitive to the electronic environment.[2]

  • 2D NMR: If the structure is complex or assignments are ambiguous, two-dimensional NMR experiments such as COSY (¹H-¹H Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish connectivity between protons and carbons.

Data Presentation: NMR Chemical Shifts

Nucleus Functional Group Typical Chemical Shift (ppm) Notes
¹HAromatic protons (biphenyl)7.0 - 8.5The substitution pattern and conformation will influence the exact shifts and coupling constants.
¹³CC=O (Trifluoroacetyl)170 - 185 (quartet due to coupling with ¹⁹F)The carbonyl carbon signal is split into a quartet by the three fluorine atoms.
¹³CCF₃ (Trifluoroacetyl)115 - 125 (quartet due to ¹JCF coupling)The trifluoromethyl carbon signal is a strong quartet with a large coupling constant.
¹⁹FCF₃ (Trifluoroacetyl)-67 to -85 (relative to CFCl₃)The chemical shift is sensitive to solvent polarity and molecular structure.[2]

Note: The specific chemical shifts for a given this compound derivative will depend on the other substituents on the biphenyl rings.

Workflow for NMR-based Structure Validation

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Elucidation Compound Purified Compound NMR_Tube NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer H1_NMR 1H NMR NMR_Spectrometer->H1_NMR C13_NMR 13C NMR NMR_Spectrometer->C13_NMR F19_NMR 19F NMR NMR_Spectrometer->F19_NMR Spectral_Analysis Spectral Analysis H1_NMR->Spectral_Analysis C13_NMR->Spectral_Analysis F19_NMR->Spectral_Analysis Structure_Proposal Proposed Structure Spectral_Analysis->Structure_Proposal Final_Structure Validated Structure Structure_Proposal->Final_Structure Consistent Data

Caption: Workflow for NMR-based structural validation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation patterns. Electron Ionization (EI) is a common technique for volatile compounds.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for analyzing many this compound derivatives.

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., polydimethylsiloxane-based). The oven temperature is programmed to increase gradually to separate the components of the sample.[3]

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. In EI-MS, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[3][4]

  • Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight) and detected.

Data Presentation: Key Mass Fragments

The mass spectrum of a this compound derivative will show a molecular ion peak (M⁺) and several characteristic fragment ions.

Ion Description Significance
[M]⁺Molecular IonConfirms the molecular weight of the compound.
[M - CF₃]⁺Loss of a trifluoromethyl radicalA common fragmentation pathway for trifluoroacetyl compounds.
[M - COCF₃]⁺Loss of a trifluoroacetyl radicalIndicates the presence of the trifluoroacetyl group.
[C₆H₅-C₆H₄]⁺Biphenyl fragmentCharacteristic of the biphenyl core structure.
[CF₃]⁺Trifluoromethyl cationm/z = 69, a hallmark of trifluoromethyl-containing compounds.[5]
[COCF₃]⁺Trifluoroacetyl cationm/z = 97, indicates the trifluoroacetyl moiety.

Logical Flow of MS Fragmentation Analysis

MS_Fragmentation M Molecular Ion [M]⁺ M_minus_CF3 [M - CF₃]⁺ M->M_minus_CF3 Loss of •CF₃ M_minus_COCF3 [M - COCF₃]⁺ M->M_minus_COCF3 Loss of •COCF₃ CF3 [CF₃]⁺ (m/z 69) M->CF3 COCF3 [COCF₃]⁺ (m/z 97) M->COCF3 Biphenyl Biphenyl Fragment M_minus_COCF3->Biphenyl Further Fragmentation

Caption: Common fragmentation pathways in MS.

X-ray Crystallography

For crystalline this compound derivatives, single-crystal X-ray crystallography provides unambiguous proof of structure by determining the precise three-dimensional arrangement of atoms in the crystal lattice.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Carefully select and mount a single crystal of appropriate size and quality on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[6]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then calculated, and the atomic positions are determined (structure solution). The structural model is then refined to best fit the experimental data.

Data Presentation: Crystallographic Parameters

Parameter Description Significance
Crystal SystemThe symmetry of the crystal lattice (e.g., monoclinic, orthorhombic).[6]Fundamental property of the crystal structure.
Space GroupThe set of symmetry operations for the crystal.[6]Describes the arrangement of molecules in the unit cell.
Unit Cell DimensionsThe lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell.Defines the size and shape of the repeating unit of the crystal.
Bond Lengths & AnglesThe distances between bonded atoms and the angles between adjacent bonds.Provides definitive proof of the molecular connectivity and geometry.
Dihedral AnglesThe angle between two planes, for example, between the two phenyl rings of the biphenyl moiety.Defines the conformation of the molecule in the solid state.

Decision Tree for Method Selection

Method_Selection Start Start: Structural Validation Needed NMR Perform NMR Spectroscopy Start->NMR IsCrystalline Is the compound crystalline? IsVolatile Is the compound volatile & thermally stable? IsCrystalline->IsVolatile No Xray Perform X-ray Crystallography IsCrystalline->Xray Yes MS Perform Mass Spectrometry IsVolatile->MS Yes Conclusion Structure Elucidated IsVolatile->Conclusion No NMR->IsCrystalline MS->Conclusion Xray->Conclusion

References

A Spectroscopic Guide to Differentiating Biphenyl Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise identification of isomers is a critical task in chemical research and pharmaceutical development. Biphenyls, compounds featuring two phenyl rings, are common structural motifs in many biologically active molecules and functional materials. The specific substitution pattern on the biphenyl core dictates the molecule's three-dimensional shape, electronic properties, and ultimately, its biological activity. Consequently, the ability to unambiguously distinguish between different biphenyl isomers is of paramount importance.

This guide provides a comparative overview of standard spectroscopic techniques used to differentiate biphenyl isomers, with a specific focus on methoxy-substituted biphenyls as illustrative examples. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), researchers can obtain a comprehensive and unique spectral fingerprint for each isomer.

Spectroscopic Data Comparison: Methoxybiphenyl Isomers

To illustrate the distinguishing power of these techniques, the following tables summarize key spectroscopic data for 2-methoxybiphenyl, 3-methoxybiphenyl, and 4-methoxybiphenyl. These isomers share the same molecular formula but differ in the position of the methoxy group, leading to distinct spectral characteristics.[1]

Table 1: ¹H and ¹³C NMR Spectroscopic Data [1]

Nuclear Magnetic Resonance (NMR) spectroscopy is highly sensitive to the local electronic environment of atomic nuclei, making it one of the most powerful tools for isomer differentiation.[1][2]

Isomer¹H NMR (δ, ppm in CDCl₃)¹³C NMR (δ, ppm in CDCl₃)
2-Methoxybiphenyl ~7.51-7.25 (m, Ar-H), ~6.98 (t, 1H), ~6.90 (d, 1H), 3.70 (s, 3H, -OCH₃)~156.5 (C-O), ~138.5, ~131.0, ~130.8, ~129.5, ~128.5, ~127.9, ~126.9, ~120.8, ~111.9, ~55.5 (-OCH₃)
3-Methoxybiphenyl ~7.60-7.10 (m, Ar-H), ~6.90 (m, 1H), 3.85 (s, 3H, -OCH₃)~159.9 (C-O), ~142.9, ~141.2, ~129.8, ~128.8, ~127.8, ~127.2, ~119.8, ~112.9, ~112.7, ~55.2 (-OCH₃)
4-Methoxybiphenyl ~7.55 (d, 2H), ~7.42 (t, 2H), ~7.30 (t, 1H), ~6.95 (d, 2H), 3.84 (s, 3H, -OCH₃)~159.2 (C-O), ~140.8, ~133.8, ~128.8, ~128.2, ~126.8, ~114.2, ~55.3 (-OCH₃)
Note: Chemical shifts are approximate and can vary with solvent and experimental conditions.

Table 2: IR and UV-Vis Spectroscopic Data

Infrared (IR) spectroscopy probes the vibrational modes of functional groups, while Ultraviolet-Visible (UV-Vis) spectroscopy provides information on electronic transitions within conjugated systems.[1]

IsomerKey IR Absorptions (cm⁻¹)UV-Vis (λ_max, nm)
2-Methoxybiphenyl Aromatic C-H stretch (~3060), C=C stretch (~1590, 1480), C-O stretch (~1240), Out-of-plane bend (~750)~245, ~280
3-Methoxybiphenyl Aromatic C-H stretch (~3050), C=C stretch (~1600, 1475), C-O stretch (~1250), Out-of-plane bend (~780, 690)~250, ~285
4-Methoxybiphenyl Aromatic C-H stretch (~3030), C=C stretch (~1610, 1500), C-O stretch (~1245), Out-of-plane bend (~830)~260

Table 3: Mass Spectrometry Data

While isomers have identical molecular weights, their fragmentation patterns upon ionization can differ, providing clues to their structure.[1]

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
2-Methoxybiphenyl 184169 ([M-CH₃]⁺), 141 ([M-CH₃-CO]⁺), 115
3-Methoxybiphenyl 184155 ([M-CHO]⁺), 141, 115
4-Methoxybiphenyl 184169 ([M-CH₃]⁺), 141, 115

Experimental Workflow

The following diagram outlines a general workflow for the spectroscopic analysis and comparison of biphenyl isomers.

G cluster_start Sample Handling cluster_methods Spectroscopic Analysis cluster_analysis Data Interpretation cluster_conclusion Conclusion Sample Biphenyl Isomer (e.g., Ortho, Meta, Para) Prep Sample Preparation (Dissolution/Pelletizing) Sample->Prep NMR NMR Spectroscopy (¹H & ¹³C) Prep->NMR IR IR Spectroscopy Prep->IR UV UV-Vis Spectroscopy Prep->UV MS Mass Spectrometry (GC-MS) Prep->MS NMR_Data Analyze Chemical Shifts, Coupling, & Symmetry NMR->NMR_Data IR_Data Analyze Vibrational Modes & Fingerprint Region IR->IR_Data UV_Data Analyze λ_max & Conjugation Effects UV->UV_Data MS_Data Analyze Molecular Ion & Fragmentation Pattern MS->MS_Data Result Isomer Differentiation & Structural Confirmation NMR_Data->Result IR_Data->Result UV_Data->Result MS_Data->Result

Caption: General workflow for the spectroscopic analysis of biphenyl isomers.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the biphenyl isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[1][2]

  • Instrument : A 400 MHz or higher field NMR spectrometer.[1]

  • ¹H NMR Acquisition : Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.[1]

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 512-1024) to achieve a good signal-to-noise ratio.[1]

  • Data Processing : Process the raw data (Free Induction Decay) using Fourier transformation, followed by phase and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[2]

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Solid Samples (KBr Pellet) : Mix a small amount (1-2 mg) of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture thoroughly in an agate mortar and press it into a thin, transparent pellet using a hydraulic press.[3]

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid or liquid sample directly onto the ATR crystal (e.g., diamond) and apply pressure to ensure good contact.[4]

  • Instrument : A Fourier-Transform Infrared (FT-IR) spectrometer.[4]

  • Data Acquisition : Record a background spectrum of the empty sample compartment or clean ATR crystal. Place the sample in the beam path and record the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹. The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).[5]

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the biphenyl isomer in a UV-transparent solvent (e.g., ethanol, cyclohexane, or hexane) in a quartz cuvette. The concentration must be adjusted to yield a maximum absorbance between 0.2 and 1.0 to ensure adherence to the Beer-Lambert law.[1][6]

  • Instrument : A dual-beam UV-Vis spectrophotometer.[1]

  • Data Acquisition : Record a baseline spectrum using a cuvette containing only the solvent. Subsequently, record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm for biphenyls). The resulting spectrum is a plot of absorbance versus wavelength (nm).[1]

Mass Spectrometry (MS)
  • Sample Introduction : For volatile and thermally stable compounds like biphenyl isomers, Gas Chromatography (GC) is an ideal method for sample introduction, as it also separates any potential impurities.

  • Instrument : A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[7]

  • GC Parameters :

    • Injector : Use a split/splitless injector, typically at a temperature of 250°C.[1]

    • Carrier Gas : Helium is commonly used as the carrier gas at a constant flow rate.[1]

    • Column : A suitable capillary column (e.g., DB-5ms) with a temperature program designed to elute the isomers.

  • MS Detection :

    • Ionization : Electron Ionization (EI) at a standard energy of 70 eV is typically used.[1]

    • Mass Analyzer : A quadrupole or ion trap analyzer is commonly employed.[1]

    • Scan Range : Set a suitable mass-to-charge ratio (m/z) scan range, for example, 40-400 amu.[1]

References

A Comparative Guide to Assessing the Purity of Synthesized 2-(Trifluoroacetyl)biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous assessment of chemical purity is a cornerstone of reliable and reproducible results. This guide provides a comprehensive framework for evaluating the purity of synthesized 2-(Trifluoroacetyl)biphenyl. It details essential analytical techniques, presents comparative data with relevant alternatives, and offers standardized experimental protocols.

Purity Analysis: A Comparative Overview

The purity of this compound is best determined through a combination of chromatographic and spectroscopic methods. Each technique provides unique insights into the compound's identity and the presence of potential impurities. For a comprehensive assessment, it is recommended to utilize a multi-technique approach.

This guide compares the target compound with two alternatives: the closely related 2-Acetylbiphenyl, which lacks the trifluoromethyl group, and 2-Benzoylpyridine, a heterocyclic analog with applications in medicinal chemistry.

Table 1: Comparison of Analytical Techniques for Purity Assessment

TechniqueThis compound (Predicted)2-Acetylbiphenyl (Reported)[1]2-Benzoylpyridine (Reported)[2][3][4]
Melting Point (°C) Data not availableLiquid at room temperature41-44
¹H NMR Spectroscopy Predicted data availablePredicted data available[1]Predicted data available[5]
¹³C NMR Spectroscopy Predicted data availablePredicted data available[1]Predicted data available
HPLC Retention Time Compound-specificCompound-specificCompound-specific
Mass Spectrometry (m/z) Expected M+ at 250.06M+ at 196.24[1]M+ at 183.21[2][4]
Experimental Workflow

The general workflow for assessing the purity of a synthesized compound involves a series of logical steps from sample preparation to data interpretation.

G cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment cluster_comparison Data Comparison synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr hplc HPLC Analysis purification->hplc gcms GC-MS Analysis purification->gcms comparison Comparison of Spectroscopic and Chromatographic Data nmr->comparison hplc->comparison gcms->comparison standard Certified Standard / Literature Data standard->comparison determination Purity Determination comparison->determination

Purity assessment workflow.

Experimental Protocols

Detailed methodologies for the principal analytical techniques are provided below. These protocols can be adapted based on specific instrumentation and laboratory conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the molecular structure of a compound. The presence of unexpected signals in the spectra can indicate impurities. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all valuable.

Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquisition: Record the spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Analysis: Compare the observed chemical shifts and coupling constants with predicted values or data from a certified standard. Integrate the peaks to determine the relative ratios of the main compound to any impurities.

Protocol for ¹⁹F NMR:

  • Sample Preparation: Use the same sample prepared for ¹H and ¹³C NMR.

  • Acquisition: Record the ¹⁹F NMR spectrum.

  • Data Analysis: The trifluoroacetyl group should give a single sharp peak. The presence of other fluorine-containing signals would indicate impurities.

Table 2: Predicted ¹H NMR Data

CompoundKey Chemical Shifts (ppm, predicted)
This compoundAromatic protons in the range of 7.2-8.0 ppm.
2-Acetylbiphenyl[1][6]Aromatic protons in the range of 7.2-7.8 ppm and a singlet for the methyl protons around 2.0-2.6 ppm.
2-Benzoylpyridine[5]Aromatic and pyridine ring protons in the range of 7.3-8.7 ppm.
High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. The purity of a sample can be determined by the area percentage of the main peak in the chromatogram.

Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is typically effective for biphenyl compounds.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Sample Preparation: Prepare a dilute solution of the synthesized compound in the mobile phase.

  • Analysis: Inject the sample and a blank. The purity is calculated from the peak area of the main component relative to the total peak area.

Table 3: HPLC Parameters

ParameterRecommended Conditions
Column C18 reverse-phase, 5 µm particle size
Mobile Phase Acetonitrile and water gradient
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile compounds based on their boiling points and interactions with a stationary phase. The mass spectrometer then fragments the eluted compounds, providing a mass spectrum that can be used for identification.

Protocol:

  • Column: A low-polarity capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is suitable for the analysis of biphenyl derivatives.[7]

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection is often used for trace analysis.

  • Oven Program: A temperature gradient from a lower temperature (e.g., 100 °C) to a higher temperature (e.g., 300 °C) to ensure the elution of all components.

  • MS Detection: Electron ionization (EI) at 70 eV is standard.

  • Data Analysis: The purity is determined by the relative area of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak should match the expected fragmentation pattern for this compound.

Logical Flow for Purity Confirmation

The following diagram illustrates the decision-making process based on the results from the analytical techniques.

G start Synthesized this compound hplc_gcms HPLC & GC-MS Analysis start->hplc_gcms single_peak Single Major Peak? hplc_gcms->single_peak nmr NMR (¹H, ¹³C, ¹⁹F) Analysis correct_structure Correct Structure Confirmed? nmr->correct_structure correct_mw Correct Molecular Weight? single_peak->correct_mw Yes impure Further Purification Required single_peak->impure No correct_mw->nmr Yes correct_mw->impure No pure Compound is Pure correct_structure->pure Yes correct_structure->impure No

Decision-making workflow for purity confirmation.

Conclusion

The data presented in this guide indicate that a combination of NMR spectroscopy, HPLC, and GC-MS provides a robust methodology for assessing the purity of synthesized this compound. The spectroscopic and chromatographic properties should be compared against a certified standard or well-established literature data to ensure the identity and purity of the compound. The presence of minor impurities, as detected by these techniques, would necessitate further purification, especially for applications in drug development and other sensitive research areas.

References

Fluorinated vs. Non-Fluorinated Biphenyls: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Impact of Fluorination on Biphenyl Scaffolds, Supported by Experimental Data.

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. The biphenyl scaffold, a common motif in many biologically active compounds, is a prime candidate for fluorination to modulate its activity. This guide provides a detailed comparison of the biological activities of fluorinated and non-fluorinated biphenyls, supported by experimental data, to inform drug design and development.

Executive Summary

Strategic fluorination of the biphenyl core can significantly alter its biological profile. The high electronegativity and small size of the fluorine atom can influence molecular conformation, lipophilicity, metabolic stability, and interactions with biological targets. This can lead to enhanced potency, altered selectivity, and improved pharmacokinetic properties. This guide presents a comparative analysis of enzyme inhibition, cytotoxicity, and receptor binding, highlighting the nuanced effects of fluorination.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data on the biological activity of fluorinated versus non-fluorinated biphenyl derivatives.

Table 1: Comparative Enzyme Inhibition Data

CompoundTarget EnzymeIC50 (µM)Fold Change vs. Non-FluorinatedReference
Biphenyl Derivative (Non-fluorinated)HIV-1 Reverse Transcriptase0.57-[1]
3-Fluoro-biphenyl DerivativeHIV-1 Reverse Transcriptase0.02 - 0.57Varies[1]
3,5-Difluoro-biphenyl DerivativeHIV-1 Reverse Transcriptase0.02 - 0.03~19-28x increase in potency[1]
2',4'-Difluoro-4-hydroxy-1,1'-biphenyl (Diflunisal)Cyclooxygenase-1 (COX-1)Data not available for direct comparisonNot Applicable[2]
2',4'-Difluoro-4-hydroxy-1,1'-biphenyl (Diflunisal)Cyclooxygenase-2 (COX-2)Data not available for direct comparisonNot Applicable[2]

Table 2: Comparative Cytotoxicity Data

CompoundCell LineCC50 (µM)Selectivity Index (SI)Reference
NH2-biphenyl-diarylpyrimidine (Non-fluorinated)MT-42.082059[1]
3-Fluoro-NH2-biphenyl-diarylpyrimidineMT-4>100>43,478[1]
3,5-Difluoro-NH2-biphenyl-diarylpyrimidineMT-411766,443[1]

Table 3: Comparative Estrogen Receptor Binding Affinity

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental data. The following are protocols for key assays used in determining the biological activity of the compounds cited.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This assay determines the in vitro inhibitory activity of compounds against HIV-1 RT.

  • Enzyme and Substrate: Recombinant HIV-1 RT is used. A poly(A)•oligo(dT) template/primer is utilized as the substrate.

  • Procedure:

    • The reaction is carried out in a 96-well plate.

    • Varying concentrations of the test compound are pre-incubated with the HIV-1 RT enzyme in a buffer solution containing Tris-HCl, KCl, MgCl2, and dithiothreitol.

    • The reaction is initiated by adding the poly(A)•oligo(dT) template/primer and [³H]TTP.

    • The plate is incubated at 37°C for 1 hour.

    • The reaction is stopped by the addition of cold trichloroacetic acid.

    • The precipitated DNA is collected on a filter mat, and the incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the compound that inhibits RT activity by 50% (IC50) is calculated from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Lines: MT-4 (human T-cell leukemia) cells are commonly used for anti-HIV drug screening.

  • Procedure:

    • Cells are seeded in a 96-well plate and incubated for 24 hours.

    • The cells are then treated with various concentrations of the test compound and incubated for a further 48-72 hours.

    • A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.

    • During this incubation, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring, yielding purple formazan crystals.

    • A solubilization solution (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve. The Selectivity Index (SI) is calculated as the ratio of CC50 to the effective concentration (e.g., EC50 for antiviral activity).

Estrogen Receptor (ER) Competitive Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the estrogen receptor.

  • Reagents:

    • Rat uterine cytosol as the source of ER.

    • [³H]-Estradiol as the radiolabeled ligand.

    • Unlabeled estradiol as a positive control.

    • Test compounds.

  • Procedure:

    • A constant concentration of [³H]-Estradiol and rat uterine cytosol are incubated with increasing concentrations of the test compound in a buffer solution.

    • The incubation is carried out at 4°C for 18-24 hours to reach equilibrium.

    • The bound and free radioligand are separated by adding dextran-coated charcoal, which adsorbs the free [³H]-Estradiol.

    • The mixture is centrifuged, and the radioactivity in the supernatant (representing the bound ligand) is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-Estradiol (IC50) is calculated. The relative binding affinity (RBA) is determined by comparing the IC50 of the test compound to that of unlabeled estradiol.

Mandatory Visualization

Signaling Pathway Diagram

The PI3K/Akt signaling pathway is a crucial intracellular pathway involved in cell survival, proliferation, and growth. Several studies have indicated that fluorinated compounds can modulate this pathway.[4][5][6][7][8] The following diagram illustrates a simplified representation of the PI3K/Akt pathway and potential points of modulation by fluorinated biphenyls.

PI3K_Akt_Signaling GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates CellSurvival Cell Survival & Proliferation mTORC1->CellSurvival Promotes FluorinatedBiphenyl Fluorinated Biphenyl FluorinatedBiphenyl->PI3K Inhibits FluorinatedBiphenyl->Akt Inhibits Cytotoxicity_Workflow Start Start: Select Cell Line CellCulture Cell Seeding in 96-well plates Start->CellCulture Treatment Treat Cells with Compounds CellCulture->Treatment CompoundPrep Prepare Serial Dilutions of Fluorinated & Non-Fluorinated Biphenyls CompoundPrep->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT Add MTT Reagent & Incubate Incubation->MTT Solubilization Add Solubilization Buffer MTT->Solubilization Measurement Measure Absorbance at 570 nm Solubilization->Measurement Analysis Data Analysis: Calculate CC50 Values Measurement->Analysis Comparison Compare Cytotoxicity & Selectivity Analysis->Comparison

References

A comparison of different catalysts for biphenyl synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The biphenyl moiety is a ubiquitous structural motif in pharmaceuticals, agrochemicals, and advanced materials. The efficient synthesis of these compounds is, therefore, a critical focus in organic chemistry. This guide provides an objective comparison of four prominent catalytic methods for biphenyl synthesis: Palladium-catalyzed Suzuki-Miyaura coupling, Nickel-catalyzed Suzuki-Miyaura coupling, Copper-catalyzed Ullmann coupling, and Palladium-catalyzed C-H activation. The performance of these catalysts is evaluated based on experimental data, with detailed methodologies provided for each key reaction.

Performance Comparison of Catalytic Systems

The choice of catalyst for biphenyl synthesis is a crucial decision that impacts reaction efficiency, substrate scope, cost, and environmental footprint. The following table summarizes key performance indicators for the four catalytic systems, providing a direct comparison of their typical reaction conditions and yields for the synthesis of unsubstituted biphenyl.

Catalytic SystemCatalyst & LigandCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Starting Materials
Pd-catalyzed Suzuki-Miyaura Pd(PPh₃)₄1.575570Bromobenzene, Phenylboronic acid
Ni-catalyzed Suzuki-Miyaura NiCl₂(dppe)1802495Chlorobenzene, Phenylboronic acid
Cu-catalyzed Ullmann Coupling Copper powderStoichiometric~2002~80Iodobenzene
Pd-catalyzed C-H Activation Pd(OAc)₂Catalytic (not specified)130419Benzene

Catalytic Mechanisms and Workflows

Visualizing the underlying processes is essential for understanding and optimizing chemical reactions. The following diagrams illustrate the catalytic cycle of the widely used Suzuki-Miyaura coupling, a general experimental workflow for biphenyl synthesis, and a decision tree to aid in catalyst selection.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n ArX Ar-X Pd0->ArX ArPdX Ar-Pd(II)-X(L_n) ArPdArB Ar-Pd(II)-Ar'(L_n) ArPdX->ArPdArB Transmetalation ArPdArB->Pd0 Biphenyl Ar-Ar' ArPdArB->Biphenyl Reductive Elimination ArX->ArPdX Oxidative Addition ArB Ar'-B(OR)₂ ArB->ArPdX Base Base Base->ArPdX

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Biphenyl_Synthesis_Workflow start Start setup Reaction Setup: - Add reactants, solvent, base - Degas the mixture start->setup add_catalyst Add Catalyst/Ligand setup->add_catalyst reaction Heat reaction mixture (Monitor progress by TLC/GC) add_catalyst->reaction workup Work-up: - Quench reaction - Extract with organic solvent reaction->workup purification Purification: - Column chromatography - Recrystallization workup->purification characterization Characterization: - NMR, MS, etc. purification->characterization end End characterization->end

Figure 2: General experimental workflow for biphenyl synthesis.

Catalyst_Selection_Tree start Substrate Availability & Cost Considerations q1 Are boronic acids readily available? start->q1 q2 Is cost a major concern? q1->q2 Yes q3 Are aryl halides available? q1->q3 No pd_suzuki Palladium-catalyzed Suzuki-Miyaura q2->pd_suzuki No ni_suzuki Nickel-catalyzed Suzuki-Miyaura q2->ni_suzuki Yes q4 Is direct functionalization of arene desired? q3->q4 No ullmann Copper-catalyzed Ullmann Coupling q3->ullmann Yes ch_activation Palladium-catalyzed C-H Activation q4->ch_activation Yes

Figure 3: Decision tree for selecting a suitable catalyst for biphenyl synthesis.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following sections provide detailed experimental protocols for the synthesis of biphenyl using each of the four catalytic methods.

Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes the synthesis of 4′-Hydroxy-2′,6′-dimethyl-[1,1′-biphenyl]-3-carbaldehyde.

Materials:

  • (3-Formylphenyl)boronic acid (480 mg, 3.2 mmol)

  • 4-chloro-3,5-dimethyl-phenol (500 mg, 3.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (55 mg, 0.048 mmol, 1.5 mol%)

  • Sodium carbonate (250 mg, 2.4 mmol)

  • Degassed ethanol (20 mL)

  • Water (5 mL)

  • Diethyl ether (Et₂O)

Procedure:

  • To a Schlenk tube, add (3-formylphenyl)boronic acid, 4-chloro-3,5-dimethyl-phenol, and tetrakis(triphenylphosphine)palladium(0).

  • Dissolve the mixture in degassed ethanol.

  • Add a solution of sodium carbonate in water to the reaction mixture.

  • Stir the mixture at 75 °C for 5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter.

  • Concentrate the filtrate under reduced pressure.

  • Add cooled Et₂O (15 mL) to the residue and filter to remove insoluble materials.

  • Concentrate the filtrate to obtain the product as a pale yellow crystalline solid (506 mg, 70% yield).

Nickel-Catalyzed Suzuki-Miyaura Coupling

This protocol outlines a general procedure for nickel-catalyzed cross-coupling of an aryl chloride with an arylboronic acid.

Materials:

  • Aryl chloride (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • [1,2-Bis(diphenylphosphino)ethane]dichloronickel(II) [NiCl₂(dppe)] (1-5 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous toluene or dioxane

Procedure:

  • In a glovebox, add the aryl chloride, arylboronic acid, NiCl₂(dppe), and K₃PO₄ to an oven-dried reaction vessel.

  • Add the anhydrous solvent.

  • Seal the vessel and remove it from the glovebox.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by Gas Chromatography (GC) or TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Copper-Catalyzed Ullmann Coupling

This protocol describes the synthesis of 2,2'-dinitrobiphenyl.

Materials:

  • 1-Iodo-2-nitrobenzene (1.0 equiv)

  • Copper powder (excess)

  • Sand (optional, for heat distribution)

Procedure:

  • In a dry test tube, thoroughly mix 1-iodo-2-nitrobenzene and copper powder. Sand can be added to aid in heat distribution.

  • Heat the mixture in a sand bath to approximately 200-220 °C for 1-2 hours.

  • Monitor the reaction by TLC.

  • After cooling, extract the product from the solid mixture with a suitable organic solvent (e.g., toluene or chloroform).

  • Filter the mixture to remove copper and copper salts.

  • Wash the organic extract with aqueous ammonia to remove any remaining copper salts, followed by water and brine.

  • Dry the organic layer, concentrate it, and purify the product by recrystallization or column chromatography.

Palladium-Catalyzed C-H Activation

This protocol details the synthesis of biphenyl from benzene via oxidative coupling.[1]

Materials:

  • Palladium(II) acetate [Pd(OAc)₂]

  • Molybdophosphoric acid (H₃PMo₁₂O₄₀)

  • Benzene

  • Acetic acid (AcOH)

  • Water

  • Air (as oxidant)

Procedure:

  • In a high-pressure reactor, combine Pd(OAc)₂, H₃PMo₁₂O₄₀, benzene, and a 2:1 mixture of acetic acid and water.

  • Pressurize the reactor with air to 10 atm.

  • Heat the reaction mixture to 130 °C for 4 hours.

  • After the reaction, cool the reactor to room temperature and carefully release the pressure.

  • The product, biphenyl, can be isolated and purified by standard techniques such as distillation or chromatography. The reported yield under these conditions is 19% with 100% selectivity for biphenyl.[1]

Concluding Remarks

The selection of an appropriate catalyst for biphenyl synthesis is a multifaceted decision that requires careful consideration of various factors including substrate scope, reaction conditions, cost, and safety.

  • Palladium-catalyzed Suzuki-Miyaura coupling remains the workhorse for biphenyl synthesis due to its broad functional group tolerance, mild reaction conditions, and high yields. However, the high cost of palladium can be a significant drawback for large-scale applications.

  • Nickel-catalyzed Suzuki-Miyaura coupling has emerged as a cost-effective alternative to palladium-based systems. Nickel catalysts can be particularly effective for the coupling of more challenging substrates like aryl chlorides.

  • Copper-catalyzed Ullmann coupling is a classical method that is still employed, particularly for the synthesis of symmetrical biphenyls. While copper is significantly cheaper than palladium, the reaction often requires harsh conditions (high temperatures) and stoichiometric amounts of copper.

  • Palladium-catalyzed C-H activation represents a modern and atom-economical approach, as it avoids the need for pre-functionalized starting materials. However, this method is still under active development, and challenges such as regioselectivity and catalyst efficiency need to be addressed for broader applicability.

Ultimately, the optimal choice of catalyst will depend on the specific requirements of the synthesis at hand. This guide provides the foundational information and experimental protocols to assist researchers in making informed decisions for the successful synthesis of biphenyl derivatives.

References

Atropisomerism: A Comparative Guide to Substituted Biphenyls and Other Chiral Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Atropisomerism, a unique form of axial chirality arising from restricted rotation around a single bond, has garnered significant attention in medicinal chemistry and materials science.[1] Unlike traditional point chirality, the stereochemical stability of atropisomers is dictated by the rotational energy barrier, which can range from readily interconvertible to configurationally stable enantiomers.[1] This guide provides a comparative analysis of atropisomerism in classic substituted biphenyls versus other increasingly important classes of chiral compounds, supported by experimental data and detailed methodologies.

Classification of Atropisomers

Atropisomers are broadly classified based on their rotational half-life (t½) at a given temperature, which is directly related to the free energy of activation for rotation (ΔG‡). A common classification system is as follows:

  • Class 1: Low rotational barrier (ΔG‡ < 20 kcal/mol), rapidly interconverting at room temperature (t½ < 10 s). These are typically not considered true atropisomers as they cannot be isolated.[2]

  • Class 2: Intermediate rotational barrier (20 kcal/mol < ΔG‡ < 28 kcal/mol), separable but may racemize under certain conditions (10 s < t½ < 4.5 years).[2]

  • Class 3: High rotational barrier (ΔG‡ > 28 kcal/mol), configurationally stable at room temperature (t½ > 4.5 years).[1][2]

Data Presentation: Rotational Energy Barriers and Half-Lives

The following tables summarize the rotational energy barriers (ΔG‡) and, where available, the corresponding half-lives (t½) for racemization of various substituted biphenyls and other non-biaryl atropisomers. These values are highly dependent on the steric bulk of the ortho-substituents and the nature of the rotating bond.

Table 1: Rotational Barriers in Substituted Biphenyls

CompoundOrtho-SubstituentsΔG‡ (kcal/mol)Half-life (t½) at 298 KReference(s)
2,2'-Dimethylbiphenyl-CH₃, -CH₃~18Minutes[3]
2,2'-Diiodobiphenyl-I, -I21.3~1 hour[3]
6,6'-Dinitro-2,2'-diphenic acid-NO₂, -COOH>30Years[1]
BINOL (1,1'-Bi-2-naphthol)Fused Ring System~36~2 million years[1]

Table 2: Rotational Barriers in Non-Biaryl Atropisomers

Compound ClassExample CompoundRotating BondΔG‡ (kcal/mol)Half-life (t½) at 298 KReference(s)
N-Aryl Anilides N-(2-tert-butylphenyl)-N-methylformamideC-N23.4~1.5 hours[4]
N-(2,6-diisopropylphenyl)-N-methylacetamideC-N>25>1 day[4]
Diaryl Ethers 2,6-Di-tert-butyl-2',6'-dimethylphenyl etherC-O>30Years[5]
Diarylamines N-(2,4,6-tri-tert-butylphenyl)anilineC-N21.7~1 hour[6]
N-(2-tert-butylphenyl)-1-naphthylamineC-N31.1>100 years[6]

Experimental Protocols

Accurate determination of rotational energy barriers is crucial for the classification and development of atropisomeric compounds. The following are detailed methodologies for commonly employed experimental techniques.

Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy

Principle: DNMR is used to measure the rates of conformational exchange processes that are on the NMR timescale. By monitoring the temperature-dependent changes in the lineshape of NMR signals of diastereotopic protons or other suitable nuclei, the rate constant for rotation, and thus the rotational energy barrier, can be determined.[2][7]

Experimental Workflow:

  • Sample Preparation: Dissolve a known concentration of the atropisomeric compound in a suitable deuterated solvent that has a wide temperature range (e.g., toluene-d₈, dichloromethane-d₂, CS₂).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature.

  • Variable Temperature (VT) NMR:

    • Gradually decrease the temperature in the NMR spectrometer in discrete steps (e.g., 5-10 K).

    • At each temperature, allow the sample to equilibrate for several minutes before acquiring a spectrum.

    • Continue cooling until the exchange process is slow enough to observe separate signals for the interconverting species (the slow-exchange limit).

    • Gradually increase the temperature past the coalescence point (where the separate signals merge into a single broad peak) and into the fast-exchange regime where a single sharp peak is observed.

  • Data Analysis:

    • Determine the coalescence temperature (Tc).

    • Measure the chemical shift difference (Δν) between the exchanging signals at the slow-exchange limit.

    • Calculate the rate constant (k) at the coalescence temperature using the equation: k = πΔν / √2.

    • Calculate the free energy of activation (ΔG‡) using the Eyring equation: ΔG‡ = 2.303RTc [10.319 + log(Tc/k)].

    • For more accurate measurements, perform a full lineshape analysis by simulating the spectra at different temperatures and fitting the simulated spectra to the experimental data to extract the rate constants at each temperature.

Chiral High-Performance Liquid Chromatography (HPLC)

Principle: Chiral HPLC is a powerful technique for the separation and quantification of enantiomers. For atropisomers, it can be used to determine the rate of racemization by monitoring the change in enantiomeric excess over time.[8][9]

Experimental Workflow:

  • Chiral Stationary Phase (CSP) Screening:

    • Dissolve the racemic atropisomeric compound in a suitable solvent.

    • Screen various chiral columns (e.g., polysaccharide-based, cyclodextrin-based) with different mobile phases (normal phase or reversed phase) to achieve baseline separation of the enantiomers.

  • Enantiomer Isolation (for racemization studies):

    • Perform a semi-preparative chiral HPLC separation to isolate one of the enantiomers.

    • Collect the fraction corresponding to the desired enantiomer and remove the solvent.

  • Racemization Study:

    • Dissolve the isolated enantiomer in a suitable solvent in a thermostated vial at a specific temperature.

    • At regular time intervals, withdraw an aliquot of the solution and quench the racemization process (e.g., by rapid cooling).

    • Inject the aliquot onto the chiral HPLC system and determine the enantiomeric excess (ee).

  • Data Analysis:

    • Plot ln(ee/ee₀) versus time, where ee₀ is the initial enantiomeric excess.

    • The slope of the resulting linear plot is equal to -k_rac, where k_rac is the rate constant for racemization.

    • Calculate the half-life for racemization using the equation: t½ = ln(2) / k_rac.

    • Calculate the free energy of activation (ΔG‡) for racemization using the Eyring equation.

Mandatory Visualizations

experimental_workflow cluster_synthesis Atroposelective Synthesis cluster_analysis Analysis and Characterization cluster_resolution Resolution of Racemic Mixture start Prochiral Biaryl Precursor synthesis Asymmetric Coupling Reaction (e.g., Suzuki-Miyaura with chiral ligand) start->synthesis product Enantioenriched Atropisomeric Product synthesis->product hplc Chiral HPLC Analysis (Determine Enantiomeric Excess) product->hplc dnmr Dynamic NMR Spectroscopy (Determine Rotational Barrier) product->dnmr xray X-ray Crystallography (Determine Absolute Configuration) hplc->xray racemic Racemic Atropisomer Mixture resolution Preparative Chiral HPLC or Classical Resolution racemic->resolution enantiomers Separated Enantiomers resolution->enantiomers

Caption: Experimental workflow for the synthesis and analysis of atropisomers.

signaling_pathway cluster_upstream Upstream Signaling cluster_mek_inhibition MEK Inhibition cluster_downstream Downstream Effects RAS RAS RAF RAF RAS->RAF GTP MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Trametinib Trametinib (Atropisomeric Inhibitor) Trametinib->MEK Allosteric Inhibition Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation

Caption: Inhibition of the MAPK/ERK signaling pathway by the atropisomeric drug Trametinib.

Conclusion

The study of atropisomerism is a rapidly evolving field with profound implications for drug discovery and development. While substituted biphenyls remain the archetypal examples, a diverse range of non-biaryl scaffolds are now recognized as exhibiting this form of chirality. Understanding the factors that govern rotational barriers and developing robust experimental and computational methods for their determination are essential for harnessing the therapeutic potential of atropisomers. The differential biological activity of atropisomers, as exemplified by kinase inhibitors like trametinib, highlights the importance of stereochemical considerations in modern drug design.[10][11][12] As synthetic methodologies for the atroposelective synthesis of these complex molecules continue to advance, we can expect to see a growing number of atropisomeric drugs entering the clinical pipeline.

References

A Comparative Guide to the Inhibitory Activity of Biphenyl Sulfamates and Biphenyl Ether Sulfamates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory activities of biphenyl sulfamates and biphenyl ether sulfamates, two classes of compounds with significant potential as enzyme inhibitors. The primary focus of this comparison is their activity against sulfatases, with a particular emphasis on steroid sulfatase (STS), a key target in hormone-dependent cancers. While direct comparative studies on STS for both compound series are limited, this guide synthesizes available data to offer a comprehensive overview for researchers in drug discovery and development.

Executive Summary

Biphenyl sulfamates and biphenyl ether sulfamates are recognized for their inhibitory effects on various sulfatases. The core difference in their structure lies in the linker between the two phenyl rings—a direct bond in biphenyl sulfamates and an ether linkage in biphenyl ether sulfamates. This structural variation influences their conformational flexibility and, consequently, their interaction with the active sites of target enzymes.

Available data suggests that both classes of compounds exhibit inhibitory activity against sulfatases like Sulf-2, Arylsulfatase A (ARSA), and Arylsulfatase B (ARSB). Notably, biphenyl ether derivatives have been reported to be less selective for Sulf-2 over ARSB compared to their biphenyl counterparts.[1] For steroid sulfatase (STS), specific biphenyl sulfamate derivatives have demonstrated potent inhibition.

Quantitative Data Comparison

The following tables summarize the available quantitative data on the inhibitory activity of representative biphenyl sulfamates and biphenyl ether sulfamates against various sulfatases.

Table 1: Comparative Inhibitory Activity against Sulf-2, ARSA, and ARSB

Compound TypeCompound IDTarget EnzymeIC₅₀ (µM)Reference
Biphenyl Sulfamate50 Sulf-2167 ± 5[1]
ARSA55 ± 11[1]
ARSB130 ± 6[1]
51 Sulf-2566 ± 28[1]
ARSA91 ± 4[1]
ARSB101 ± 8[1]
Biphenyl Ether Sulfamate80 Sulf-2298 ± 3[1]
ARSB34 ± 9[1]

Note: Data in Table 1 is sourced from a single study for direct comparison.[1]

Table 2: Inhibitory Activity of Biphenyl Sulfamates against Steroid Sulfatase (STS)

Compound IDTarget EnzymeCell LineIC₅₀ (nM)Reference
20 STSJEG-335
23 STSJEG-35.5

Note: The data in Table 2 is from a study focused on dual aromatase-STS inhibitors and showcases the potential of the biphenyl sulfamate scaffold for potent STS inhibition. A direct comparison with biphenyl ether sulfamates for STS inhibition from the same study is not available.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to assess the inhibitory activity of these compounds.

In Vitro Steroid Sulfatase (STS) Inhibition Assay

This assay is designed to measure the inhibition of STS activity using a fluorogenic substrate.

Materials:

  • Purified or recombinant human STS enzyme

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Fluorogenic Substrate: 4-methylumbelliferyl sulfate (4-MUS)

  • Stop Solution: 0.2 M glycine-NaOH, pH 10.4

  • Test compounds (biphenyl sulfamates and biphenyl ether sulfamates) dissolved in DMSO

  • 96-well black microplates

Procedure:

  • A solution of the STS enzyme is prepared in the assay buffer.

  • The test compounds are serially diluted to various concentrations.

  • In the microplate, the enzyme solution is pre-incubated with the test compounds or vehicle (DMSO) for a specified period at 37°C.

  • The enzymatic reaction is initiated by adding the 4-MUS substrate to each well.

  • The reaction is allowed to proceed for a defined time at 37°C.

  • The reaction is terminated by the addition of the stop solution.

  • The fluorescence of the product, 4-methylumbelliferone, is measured using a fluorescence plate reader with excitation at ~360 nm and emission at ~450 nm.

  • The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated from the dose-response curves.

Synthesis of Biphenyl and Biphenyl Ether Sulfamates

The synthesis of these inhibitors generally involves a multi-step process.

General Synthesis of Biphenyl Sulfamates: A common route involves the Suzuki-Miyaura cross-coupling reaction. A protected sulfamoyl-containing aryl boronic acid or ester is coupled with an appropriate aryl halide in the presence of a palladium catalyst and a base. Subsequent deprotection of the sulfamate group yields the final biphenyl sulfamate derivative.[1]

General Synthesis of Biphenyl Ether Sulfamates: The synthesis of biphenyl ether sulfamates can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. A protected sulfamoyl-containing phenol is reacted with an activated aryl halide. Similar to the biphenyl sulfamates, a final deprotection step is required to yield the target compound.[1]

Visualizing the Comparison: A Logical Relationship

The following diagram illustrates the logical relationship in the comparative analysis of biphenyl sulfamates and biphenyl ether sulfamates as sulfatase inhibitors.

Inhibitor_Comparison cluster_scaffolds Core Scaffolds cluster_properties Key Properties cluster_targets Target Enzymes Biphenyl Biphenyl Sulfamate Activity Inhibitory Activity Biphenyl->Activity Selectivity Enzyme Selectivity Biphenyl->Selectivity BiphenylEther Biphenyl Ether Sulfamate BiphenylEther->Activity BiphenylEther->Selectivity STS Steroid Sulfatase (STS) Activity->STS OtherSulf Other Sulfatases (Sulf-2, ARSA, ARSB) Activity->OtherSulf Selectivity->OtherSulf

Caption: Comparative analysis of biphenyl and biphenyl ether sulfamates.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway affected by STS inhibitors and a typical experimental workflow for their evaluation.

STS_Inhibition_Pathway cluster_precursors Inactive Steroid Precursors cluster_enzyme Enzymatic Conversion cluster_inhibitors Inhibitors cluster_active Active Steroids cluster_downstream Downstream Effects DHEAS DHEAS STS Steroid Sulfatase (STS) DHEAS->STS E1S Estrone Sulfate (E1S) E1S->STS DHEA DHEA STS->DHEA Estrone Estrone (E1) STS->Estrone Inhibitor Biphenyl/Biphenyl Ether Sulfamates Inhibitor->STS Inhibition EstrogenReceptor Estrogen Receptor Activation DHEA->EstrogenReceptor Estrone->EstrogenReceptor TumorGrowth Tumor Growth (Hormone-Dependent) EstrogenReceptor->TumorGrowth

Caption: Steroid sulfatase inhibition pathway.

Experimental_Workflow Start Compound Synthesis InVitro In Vitro Enzyme Assay (e.g., STS, Sulf-2) Start->InVitro CellBased Cell-Based Assays (e.g., JEG-3, MCF-7) InVitro->CellBased SAR Structure-Activity Relationship (SAR) Analysis CellBased->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->InVitro Iterative Design End Preclinical Development LeadOpt->End

Caption: Drug discovery workflow for sulfatase inhibitors.

References

A Comparative Guide to the Analytical Characterization of 2-(Trifluoroacetyl)biphenyl by GC-MS versus HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification and characterization of active pharmaceutical ingredients (APIs) and their intermediates, such as 2-(Trifluoroacetyl)biphenyl, are critical in drug development and quality control. The choice of analytical technique is paramount for achieving reliable and robust results. This guide provides an objective comparison of two powerful chromatographic techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of this compound.

Deciding Between GC-MS and HPLC

The primary factor in choosing between GC-MS and HPLC is the nature of the analyte.[1] GC-MS is ideal for compounds that are volatile and thermally stable, meaning they can be vaporized without decomposition.[1][2] HPLC, conversely, is highly versatile and can analyze a much broader range of samples, including those that are non-volatile or prone to degradation at high temperatures.[1][2][3]

For this compound, its biphenyl structure suggests it possesses sufficient volatility to be amenable to GC-MS analysis. The trifluoroacetyl group can also enhance its volatility. However, HPLC remains a viable, and often preferred, method for its direct analysis in liquid form without the need for vaporization.[4]

Performance Comparison

Both GC-MS and HPLC offer distinct advantages in terms of sensitivity, selectivity, and resolution. GC-MS is often noted for its high sensitivity, making it excellent for trace analysis.[2] The high separation efficiency of capillary GC columns can provide exceptional resolution of complex mixtures.[1] HPLC is lauded for its selectivity, with a wide variety of stationary and mobile phases that can be tailored to separate compounds with very similar properties.[2]

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC) Key Considerations for this compound
Principle Separates volatile/thermally stable compounds in a gaseous mobile phase.[2][3]Separates compounds in a liquid mobile phase based on interactions with a stationary phase.[2][5]The analyte's volatility and thermal stability are the key determinants for GC-MS suitability.[1]
Limit of Detection (LOD) Generally very low (ng/mL to pg/mL range), excellent for trace analysis.[2]Typically in the low µg/mL to ng/mL range.[6] For biphenyl derivatives, LODs of 0.02–0.06 µmol L–1 have been reported.[7]GC-MS may offer lower detection limits if the compound is sufficiently volatile.
Limit of Quantification (LOQ) Typically low, following LOD.For biphenyls, LOQ values of 0.05-0.12 µg/mL have been achieved.[6]Both techniques can be validated for precise quantification.
Linearity (R²) Typically ≥ 0.99Excellent linearity is achievable, with R² values often ≥ 0.995 for biphenyl compounds.[8]Both methods are expected to provide excellent linearity over a defined concentration range.
Sample Throughput Can be faster for simple mixtures.[1]Runtimes can vary; a 15-minute method for biphenyls has been developed.[6]Method development will dictate the final analysis time for both techniques.
Structural Confirmation Mass spectrometer provides detailed mass spectra for definitive identification.[1][2]Can be coupled with MS (LC-MS) for structural confirmation. UV detectors are also common.[6]Both techniques, when coupled with MS, provide high confidence in compound identity.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for the analysis of biphenyl derivatives by both GC-MS and HPLC.

GC-MS Protocol

This protocol is based on general methods for analyzing trifluoroacetylated or similar aromatic compounds.[9][10][11]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890A GC with 5975C MS).

  • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[9]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector: Split/splitless injector at 270°C.

  • Oven Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp 1: Increase to 200°C at 15°C/min.

    • Ramp 2: Increase to 280°C at 10°C/min, hold for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of 10-100 µg/mL.

HPLC Protocol

This protocol is adapted from validated methods for biphenyl derivatives.[6][8][12]

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD) (e.g., Shimadzu LC-20AD).

  • Column: Reversed-phase C18 column (e.g., Luna C18, 250 mm x 4.6 mm, 5 µm particle size).[8][12] A biphenyl stationary phase could also offer unique selectivity.[4]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).[6] A small amount of acid like 0.1% trifluoroacetic acid (TFA) or formic acid may be added to improve peak shape.[4][8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at 254 nm.[6][8]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like methanol or acetonitrile to a concentration of 0.1-1.0 mg/mL.

Visualizing the Analytical Workflow & Comparison

To better understand the processes and key decision points, the following diagrams illustrate the general workflow for each technique and a logical comparison.

Analytical_Workflow cluster_GCMS GC-MS Workflow cluster_HPLC HPLC Workflow gc_start Sample Preparation (Dissolve in Volatile Solvent) gc_inj Injection (Vaporization) gc_start->gc_inj gc_sep GC Separation (Capillary Column) gc_inj->gc_sep gc_ion Ionization (Electron Impact) gc_sep->gc_ion gc_ms Mass Analysis (Mass Spectrometer) gc_ion->gc_ms gc_data Data Acquisition & Analysis gc_ms->gc_data hplc_start Sample Preparation (Dissolve in Mobile Phase) hplc_inj Injection (Liquid Sample) hplc_start->hplc_inj hplc_sep HPLC Separation (Packed Column) hplc_inj->hplc_sep hplc_det Detection (UV/Vis or MS) hplc_sep->hplc_det hplc_data Data Acquisition & Analysis hplc_det->hplc_data

Caption: General experimental workflows for GC-MS and HPLC analysis.

Technique_Comparison analyte This compound prop1 Volatile & Thermally Stable? analyte->prop1 gcms GC-MS gc_adv Advantages: - High Resolution - High Sensitivity (Trace) - Definitive Structure ID gcms->gc_adv gc_dis Disadvantages: - Requires Volatility - Potential for Thermal Degradation gcms->gc_dis hplc HPLC hplc_adv Advantages: - Broad Applicability - No Volatility Needed - Flexible Separation Chemistry hplc->hplc_adv hplc_dis Disadvantages: - Higher Solvent Use - Potentially Lower Resolution than GC hplc->hplc_dis prop1->gcms  Yes prop1->hplc  No / Unsure

Caption: Decision logic for selecting GC-MS vs. HPLC for the analyte.

Conclusion

Both GC-MS and HPLC are powerful and suitable techniques for the analytical characterization of this compound.

  • Choose GC-MS when high sensitivity for trace-level detection is required and the thermal stability and volatility of the compound are confirmed.[1][2] Its ability to provide detailed mass spectra makes it the gold standard for identifying unknown volatile compounds.[1]

  • Choose HPLC for routine analysis, method robustness, and when analyzing samples that may not be suitable for high-temperature injection.[1] Its versatility makes it the workhorse for most pharmaceutical analyses, especially for APIs and their intermediates where thermal degradation is a concern.[1][2]

Ultimately, the choice depends on the specific goals of the analysis, such as the required level of sensitivity, the complexity of the sample matrix, and available instrumentation. For many quality control and development labs, an HPLC-UV method would be the first choice for its robustness and wide applicability, with GC-MS or LC-MS used for definitive structural confirmation.

References

Safety Operating Guide

Safe Disposal of 2-(Trifluoroacetyl)biphenyl: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of 2-(Trifluoroacetyl)biphenyl, ensuring that researchers, scientists, and drug development professionals can manage this substance safely and effectively.

Compound Data

A comprehensive understanding of the physical and chemical properties of this compound is fundamental to its safe handling and disposal.

PropertyValue
CAS Number 302912-29-4[1]
Molecular Formula C₁₄H₉F₃O[1][2]
Molecular Weight 250.22 g/mol [1]
Hazard Classification Eye irritation, Category 2; Specific target organ toxicity – single exposure, Category 3[2]

Disposal Protocol

The following protocol outlines the step-by-step procedure for the safe disposal of this compound. This protocol is based on general best practices for the disposal of hazardous organic compounds.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Wear appropriate personal protective equipment (PPE), including:

    • Chemical safety goggles

    • Face shield

    • Chemical-resistant gloves (e.g., nitrile)

    • Laboratory coat

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect un- or lightly contaminated solid waste, such as empty containers, weighing paper, and contaminated gloves, in a designated, clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical.

  • Liquid Waste:

    • Collect liquid waste containing this compound, including reaction residues and cleaning solvents, in a separate, sealed, and clearly labeled hazardous waste container.

    • Do not mix with incompatible waste streams.

3. Waste Container Labeling:

  • All waste containers must be clearly and accurately labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazard(s) (e.g., "Irritant")

    • The approximate concentration and volume of the waste

4. Storage of Chemical Waste:

  • Store sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area or the main hazardous waste storage facility.

  • The storage area should be well-ventilated and away from sources of ignition and incompatible materials.

5. Final Disposal:

  • The recommended disposal method for this compound is through a licensed hazardous waste disposal service.[3][4]

  • Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of the chemical waste.

  • Never dispose of this compound down the drain or in the regular trash.[4] For similar chemicals, the recommended disposal is removal to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[3]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Have this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess_waste Assess Waste Type ppe->assess_waste solid_waste Solid Waste (e.g., contaminated gloves, containers) assess_waste->solid_waste Solid liquid_waste Liquid Waste (e.g., reaction mixtures, solutions) assess_waste->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid store Store in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store contact_ehs Contact Environmental Health & Safety (EH&S) for Pickup and Disposal store->contact_ehs end End: Waste Disposed contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(Trifluoroacetyl)biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-(Trifluoroacetyl)biphenyl. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices. Based on available data for similar compounds, this compound is classified as an eye irritant and may cause respiratory irritation.[1] Adherence to the following guidelines is mandatory to minimize exposure and ensure personal safety.

Chemical and Physical Properties

PropertyValue
CAS Number 302912-29-4[2][3]
Molecular Formula C₁₄H₉F₃O[2][3]
Molecular Weight 250.22 g/mol [3]
Appearance Solid (presumed)
Solubility Insoluble in water; soluble in typical organic solvents.[4]

Personal Protective Equipment (PPE)

To ensure safety when handling this compound, the following personal protective equipment is required:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standard. A face shield should be worn over safety glasses if there is a risk of splashing.Protects against eye irritation and serious eye damage from splashes or dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of after contact with the chemical.Prevents skin contact, which may cause irritation.
Body Protection A laboratory coat must be worn and fully buttoned.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If engineering controls are not sufficient, a NIOSH/MSHA approved respirator may be necessary.Minimizes the risk of respiratory tract irritation from dust or vapors.

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for safety and environmental protection.

  • Preparation and Engineering Controls :

    • Ensure a chemical fume hood is operational and accessible.

    • Verify that an eyewash station and safety shower are unobstructed and functional.[5]

    • Gather all necessary PPE and inspect for integrity.

  • Handling the Compound :

    • Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.

    • Avoid the formation of dust and aerosols.

    • Wash hands thoroughly after handling.[5]

  • Storage :

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

    • Keep away from incompatible materials such as strong oxidizing agents.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]

  • Skin Contact : Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[5][6]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

  • Spill :

    • Evacuate the area and ensure adequate ventilation.

    • Wear appropriate PPE.

    • For small spills, cover with an inert absorbent material (e.g., sand, vermiculite), and sweep up into a suitable container for disposal.[5]

    • For large spills, contact your institution's environmental health and safety department.

As a halogenated organic compound, this compound waste must be disposed of as hazardous waste.

  • Waste Collection :

    • Collect all waste containing this compound, including contaminated consumables (e.g., gloves, absorbent pads), in a designated and clearly labeled hazardous waste container.

    • Keep halogenated organic waste separate from non-halogenated waste to facilitate proper disposal and minimize costs.[8][9]

  • Container Labeling and Storage :

    • The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Keep the waste container securely closed when not in use and store it in a designated satellite accumulation area.

  • Final Disposal :

    • Arrange for pick-up and disposal through your institution's licensed hazardous waste disposal service.

    • Do not dispose of this chemical down the drain or in regular trash.[8]

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Waste Disposal prep1 Verify Fume Hood Functionality prep2 Inspect and Don Appropriate PPE prep1->prep2 prep3 Ensure Emergency Equipment is Accessible prep2->prep3 handle1 Weigh/Transfer Compound in Fume Hood prep3->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Work Area handle2->clean1 After Experiment disp1 Collect Waste in Labeled Container handle2->disp1 Generate Waste clean2 Remove and Dispose of Contaminated PPE clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3 disp2 Store in Satellite Accumulation Area clean3->disp2 disp1->disp2 disp3 Arrange for Hazardous Waste Pickup disp2->disp3

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.